K-604
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C23H30N6OS3 |
|---|---|
Molekulargewicht |
502.7 g/mol |
IUPAC-Name |
2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C23H30N6OS3/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30) |
InChI-Schlüssel |
VGGMTOYKEDKFLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC |
Synonyme |
(2-(4-(2-benzimidazol-2ylthio)ethyl)piperazin-1yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide 2-(4-(2-(benzimidazol-2- ylthio)ethyl)piperazin-1-yl)-N-(2,4- bis(methylthio)-6-methyl-3-pyridyl)acetamide 2-(4-(2-(benzimidazol-2-ylthio)ethyl)piperazin-1-yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide K-604 K604 compound |
Herkunft des Produkts |
United States |
Foundational & Exploratory
K-604: A Selective ACAT-1 Inhibitor for Alzheimer's Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). Emerging research has implicated dysregulation of cholesterol metabolism in the brain as a key contributor to AD pathogenesis. Acyl-CoA:cholesterol O-acyltransferase 1 (ACAT-1), an enzyme that catalyzes the formation of cholesteryl esters from cholesterol, has been identified as a promising therapeutic target. K-604 is a potent and selective small molecule inhibitor of ACAT-1, demonstrating potential disease-modifying effects in preclinical models of Alzheimer's disease.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: ACAT-1 Inhibition
The primary mechanism of action of this compound is the selective inhibition of ACAT-1.[2][4] ACAT-1 is the predominant isoenzyme in the brain and its inhibition by this compound has been shown to confer several neuroprotective benefits.[1] By blocking the esterification of cholesterol, this compound is thought to increase the pool of free cholesterol available for other cellular processes, leading to a cascade of downstream effects that are beneficial in the context of Alzheimer's disease.
The principal downstream effects of ACAT-1 inhibition by this compound include:
-
Enhancement of Autophagy: this compound treatment has been demonstrated to increase the ratio of LC3-II to LC3-I, a key marker of autophagosome formation, in neuronal cells.[4] This enhancement of autophagy is crucial for the clearance of aggregated proteins, including Aβ and tau.
-
Promotion of Amyloid-Beta (Aβ) Clearance: By stimulating autophagy, this compound facilitates the degradation of Aβ peptides, a central pathological hallmark of AD.[1]
-
Reduction of Tau Pathology: this compound has been shown to decrease the levels of both wild-type and mutant P301L-tau in neuronal cell models.[4]
-
Suppression of Neuronal Cell Death: Inhibition of ACAT-1 has been linked to the suppression of 24(S)-hydroxycholesterol (24S-OHC)-induced neuronal cell death.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 for human ACAT-1 | 0.45 µM | Recombinant human ACAT-1 | [4] |
| IC50 for human ACAT-2 | 102.85 µM | Recombinant human ACAT-2 | [4] |
| IC50 for foaming of J774 macrophages | 0.026 µM | J774 macrophages | [4] |
| IC50 for cholesterol esterification | 0.068 µM | Monocyte-derived macrophages | [4] |
Table 2: Pharmacokinetic Properties of this compound in Mice (Single Oral Administration)
| Parameter | Value | Tissue | Reference |
| Cmax | 6.2 ng/mL | Plasma | [3] |
| Tmax | 15 min | Plasma | [3] |
| Cmax | 0.8 ng/g | Cerebrum | [3] |
| Tmax | 15 min | Cerebrum | [3] |
| Cmax | 0.7 ng/g | Cerebellum | [3] |
| Tmax | 15 min | Cerebellum | [3] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Core mechanism of this compound action in Alzheimer's disease.
Caption: Generalized workflow for in vitro evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
ACAT-1 and ACAT-2 Inhibition Assay
-
Objective: To determine the in vitro inhibitory potency and selectivity of this compound against human ACAT-1 and ACAT-2.
-
Methodology:
-
Enzyme Source: Recombinant human ACAT-1 and ACAT-2 enzymes are expressed and purified from a suitable expression system (e.g., insect cells).
-
Assay Buffer: A suitable buffer containing essential components like bovine serum albumin and dithiothreitol is prepared.
-
Substrate: [1-14C]oleoyl-CoA is used as the radiolabeled substrate.
-
Procedure:
-
The recombinant enzyme is pre-incubated with varying concentrations of this compound or vehicle control.
-
The reaction is initiated by the addition of [1-14C]oleoyl-CoA.
-
The reaction mixture is incubated at 37°C for a specified time.
-
The reaction is stopped by the addition of a mixture of isopropanol and heptane.
-
The formed cholesteryl [1-14C]oleate is extracted with heptane.
-
The radioactivity in the heptane layer is measured using a liquid scintillation counter.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.
-
Cellular Autophagy Assay (LC3-II/LC3-I Ratio)
-
Objective: To assess the effect of this compound on autophagy induction in neuronal cells.
-
Methodology:
-
Cell Line: Neuro2a (N2a) mouse neuroblastoma cells are commonly used.
-
Cell Culture: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 µM and 1 µM) or vehicle control for a specified duration (e.g., 24 hours).
-
Protein Extraction: After treatment, cells are lysed in a suitable lysis buffer containing protease inhibitors.
-
Western Blotting:
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against LC3 and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The band intensities for LC3-I and LC3-II are quantified, and the ratio of LC3-II to LC3-I is calculated to assess autophagosome formation.
-
In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic profile of this compound after oral administration in mice.
-
Methodology:
-
Animals: Male mice (e.g., C57BL/6) are used.
-
Drug Administration: this compound is administered as a single oral gavage at a specific dose (e.g., 6 mg/kg).
-
Sample Collection: Blood and brain tissue (cerebrum and cerebellum) are collected at various time points post-administration (e.g., 15, 30, 60, 120 minutes).
-
Sample Processing:
-
Blood is processed to obtain plasma.
-
Brain tissues are homogenized.
-
-
Bioanalysis:
-
This compound concentrations in plasma and brain homogenates are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
A deuterated internal standard of this compound is used for quantification.
-
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration) and Tmax (time to reach maximum concentration) are calculated from the concentration-time profiles.
-
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease with a novel mechanism of action centered on the inhibition of ACAT-1. Preclinical data strongly suggest that by modulating cholesterol metabolism, this compound can enhance the cellular machinery responsible for clearing pathogenic proteins, thereby addressing the core pathologies of Aβ plaques and tau tangles. The quantitative data on its potent and selective inhibition of ACAT-1, coupled with its ability to induce autophagy and reduce AD-related pathology in cellular and animal models, provide a solid foundation for its further development. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and validation of this compound and other ACAT-1 inhibitors as a potential new class of disease-modifying therapies for Alzheimer's disease. Further research, particularly long-term efficacy and safety studies in more advanced preclinical models, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Acyl-CoA:cholesterol acyltransferase 1 blockage enhances autophagy in the neurons of triple transgenic Alzheimer’s disease mouse and reduces human P301L-tau content at the pre-symptomatic stage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting ACAT1/SOAT1 in Microglia Stimulates Autophagy-Mediated Lysosomal Proteolysis and Increases Aβ1–42 Clearance | Journal of Neuroscience [jneurosci.org]
- 4. Inhibition of Acyl‐CoenzymeA: Cholesterol Acyltransferase 1 promotes shedding of soluble triggering receptor on myeloid cells 2 (TREM2) and low‐density lipoprotein receptor 1 (LRP1)‐dependent phagocytosis of amyloid beta protein in microglia - PMC [pmc.ncbi.nlm.nih.gov]
K-604 and the ACAT-1 Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acyl-CoA:cholesterol acyltransferase 1 (ACAT-1), also known as sterol O-acyltransferase 1 (SOAT1), is a pivotal intracellular enzyme that regulates the storage of cellular cholesterol by catalyzing the formation of cholesteryl esters from free cholesterol and long-chain fatty acyl-CoA.[1][2] Dysregulation of ACAT-1 activity is implicated in the pathophysiology of several diseases, including atherosclerosis, Alzheimer's disease (AD), and various cancers.[1][3][4] This has positioned ACAT-1 as a compelling therapeutic target. K-604 is a potent and highly selective small molecule inhibitor of ACAT-1, demonstrating significant promise in preclinical research.[5][6] This document provides a comprehensive technical overview of this compound, its mechanism of action, the downstream effects of ACAT-1 inhibition, and detailed experimental protocols for its characterization.
Introduction to ACAT-1
ACAT-1 is a multi-transmembrane protein located in the endoplasmic reticulum (ER).[7] It plays a crucial role in maintaining cellular cholesterol homeostasis by preventing the accumulation of excess free cholesterol, which can be toxic to cells.[1] The enzyme converts free cholesterol into inert cholesteryl esters, which are then stored in cytoplasmic lipid droplets.[2][8] While ubiquitously expressed, ACAT-1 is the predominant isoform in macrophages, adrenal glands, and the brain.[1][9] Its involvement in processes like foam cell formation in atherosclerosis and the regulation of amyloid-beta (Aβ) peptide in Alzheimer's disease makes it a significant target for drug development.[3][6]
This compound: A Selective ACAT-1 Inhibitor
This compound is a novel, orally active small molecule that has been identified as a highly selective and potent inhibitor of ACAT-1.[5][6] Its selectivity for ACAT-1 over its isoform, ACAT-2 (primarily found in the intestine and liver), is a key characteristic that minimizes potential off-target effects.[5][6]
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been quantified across various enzymatic and cell-based assays. The data below is compiled from key preclinical studies.
| Parameter | Species/System | Value | Reference |
| IC₅₀ for ACAT-1 | Human | 0.45 µmol/L (450 nmol/L) | [5][6] |
| IC₅₀ for ACAT-2 | Human | 102.85 µmol/L | [5][6] |
| Selectivity Ratio (ACAT-2/ACAT-1) | Human | ~229-fold | [5][6] |
| Kᵢ (competitive inhibition) | - | 0.378 µmol/L (378 nmol/L) | [5][6] |
| IC₅₀ for Cholesterol Esterification | Human Monocyte-Derived Macrophages | 68.0 nmol/L | [5][6] |
| Effective Concentration (in vitro) | Cultured Neurons and Microglial Cells | 0.5 µM | [1] |
| Effective Dose (in vivo) | Fat-fed Hamsters (atherosclerosis model) | ≥ 1 mg/kg | [5][6] |
| Effective Dose (in vivo) | ApoE-knockout Mice (atherosclerosis model) | 60 mg/kg/day | [10] |
Mechanism of Action and Signaling Pathways
Direct Enzymatic Inhibition
Kinetic analysis has demonstrated that this compound acts as a competitive inhibitor of ACAT-1 with respect to its substrate, oleoyl-coenzyme A.[5][6] This means this compound binds to the active site of the ACAT-1 enzyme, preventing the binding of oleoyl-CoA and subsequent esterification of cholesterol.
Downstream Cellular Pathways
The inhibition of ACAT-1 by this compound initiates a cascade of downstream cellular events, primarily related to lipid metabolism and cell signaling.
-
Reduced Cholesterol Esterification & Increased Efflux : The most direct consequence of this compound activity is the significant reduction in cholesteryl ester formation.[5][6] This leads to an increase in the intracellular pool of free cholesterol. To maintain homeostasis, cells respond by upregulating cholesterol efflux mechanisms. Studies have shown that this compound enhances cholesterol efflux from macrophages to acceptors like HDL₃ and apolipoprotein A-I.[5][6] This is a key anti-atherogenic effect, as it promotes the removal of excess cholesterol from foam cells in arterial walls.
-
Impact on Cancer Cell Proliferation (Akt/ERK Pathway) : In cancer models, particularly glioblastoma, ACAT-1 is highly expressed and contributes to tumor growth.[11] Inhibition of ACAT-1 by this compound has been shown to suppress the proliferation of glioblastoma cells.[11] This anti-proliferative effect is associated with the downregulation of key survival signaling pathways, including the phosphorylation (activation) of Akt and extracellular signal-regulated kinase (ERK).[11]
Detailed Experimental Protocols
The following protocols are representative methodologies for evaluating this compound's activity, based on descriptions in the cited literature.[12][13][14]
Protocol: In Vitro ACAT-1 Inhibition Assay (Mixed Micelle Method)
Objective: To determine the IC₅₀ of this compound on isolated ACAT-1 enzyme activity.
Materials:
-
Microsomes isolated from cells overexpressing human ACAT-1.
-
This compound stock solution (e.g., in DMSO).
-
Assay Buffer: 50 mM Tris, 1 mM EDTA, 1 M KCl, 2.5% CHAPS, with protease inhibitors.
-
Substrate Micelles: Prepare mixed micelles containing a defined lipid composition, including a known amount of cholesterol.
-
Radiolabeled Substrate: [¹⁴C]Oleoyl-CoA or [³H]Oleoyl-CoA.
-
Scintillation fluid and counter.
-
Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid).
Procedure:
-
Microsome Preparation: Isolate microsomes from ACAT-1 expressing cells via differential centrifugation. Determine protein concentration using a Lowry or BCA assay.
-
Inhibitor Incubation: In microcentrifuge tubes, add 50 µg of microsomal protein. Add varying concentrations of this compound (or vehicle control, e.g., DMSO). Incubate on ice for 30 minutes to allow inhibitor binding.
-
Reaction Initiation: Add the substrate micelles and mix. Initiate the enzymatic reaction by adding radiolabeled oleoyl-CoA.
-
Reaction Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by adding 2:1 chloroform:methanol to extract the lipids.
-
Lipid Separation: Vortex and centrifuge to separate the phases. Collect the lower organic phase.
-
TLC Analysis: Spot the extracted lipids onto a TLC plate. Develop the plate in a suitable solvent system to separate cholesteryl esters from other lipids.
-
Quantification: Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15][16]
Protocol: Cellular Cholesterol Esterification Assay ([³H]Oleate Pulse Assay)
Objective: To measure the effect of this compound on cholesterol esterification in intact cells (e.g., human macrophages).
Materials:
-
Cultured cells (e.g., THP-1 macrophages, HMC3 microglia).
-
This compound stock solution (in DMSO).
-
Pulse Medium: Culture medium containing [³H]Oleate complexed to fatty acid-free BSA.
-
PBS (ice-cold).
-
Cell Lysis Buffer (e.g., 0.2 M NaOH).
-
TLC plates and developing solvent.
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture and Treatment: Plate cells in multi-well plates and allow them to adhere and grow to ~90% confluency. Treat the cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 8-24 hours).
-
Radiolabeling Pulse: Remove the treatment medium and add the pulse medium containing [³H]Oleate. Incubate at 37°C for a short period (e.g., 30-120 minutes).[12][14] During this time, the cells will take up the labeled oleate and incorporate it into newly synthesized cholesteryl esters and other lipids.
-
Wash and Lyse: Aspirate the pulse medium and wash the cells three times with ice-cold PBS to remove extracellular radiolabel. Lyse the cells directly in the wells using lysis buffer.
-
Protein Quantification: Take an aliquot of the cell lysate for protein concentration determination.
-
Lipid Extraction & Analysis: Perform lipid extraction, TLC separation, and scintillation counting on the remaining lysate as described in Protocol 5.1 (Steps 5-8).
-
Data Analysis: Normalize the radioactivity (counts per minute, CPM) of the cholesteryl ester band to the total protein content of the lysate for each sample. Calculate the percent inhibition of cholesterol esterification relative to the vehicle control and determine the IC₅₀ value.
Therapeutic Implications and Future Directions
The potent and selective inhibition of ACAT-1 by this compound has demonstrated therapeutic potential in a range of preclinical disease models:
-
Atherosclerosis: By inhibiting foam cell formation and promoting cholesterol efflux, this compound suppressed the development of fatty streak lesions in hamsters and altered plaque phenotype in apoE-knockout mice, often without affecting systemic plasma cholesterol levels.[5][6][10]
-
Neurodegenerative Diseases: ACAT-1 inhibition is a promising strategy for Alzheimer's disease.[1][3] By modulating cholesterol metabolism in the brain, this compound may help reduce the generation of amyloid-beta peptides.[1]
-
Oncology: this compound has shown anti-proliferative effects in glioblastoma cell lines, suggesting ACAT-1 is a viable target for certain aggressive cancers.[11][17]
Further research is required to translate these promising preclinical findings into clinical applications. Future studies should focus on the long-term safety profile of ACAT-1 inhibition, optimizing drug delivery (especially across the blood-brain barrier), and conducting clinical trials to validate its efficacy in human diseases.[9]
References
- 1. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ACAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. ACAT1 as a Therapeutic Target and its Genetic Relationship with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting ACAT1 in cancer: from threat to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A selective ACAT-1 inhibitor, this compound, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Brain Targeting of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor this compound via the Intranasal Route Using a Hydroxycarboxylic Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective ACAT-1 inhibitor, this compound, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice [pubmed.ncbi.nlm.nih.gov]
- 11. K604, a specific acyl‑CoA:cholesterol acyltransferase 1 inhibitor, suppresses proliferation of U251‑MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IC50 Calculator | AAT Bioquest [aatbio.com]
- 17. Frontiers | Targeting ACAT1 in cancer: from threat to treatment [frontiersin.org]
K-604: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Potent and Selective ACAT-1 Inhibitor
Abstract
K-604 is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT-1), an enzyme implicated in the pathophysiology of various diseases, including atherosclerosis and Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and bioassays are presented, alongside a summary of its pharmacokinetic profile. Furthermore, this guide elucidates the key signaling pathways influenced by the inhibition of ACAT-1 by this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound, with the systematic IUPAC name 2-[4-[2-(1H-Benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylthio)-3-pyridinyl]acetamide dihydrochloride, is a complex heterocyclic molecule.[1] Its chemical structure is characterized by a benzimidazole moiety linked via a thioethylpiperazine group to an N-pyridinylacetamide core.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[4-[2-(1H-Benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylthio)-3-pyridinyl]acetamide dihydrochloride | [1] |
| CAS Number | 217094-32-1 (dihydrochloride); 561023-90-3 (free base) | [1][2] |
| Empirical Formula | C₂₃H₃₀N₆OS₃ · 2HCl | [1] |
| Molecular Weight | 575.64 g/mol | [1] |
| SMILES | O=C(NC1=C(SC)C=C(C)N=C1SC)CN2CCN(CCSC3=NC4=CC=CC=C4N3)CC2.[H]Cl.[H]Cl | [2] |
| Appearance | White to beige solid | |
| Solubility | Aqueous (acidic): 19 mg/mL (pH 1.2) | [3] |
| Aqueous (neutral): 0.05 mg/mL (pH 6.8) | [3] | |
| DMSO: ≥10 mg/mL | ||
| Storage | Store at 2-8°C, desiccated |
Biological Activity and Pharmacokinetics
This compound is a highly selective inhibitor of human ACAT-1 over ACAT-2, demonstrating competitive inhibition with respect to the acyl-CoA substrate.[4][5] This selectivity is a key attribute, as ACAT-1 and ACAT-2 have distinct physiological roles.
Table 2: In Vitro Bioactivity of this compound
| Parameter | Value | Species/Cell Line | Reference |
| IC₅₀ (ACAT-1) | 0.45 ± 0.06 µM | Human | [4] |
| IC₅₀ (ACAT-2) | 102.85 µM | Human | [4] |
| Selectivity (ACAT-1/ACAT-2) | 229-fold | Human | [4] |
| Kᵢ (vs. Oleoyl-CoA) | 0.378 µM | Human ACAT-1 | [4][5] |
| IC₅₀ (Cholesterol Esterification) | 68.0 nM | Human Macrophages | [4][5] |
Pharmacokinetic studies in animal models have shown that this compound is orally bioavailable, though it exhibits poor permeability across the blood-brain barrier.[3]
Table 3: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Parameter | Value | Reference |
| Dose | 6 mg/kg | [3] |
| Cₘₐₓ (Plasma) | 6.2 ng/mL | [3] |
| Tₘₐₓ (Plasma) | 15 min | [3] |
| AUC (Plasma) | 197.5 ng·min/mL | |
| Cₘₐₓ (Cerebrum) | 0.8 ng/g | [3] |
| Tₘₐₓ (Cerebrum) | 15 min | [3] |
| AUC (Cerebrum) | 8.9 ng·min/g | [3] |
Signaling Pathways
ACAT-1 plays a crucial role in cellular cholesterol homeostasis by catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. Inhibition of ACAT-1 by this compound can modulate several downstream signaling pathways.
In some cancer models, inhibition of ACAT-1 has been shown to suppress the AKT/GSK3β/c-Myc signaling pathway, leading to reduced cell proliferation and metastasis.
Furthermore, the expression of ACAT-1 is regulated by insulin through the ERK, p38MAPK, and JNK signaling pathways.[2] While this compound directly inhibits ACAT-1 activity, understanding the upstream regulation of ACAT-1 expression provides a broader context for its therapeutic application.
Experimental Protocols
The following protocols are based on the methods described in the primary literature detailing the synthesis and evaluation of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, with the final key step being the coupling of 2-(4-(2-chloroethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide with 1H-benzo[d]imidazole-2-thiol.
Detailed Protocol:
-
To a solution of 2-(4-(2-chloroethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide (1.0 eq) in N,N-dimethylformamide (DMF), add 1H-benzo[d]imidazole-2-thiol (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the free base of this compound.
-
To obtain the dihydrochloride salt, dissolve the free base in a suitable solvent (e.g., ethyl acetate) and treat with a solution of hydrogen chloride in the same solvent.
-
Collect the resulting precipitate by filtration and dry under vacuum to yield this compound dihydrochloride.
ACAT-1 Inhibition Assay
The inhibitory activity of this compound on ACAT-1 can be determined using a microsomal fraction from cells overexpressing human ACAT-1.
Protocol:
-
Prepare a reaction mixture containing microsomal protein, bovine serum albumin, and the test compound (this compound) in a suitable buffer (e.g., Tris-HCl).
-
Pre-incubate the mixture at 37 °C for 10 minutes.
-
Initiate the enzymatic reaction by adding [¹⁴C]oleoyl-CoA.
-
Incubate the reaction at 37 °C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a mixture of isopropanol and heptane.
-
Extract the formed cholesteryl [¹⁴C]oleate with heptane.
-
Quantify the radioactivity in the heptane layer using a liquid scintillation counter.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of ACAT-1 with demonstrated in vitro and in vivo activity. Its distinct chemical structure and favorable pharmacokinetic properties in preclinical models make it a valuable tool for studying the role of ACAT-1 in various diseases. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other ACAT-1 inhibitors. Researchers are encouraged to consult the primary literature for more in-depth information and specific experimental details.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Brain Targeting of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor this compound via the Intranasal Route Using a Hydroxycarboxylic Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors | MDPI [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of Clinical Candidate 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride [this compound], an Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
K-604 CAS number and molecular weight
An In-depth Technical Guide to K-604: A Selective ACAT-1 Inhibitor
For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of this compound, a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT-1). This guide details its chemical properties, mechanism of action, key experimental findings, and its role in relevant signaling pathways.
Core Compound Identification
This compound is identified by several CAS numbers and molecular weights, which typically vary based on its salt form. The most commonly cited form is the dihydrochloride salt.
| Identifier | Value | Source |
| IUPAC Name | 2-[4-[2-(Benzimidazol-2-ylthio)ethyl]piperazin-1yl]-N-[2,4-bis(methylthio)-6-methyl-3-pyridyl]acetamide dihydrochloride | [1] |
| Synonyms | K604, this compound HCl, this compound Hydrochloride | [1][2] |
| CAS Number | 217094-32-1 (Dihydrochloride) | [1][2][3][4][5] |
| 561023-90-3 (Free Base) | [2][6] | |
| Molecular Formula | C₂₃H₃₀N₆OS₃ · 2HCl (Dihydrochloride) | [1] |
| C₂₃H₃₀N₆OS₃ · 4HCl (Tetrahydrochloride) | [7][8] | |
| Molecular Weight | 575.64 g/mol (Dihydrochloride) | [1][5] |
| 648.6 g/mol (Tetrahydrochloride) | [7][8] |
Mechanism of Action and In Vitro Efficacy
This compound is a highly selective inhibitor of ACAT-1, an intracellular enzyme responsible for the esterification of cholesterol. By blocking this process, this compound has demonstrated significant effects in various cellular models, particularly in macrophages and neuronal cells.
Quantitative Efficacy Data
The inhibitory activity and selectivity of this compound have been quantified in several studies.
| Parameter | Value | Cell/Enzyme System | Source |
| IC₅₀ (ACAT-1) | 0.45 µM | Human ACAT-1 | [3][8][9] |
| IC₅₀ (ACAT-2) | 102.85 µM | Human ACAT-2 | [3][8][9] |
| Selectivity Index | 229-fold (ACAT-1 vs. ACAT-2) | Human ACAT enzymes | [3][9] |
| Kᵢ Value | 0.378 µM | Competitive with Oleoyl-CoA | [3][9] |
| IC₅₀ (Cholesterol Esterification) | 68.0 nM | Human Monocyte-Derived Macrophages | [3][8][9] |
| IC₅₀ (Macrophage Foam Cell Formation) | 26.0 nM | J774 Macrophages | [8] |
Signaling Pathways
This compound's inhibition of ACAT-1 has been shown to modulate critical cellular signaling pathways, including those involved in cell proliferation and autophagy.
1. Downregulation of Pro-Proliferative Pathways in Glioblastoma:
In U251-MG glioblastoma cells, the inhibition of ACAT-1 by this compound leads to a reduction in the phosphorylation, and thus the activity, of Akt and Extracellular Signal-Regulated Kinase (ERK1/2).[10][11][12] This suggests that ACAT-1 activity is upstream and supportive of these key cancer cell proliferation and survival pathways.
2. Induction of Autophagy:
In neuronal cells, this compound treatment has been observed to induce autophagy.[3][8] This is evidenced by an increase in the ratio of LC3-II to LC3-I, a key marker of autophagosome formation, and a decrease in the levels of p62, a protein that is degraded during the autophagic process.
Experimental Protocols Overview
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies employed in key this compound studies can be summarized.
In Vitro ACAT Inhibition Assay
-
Objective: To determine the IC₅₀ values of this compound against human ACAT-1 and ACAT-2.
-
Methodology:
-
Human ACAT-1 and ACAT-2 enzymes are typically expressed in and prepared from insect cells (e.g., Sf9) or CHO cells.
-
The enzyme preparation is incubated with a cholesterol substrate and a radiolabeled acyl-CoA substrate (e.g., [¹⁴C]oleoyl-CoA) in the presence of varying concentrations of this compound.
-
The reaction produces radiolabeled cholesteryl esters, which are separated from the unreacted substrate using thin-layer chromatography (TLC).
-
The radioactivity of the cholesteryl ester spots is quantified using a scintillation counter or phosphorimager.
-
IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the this compound concentration.[3][9]
-
Cellular Cholesterol Esterification Assay
-
Objective: To measure the effect of this compound on cholesterol esterification within living cells, such as human monocyte-derived macrophages.
-
Methodology:
-
Macrophages are cultured and incubated with acetylated low-density lipoprotein (AcLDL) to load the cells with cholesterol.
-
Cells are then treated with various concentrations of this compound.
-
A pulse of radiolabeled oleic acid complexed to bovine serum albumin (BSA) is added to the culture medium.
-
After incubation, cellular lipids are extracted using a solvent like hexane/isopropanol.
-
The lipid extract is separated by TLC to isolate cholesteryl esters.
-
The amount of radiolabeled oleic acid incorporated into cholesteryl esters is measured to determine the rate of esterification and calculate the IC₅₀.[3][9]
-
Glioblastoma Cell Proliferation (MTT) Assay
-
Objective: To assess the impact of this compound on the viability and proliferation of glioblastoma cell lines (e.g., U251-MG).
-
Methodology:
-
Glioblastoma cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-72 hours).
-
Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
The formazan is solubilized with a solvent (e.g., DMSO or a specialized solubilizing solution).
-
The absorbance of the resulting purple solution is measured with a microplate reader at a specific wavelength (e.g., ~570 nm). The absorbance is directly proportional to the number of viable cells.[11]
-
Western Blotting for Signaling Proteins
-
Objective: To detect changes in the levels and activation (phosphorylation) of proteins like Akt, ERK, LC3, and p62 following this compound treatment.
-
Methodology:
-
Cells (e.g., N2a neuroblastoma or U251-MG glioblastoma) are treated with this compound for a designated time.
-
Cells are lysed to extract total proteins. Protein concentration is determined using a method like the BCA assay.
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-LC3, anti-p62).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The light is captured on X-ray film or by a digital imager, revealing bands corresponding to the target proteins. The intensity of the bands is quantified to measure protein levels.[3][10]
-
References
- 1. This compound ≥98% (HPLC) | 217094-32-1 [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aobious.com [aobious.com]
- 6. This compound is a selective ACAT-1 inhibitor [otavachemicals.com]
- 7. This compound (hydrochloride) - Cayman Chemical [bioscience.co.uk]
- 8. caymanchem.com [caymanchem.com]
- 9. A selective ACAT-1 inhibitor, this compound, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. K604, a specific acyl‑CoA:cholesterol acyltransferase 1 inhibitor, suppresses proliferation of U251‑MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The ACAT-1 Inhibitor K-604: A Deep Dive into its In Vitro Effects on Macrophage Foam Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of K-604, a potent and selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1), on macrophage foam cells. Foam cell formation, a critical event in the pathogenesis of atherosclerosis, involves the unregulated accumulation of cholesteryl esters within macrophages. By targeting ACAT-1, the primary enzyme responsible for cholesterol esterification in these cells, this compound presents a promising therapeutic strategy to mitigate atherosclerosis. This document details the mechanism of action of this compound, its quantitative effects on lipid metabolism, and the experimental protocols to evaluate these effects.
Core Mechanism of Action
This compound exerts its effects by selectively inhibiting the enzymatic activity of ACAT-1. This inhibition is competitive with respect to the substrate oleoyl-coenzyme A[1][2]. By blocking the esterification of free cholesterol into cholesteryl esters, this compound prevents the accumulation of these lipids within macrophages, a key step in the transformation of macrophages into foam cells[1][2]. The reduction in intracellular cholesteryl ester stores is believed to trigger subsequent cellular responses, including the enhancement of cholesterol efflux pathways.
Quantitative Effects of this compound on Macrophage Foam Cells
The in vitro efficacy of this compound has been quantified across several key parameters of macrophage lipid metabolism. These findings are summarized in the tables below.
Table 1: Inhibitory Potency of this compound
| Parameter | Target | Cell Type/System | IC50 / Kᵢ Value | Reference |
| IC50 | Human ACAT-1 | --- | 0.45 µmol/L | [1][2] |
| IC50 | Human ACAT-2 | --- | 102.85 µmol/L | [1][2] |
| IC50 | Cholesterol Esterification | Human monocyte-derived macrophages | 68.0 nmol/L | [1][2] |
| Kᵢ | ACAT-1 (competitive with oleoyl-CoA) | --- | 0.378 µmol/L | [1][2] |
Table 2: Effects of this compound on Cholesterol Metabolism in Macrophages
| Effect | Cell Type | Conditions | Result | Reference |
| Cholesterol Efflux | THP-1 macrophages | Efflux to HDL₃ or apolipoprotein A-I | Enhanced | [1][2] |
| Cholesteryl Ester Content | Alveolar macrophages (from a lung injury model) | In vivo treatment with this compound | Reduced | [3] |
| Free Cholesterol Content | Alveolar macrophages (from a lung injury model) | In vivo treatment with this compound | Reduced | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the in vitro effects of this compound on macrophage foam cells.
In Vitro Macrophage Foam Cell Formation
Objective: To generate macrophage-derived foam cells by loading them with oxidized low-density lipoprotein (ox-LDL).
Materials:
-
Macrophage cell line (e.g., THP-1 or primary macrophages)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Phorbol-12-myristate-13-acetate (PMA) for THP-1 differentiation
-
Human low-density lipoprotein (LDL)
-
Copper sulfate (CuSO₄)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing
Procedure:
-
Macrophage Differentiation (for THP-1 cells):
-
Plate THP-1 monocytes in culture dishes at a suitable density.
-
Induce differentiation into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.
-
-
Preparation of Oxidized LDL (ox-LDL):
-
Dialyze human LDL against PBS to remove EDTA.
-
Incubate the LDL solution with CuSO₄ (e.g., 5-10 µM) at 37°C for 18-24 hours.
-
Stop the oxidation by adding EDTA.
-
Dialyze the ox-LDL extensively against PBS to remove CuSO₄ and EDTA.
-
Sterilize the ox-LDL solution by filtration (0.22 µm filter).
-
-
Foam Cell Induction:
-
Incubate the differentiated macrophages with ox-LDL (e.g., 50-100 µg/mL) in serum-free medium for 24-48 hours.
-
Control cells should be incubated with medium alone.
-
Oil Red O Staining for Lipid Accumulation
Objective: To visualize and semi-quantify the accumulation of neutral lipids (cholesteryl esters and triglycerides) in macrophage foam cells.
Materials:
-
Oil Red O stock solution (e.g., 0.5% in isopropanol)
-
60% Isopropanol
-
Formalin (10%) or Paraformaldehyde (4%) for fixation
-
Hematoxylin for counterstaining
-
PBS
-
Microscope
Procedure:
-
Cell Fixation:
-
After foam cell induction, wash the cells gently with PBS.
-
Fix the cells with 10% formalin for at least 15 minutes at room temperature.
-
-
Staining:
-
Wash the fixed cells with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add freshly prepared and filtered Oil Red O working solution (e.g., 6 parts stock to 4 parts water).
-
Incubate for 15-30 minutes at room temperature.
-
-
Washing and Counterstaining:
-
Wash the cells with 60% isopropanol to remove excess stain.
-
Wash with distilled water.
-
Counterstain the nuclei with hematoxylin for 1-2 minutes.
-
Wash with tap water until the water runs clear.
-
-
Visualization:
-
Add PBS or mounting medium to the wells.
-
Visualize the cells under a light microscope. Lipid droplets will appear as red-orange structures.
-
Cholesterol Efflux Assay
Objective: To quantify the movement of cholesterol from macrophage foam cells to extracellular acceptors, such as high-density lipoprotein (HDL) or apolipoprotein A-I (apoA-I).
Materials:
-
Macrophage foam cells
-
[³H]-cholesterol or a fluorescent cholesterol analog (e.g., NBD-cholesterol)
-
Serum-free cell culture medium
-
Bovine serum albumin (BSA)
-
Cholesterol acceptors (e.g., HDL, apoA-I)
-
Scintillation counter or fluorescence plate reader
-
Cell lysis buffer (e.g., 0.1 M NaOH)
Procedure:
-
Labeling of Cellular Cholesterol:
-
Incubate macrophages with medium containing [³H]-cholesterol (e.g., 1 µCi/mL) and an ACAT inhibitor (to prevent esterification of the label) for 24 hours to label the cellular free cholesterol pool. Alternatively, foam cells can be generated in the presence of labeled ox-LDL.
-
-
Equilibration:
-
Wash the cells with PBS to remove excess radiolabel.
-
Incubate the cells in serum-free medium containing BSA (e.g., 0.2%) for 18-24 hours to allow for equilibration of the labeled cholesterol within the cell.
-
-
Efflux:
-
Wash the cells with serum-free medium.
-
Incubate the cells with serum-free medium containing the cholesterol acceptor of interest (e.g., HDL at 50 µg/mL) for a defined period (e.g., 4-24 hours). A control group with no acceptor should be included to measure basal efflux.
-
-
Quantification:
-
After the efflux period, collect the medium.
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100.
-
ACAT Activity Assay
Objective: To measure the enzymatic activity of ACAT in cell lysates.
Materials:
-
Macrophage cell lysate
-
[¹⁴C]-Oleoyl-CoA
-
Bovine serum albumin (BSA)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Cell Lysate Preparation:
-
Homogenize macrophage cells in a suitable buffer.
-
Determine the protein concentration of the lysate.
-
-
Enzyme Reaction:
-
In a reaction tube, combine the cell lysate with the reaction buffer containing BSA and [¹⁴C]-Oleoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding lipid extraction solvents.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic (upper) phase containing the lipids.
-
Spot the extracted lipids onto a TLC plate and develop the plate in a suitable solvent system to separate cholesteryl esters from other lipids.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the spot corresponding to cholesteryl ester into a scintillation vial and measure the radioactivity.
-
-
Calculation:
-
Calculate the amount of cholesteryl ester formed based on the specific activity of the [¹⁴C]-Oleoyl-CoA and normalize it to the protein concentration of the cell lysate and the incubation time.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for evaluating the in vitro effects of this compound on macrophage foam cells.
Signaling Pathway of this compound Action in Macrophage Foam Cells
Caption: this compound inhibits ACAT-1, reducing cholesteryl ester formation and promoting cholesterol efflux.
References
- 1. A selective ACAT-1 inhibitor, this compound, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intratracheal Administration of Acyl Coenzyme A Acyltransferase-1 Inhibitor this compound Reduces Pulmonary Inflammation Following Bleomycin-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
K-604's Role in Cholesterol Esterification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-604 is a potent and highly selective small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT-1), a key intracellular enzyme responsible for the esterification of cholesterol. By catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acids, ACAT-1 plays a crucial role in cellular cholesterol homeostasis, foam cell formation in atherosclerosis, and the proliferation of certain cancer cells. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on cholesterol esterification, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways.
Introduction to this compound and Cholesterol Esterification
Cholesterol esterification is a fundamental cellular process for storing excess cholesterol, thereby preventing the cytotoxic effects of free cholesterol accumulation. This process is primarily catalyzed by two isoforms of the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-Acyltransferase (SOAT). ACAT-1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and the brain, while ACAT-2 is predominantly found in the intestine and liver.
In the context of atherosclerosis, ACAT-1 in macrophages is responsible for the accumulation of cholesteryl esters, leading to the formation of "foam cells," a hallmark of atherosclerotic plaques.[1][2] Therefore, selective inhibition of ACAT-1 has been a significant focus of therapeutic research for cardiovascular diseases. Furthermore, altered cholesterol metabolism and increased cholesterol esterification have been implicated in the pathology of neurodegenerative diseases like Alzheimer's and the proliferation of certain cancers, such as glioblastoma.[3][4]
This compound, with the chemical name 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide, is a potent and selective inhibitor of ACAT-1.[1][3] Its high selectivity for ACAT-1 over ACAT-2 makes it a valuable tool for dissecting the specific roles of ACAT-1 in various physiological and pathological processes and a promising candidate for therapeutic development.
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data regarding the inhibitory potency and cellular effects of this compound.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 | Ki | Inhibition Type | Reference |
| Human ACAT-1 | 0.45 ± 0.06 µM | 0.378 µM | Competitive with oleoyl-CoA | [1][5] |
| Human ACAT-2 | 102.85 µM | Not Reported | - | [1][5] |
Table 2: Cellular Effects of this compound
| Cell Type | Assay | IC50 | Effect | Reference |
| Human monocyte-derived macrophages | Cholesterol Esterification | 68.0 nM | Inhibition of cholesterol esterification | [1][6] |
| THP-1 macrophages | Cholesterol Efflux | Not Applicable | Enhanced efflux to HDL3 and apolipoprotein A-I | [1] |
| U251-MG glioblastoma cells | Proliferation | Not Reported | Suppression of cell proliferation | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
ACAT-1 Enzyme Inhibition Assay (Microsomal Fraction)
This assay determines the in vitro inhibitory activity of this compound on ACAT-1 enzyme sourced from microsomal fractions of cells overexpressing the enzyme.
Materials:
-
Microsomal fractions from cells overexpressing human ACAT-1
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Cholesterol
-
Acetone
-
[1-14C]Oleoyl-CoA
-
This compound (dissolved in DMSO)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent: hexane/diethyl ether/acetic acid (80:20:1, v/v/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Substrate Preparation: Prepare a cholesterol/BSA substrate solution by dissolving cholesterol in a small volume of acetone and then adding it to the potassium phosphate buffer containing BSA with vigorous vortexing.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the ACAT-1 containing microsomes, potassium phosphate buffer, and varying concentrations of this compound (or vehicle control, DMSO). Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the cholesterol/BSA substrate solution and [1-14C]Oleoyl-CoA to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes. The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v). Vortex thoroughly to ensure complete mixing and extraction of lipids. Centrifuge to separate the organic and aqueous phases.
-
TLC Analysis: Carefully collect the lower organic phase and evaporate it to dryness under a stream of nitrogen. Re-dissolve the lipid extract in a small volume of chloroform and spot it onto a silica gel TLC plate.
-
Chromatography: Develop the TLC plate in a chamber containing the hexane/diethyl ether/acetic acid solvent system until the solvent front is approximately 1 cm from the top of the plate.
-
Visualization and Quantification: Visualize the separated lipid spots (e.g., using iodine vapor). Scrape the spots corresponding to cholesteryl esters into a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of [14C]cholesteryl oleate formed in each reaction. Determine the percent inhibition of ACAT-1 activity by this compound at each concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular Cholesterol Esterification Assay
This cell-based assay measures the effect of this compound on the rate of cholesterol esterification in intact cells, such as human monocyte-derived macrophages or THP-1 macrophages.
Materials:
-
Human monocyte-derived macrophages or THP-1 cells
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
This compound (dissolved in DMSO)
-
[1-14C]Oleate complexed to BSA
-
Phosphate-buffered saline (PBS)
-
Hexane/isopropanol (3:2, v/v)
-
TLC plates and solvent system (as in 3.1)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours. For human monocyte-derived macrophages, isolate monocytes from peripheral blood and differentiate them using standard protocols.
-
Inhibitor Treatment: Pre-incubate the differentiated macrophages with varying concentrations of this compound (or vehicle control) in serum-free medium for 1-2 hours at 37°C.
-
Radiolabeling: Add the [1-14C]oleate-BSA complex to each well and incubate for 2-4 hours at 37°C to allow for the incorporation of the radiolabeled fatty acid into cholesteryl esters.
-
Cell Lysis and Lipid Extraction: Wash the cells three times with ice-cold PBS to remove excess radiolabel. Lyse the cells and extract the lipids by adding hexane/isopropanol (3:2, v/v) to each well. Scrape the cells and transfer the lysate to a glass tube.
-
Phase Separation: Add water to the lipid extract, vortex, and centrifuge to separate the organic and aqueous phases.
-
TLC Analysis and Quantification: Collect the upper organic phase, evaporate to dryness, and proceed with TLC analysis and quantification of [14C]cholesteryl oleate as described in the ACAT-1 Enzyme Inhibition Assay protocol (steps 6-8).
-
Data Analysis: Determine the amount of [14C]cholesteryl oleate formed in the cells at each this compound concentration. Calculate the percent inhibition of cholesterol esterification and determine the IC50 value.
Cholesterol Efflux Assay
This assay measures the ability of this compound to enhance the removal of cholesterol from macrophages, a key process in preventing foam cell formation.
Materials:
-
Differentiated THP-1 macrophages
-
Cell culture medium (RPMI-1640)
-
[3H]Cholesterol
-
This compound (dissolved in DMSO)
-
Cholesterol acceptors: Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL)
-
Serum-free medium
-
Scintillation cocktail and counter
Procedure:
-
Cell Plating and Labeling: Plate differentiated THP-1 macrophages in 12-well plates. Label the cellular cholesterol by incubating the cells with [3H]cholesterol in serum-containing medium for 24-48 hours.
-
Equilibration: After labeling, wash the cells with PBS and incubate them in serum-free medium for 18-24 hours to allow the [3H]cholesterol to equilibrate within the cellular cholesterol pools. During this step, cells can be treated with this compound.
-
Efflux Induction: After equilibration, wash the cells again and incubate them with serum-free medium containing the cholesterol acceptor (ApoA-I or HDL) and this compound for a defined period (e.g., 4-6 hours). Include a control with no acceptor to measure basal efflux.
-
Sample Collection: After the efflux period, collect the medium from each well. Lyse the cells in the wells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Measure the radioactivity in an aliquot of the collected medium and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [Radioactivity in medium / (Radioactivity in medium + Radioactivity in cell lysate)] x 100. Compare the efflux in this compound treated cells to the vehicle-treated control to determine the effect of the inhibitor.
Signaling Pathways Modulated by this compound
This compound's inhibition of ACAT-1 has significant downstream effects on cellular signaling pathways, particularly those involved in cell proliferation and cholesterol homeostasis.
Inhibition of Akt/ERK Signaling in Glioblastoma
In glioblastoma cells, which often exhibit high levels of cholesterol esterification, this compound has been shown to suppress cell proliferation.[4] This effect is associated with the downregulation of the pro-survival Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathways. The accumulation of free cholesterol resulting from ACAT-1 inhibition is thought to trigger cellular stress responses that lead to the inactivation of these key oncogenic pathways.
Caption: this compound inhibits ACAT-1, leading to cellular stress and downregulation of Akt and ERK pathways.
Modulation of SREBP Signaling
The Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis. The activity of SREBPs is tightly regulated by the level of free cholesterol in the endoplasmic reticulum (ER). By inhibiting the conversion of free cholesterol to cholesteryl esters, this compound is expected to increase the pool of free cholesterol in the ER. This, in turn, would lead to the suppression of SREBP processing and activation, thereby downregulating the expression of lipogenic genes. This represents a key feedback mechanism by which this compound can impact overall cellular lipid metabolism.
Caption: this compound's inhibition of ACAT-1 increases ER cholesterol, suppressing SREBP activation.
Experimental Workflow Visualizations
The following diagrams illustrate the workflows for the key experimental protocols described in this guide.
ACAT-1 Enzyme Inhibition Assay Workflow
Caption: Workflow for determining the in vitro inhibitory activity of this compound on ACAT-1.
Cellular Cholesterol Esterification Assay Workflow
Caption: Workflow for measuring the effect of this compound on cholesterol esterification in intact cells.
Cholesterol Efflux Assay Workflow
Caption: Workflow for assessing the impact of this compound on cholesterol efflux from macrophages.
Conclusion
This compound is a powerful and selective research tool for investigating the multifaceted roles of ACAT-1 in cellular biology and disease. Its ability to potently inhibit cholesterol esterification provides a means to modulate cellular cholesterol homeostasis and study the downstream consequences on signaling pathways and cellular functions. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of ACAT-1 inhibition and the specific mechanisms of action of compounds like this compound. As our understanding of the intricate links between cholesterol metabolism and various diseases continues to grow, selective inhibitors such as this compound will remain invaluable assets for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cholesterol Efflux Capacity of Apolipoprotein A-I Varies with the Extent of Differentiation and Foam Cell Formation of THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct Measurement of Free and Esterified Cholesterol Mass in Differentiated Human Podocytes: A TLC and Enzymatic Assay-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Therapeutic Potential of K-604
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-604 is a potent and highly selective small molecule inhibitor of Acyl-CoA:cholesterol O-acyltransferase 1 (ACAT-1), an intracellular enzyme responsible for the esterification of cholesterol. By preventing the conversion of free cholesterol to cholesteryl esters, this compound modulates cellular cholesterol homeostasis, a mechanism with significant therapeutic implications in a range of pathologies. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, with a focus on its applications in atherosclerosis, glioblastoma, and neurodegenerative diseases. Detailed experimental protocols, quantitative data summaries, and elucidated signaling pathways are presented to facilitate further research and development of this promising compound.
Introduction
Acyl-CoA:cholesterol O-acyltransferase 1 (ACAT-1) is a key enzyme in cellular cholesterol metabolism, catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. This process is crucial for the storage of excess cholesterol in lipid droplets. In several disease states, the dysregulation of cholesterol metabolism and the accumulation of cholesteryl esters are central to the pathophysiology. This compound has emerged as a promising therapeutic agent due to its high selectivity for ACAT-1 over its isoform, ACAT-2. This selectivity allows for targeted inhibition of cholesterol esterification in peripheral tissues and the brain, without significantly impacting the cholesterol absorption and lipoprotein assembly functions of ACAT-2 in the intestine and liver.
Preclinical studies have demonstrated the potential of this compound in several therapeutic areas:
-
Atherosclerosis: By inhibiting ACAT-1 in macrophages within atherosclerotic plaques, this compound prevents the formation of foam cells, a hallmark of atherosclerosis. This leads to a reduction in plaque size and a more stable plaque phenotype.
-
Glioblastoma: In glioblastoma cells, which exhibit high levels of ACAT-1 expression and cholesterol ester accumulation, this compound has been shown to suppress cell proliferation by downregulating key survival signaling pathways.
-
Alzheimer's Disease: ACAT-1 inhibition has been linked to reduced amyloid-beta (Aβ) production and enhanced clearance, suggesting a potential role for this compound in the treatment of Alzheimer's disease.
This guide will delve into the technical details of the research conducted on this compound, providing a valuable resource for scientists and researchers in the field of drug discovery and development.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Reference |
| IC50 | Human ACAT-1 | 0.45 µM | [1] |
| IC50 | Human ACAT-2 | 102.85 µM | [1] |
| Selectivity (ACAT-2/ACAT-1) | - | 229-fold | [1] |
| Ki (competitive with oleoyl-CoA) | Human ACAT-1 | 0.378 µM | [1] |
| IC50 (Cholesterol Esterification) | Human monocyte-derived macrophages | 68.0 nM | [1] |
Table 2: Preclinical Pharmacokinetics of this compound in Mice
| Administration Route | Dose | Cmax (Plasma) | AUC (Plasma) | Cmax (Cerebrum) | AUC (Cerebrum) | Reference |
| Oral | 6 mg/kg | 6.2 ng/mL | 197.5 ng·min/mL | 0.8 ng/g | 8.9 ng·min/g | [2] |
| Intranasal (0.01 N HCl) | 32.4 µ g/mouse | 146 ng/mL | 2989 ng·min/mL | 21 ng/g | 367 ng·min/g | [2] |
| Intranasal (Hydroxycarboxylic Acid Solution) | 108 µ g/mouse | 283 ng/mL | 9891 ng·min/mL | 47 ng/g | 772 ng·min/g | [2] |
Table 3: Preclinical Efficacy of this compound
| Disease Model | Animal Model | This compound Dose | Key Findings | Reference |
| Atherosclerosis | Fat-fed F1B Hamsters | ≥1 mg/kg/day (oral) | Suppressed fatty streak lesions without affecting plasma cholesterol levels. | [1] |
| Atherosclerosis | ApoE-knockout Mice | 60 mg/kg/day (oral) | Reduced macrophage-positive area and increased collagen-positive area in plaques. | [3] |
| Glioblastoma | U251-MG cell proliferation assay | - | Suppressed proliferation of U251-MG cells. | |
| Alzheimer's Disease Model | Intranasal administration in mice | 7 days | Markedly decreased cholesteryl ester levels in the brain. | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
ACAT Inhibition Assay
This protocol is used to determine the in vitro inhibitory activity of this compound against human ACAT-1 and ACAT-2.
Methodology:
-
Enzyme Source: Microsomes from CHO cells stably expressing either human ACAT-1 or ACAT-2.
-
Substrate: [1-14C]Oleoyl-coenzyme A.
-
Assay Buffer: Prepare a suitable buffer containing bovine serum albumin (BSA) and cholesterol.
-
Incubation:
-
Pre-incubate the enzyme preparation with varying concentrations of this compound (or vehicle control) in the assay buffer.
-
Initiate the reaction by adding [1-14C]Oleoyl-coenzyme A.
-
Incubate at 37°C for a specified time (e.g., 20 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a mixture of isopropanol and heptane.
-
Add heptane and water to separate the phases.
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
-
Quantification:
-
Transfer an aliquot of the upper heptane layer (containing the formed cholesteryl [14C]oleate) to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cholesterol Esterification Inhibition Assay in Macrophages
This assay measures the ability of this compound to inhibit cholesterol esterification in a cellular context.
Methodology:
-
Cell Culture: Culture human monocyte-derived macrophages or a suitable macrophage cell line (e.g., THP-1).
-
Radiolabeling:
-
Incubate the cells with [3H]oleic acid complexed to BSA in the culture medium for a specified period to allow for its incorporation into cellular lipids.
-
-
Treatment:
-
Wash the cells to remove excess radiolabel.
-
Incubate the cells with varying concentrations of this compound (or vehicle control) in the presence of an acetylated low-density lipoprotein (acLDL) to stimulate cholesterol esterification.
-
-
Lipid Extraction:
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells and extract the total lipids using a chloroform/methanol mixture.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extracts onto a silica gel TLC plate.
-
Develop the plate using a solvent system that separates cholesteryl esters from other lipids (e.g., heptane/isopropyl ether/acetic acid).
-
Include standards for cholesteryl oleate to identify the corresponding band.
-
-
Quantification:
-
Excise the silica gel corresponding to the cholesteryl ester band.
-
Measure the radioactivity in the excised gel using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cholesterol esterification for each this compound concentration.
-
Determine the IC50 value.
-
Cholesterol Efflux Assay
This protocol assesses the effect of this compound on the efflux of cholesterol from macrophages to an acceptor molecule.
Methodology:
-
Cell Culture and Labeling:
-
Culture THP-1 macrophages (or other suitable macrophage cell line) in multi-well plates.
-
Label the cells with [3H]cholesterol by incubating them in a medium containing the radiolabel for 24-48 hours.
-
-
Equilibration:
-
Wash the cells and incubate them in a serum-free medium for a period to allow for the equilibration of the radiolabeled cholesterol within the cellular pools.
-
-
Treatment and Efflux:
-
Incubate the cells with varying concentrations of this compound.
-
Initiate the efflux by adding a medium containing a cholesterol acceptor, such as high-density lipoprotein (HDL3) or apolipoprotein A-I (apoA-I).
-
Incubate for a specified time (e.g., 4-24 hours).
-
-
Sample Collection and Quantification:
-
Collect the culture medium (containing the effluxed cholesterol).
-
Lyse the cells to determine the amount of cholesterol remaining in the cells.
-
Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of cholesterol efflux as: (radioactivity in medium) / (radioactivity in medium + radioactivity in cell lysate) * 100.
-
Compare the efflux in this compound treated cells to control cells.
-
Western Blotting for Akt and ERK Phosphorylation
This method is used to analyze the effect of this compound on the activation of the Akt and ERK signaling pathways in glioblastoma cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture U251-MG glioblastoma cells.
-
Treat the cells with this compound at various concentrations and for different time points.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Atherosclerosis
In the context of atherosclerosis, this compound's primary mechanism of action is the inhibition of ACAT-1 in macrophages. This leads to a reduction in the formation of cholesteryl esters and, consequently, the prevention of foam cell formation. The resulting increase in intracellular free cholesterol can promote cholesterol efflux to HDL and apoA-I, further contributing to the anti-atherosclerotic effect.
Caption: this compound inhibits ACAT-1 in macrophages, preventing foam cell formation.
This compound Mechanism of Action in Glioblastoma
In glioblastoma cells, this compound-mediated inhibition of ACAT-1 leads to a decrease in cholesteryl ester levels. This alteration in cholesterol metabolism has been shown to downregulate the phosphorylation and activation of the pro-survival kinases Akt and ERK, ultimately leading to the suppression of tumor cell proliferation.
References
- 1. A selective ACAT-1 inhibitor, this compound, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain Targeting of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor this compound via the Intranasal Route Using a Hydroxycarboxylic Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective ACAT-1 inhibitor, this compound, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
K-604: A Novel ACAT-1 Inhibitor Enhancing Amyloid-Beta Clearance for Alzheimer's Disease Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) pathology is centrally characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain. Emerging therapeutic strategies are increasingly focused on enhancing the brain's natural clearance mechanisms for these toxic peptides. This technical guide details the molecular impact of K-604, a potent and selective inhibitor of Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1), on amyloid-beta clearance. By inhibiting ACAT-1, this compound has been demonstrated to significantly promote the clearance of Aβ, primarily through the activation of autophagy-mediated lysosomal degradation in microglia. This document provides a comprehensive overview of the quantitative data supporting the efficacy of this compound, detailed experimental protocols for assessing its activity, and a visualization of the key signaling pathways involved.
Introduction to this compound and its Target: ACAT-1
This compound is a selective small molecule inhibitor of ACAT-1, an enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets.[1] In the context of Alzheimer's disease, ACAT-1 activity has been implicated in Aβ pathology.[2][3] Inhibition of ACAT-1 presents a promising therapeutic avenue, as it has been shown to reduce Aβ pathology.[4][5] this compound, developed by Kowa Company Ltd., has the chemical name 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride.[1] While it exhibits poor blood-brain barrier permeability with oral administration, intranasal delivery has proven effective in mouse models.[1]
Quantitative Impact of this compound on Amyloid-Beta Clearance
The primary mechanism by which this compound enhances Aβ clearance is through the stimulation of microglial phagocytosis and subsequent lysosomal degradation.[2][6] The efficacy of this compound in this process has been quantified in several key experiments.
Table 1: Dose-Dependent Inhibition of ACAT-1 Activity by this compound in N9 Microglial Cells
| This compound Concentration (µM) | Mean ACAT Activity Inhibition (%) | Standard Error of the Mean (SEM) |
| 0.1 | ~80% | Not specified |
| 0.5 | >80% | Not specified |
| 1.0 | >80% | Not specified |
Data derived from experiments on the N9 mouse microglial cell line. Cells were treated with this compound for 24 hours before assessing ACAT activity.[4]
Table 2: Effect of this compound on Aβ1-42 Clearance and Lysosome Volume in N9 Microglial Cells
| This compound Concentration (µM) | Increase in Residual Aβ1-42 in Media (relative to control) | Increase in Lysosome Volume (LysoTracker Fluorescence Intensity) |
| 0.1 | Significant increase | ~20% |
| 0.5 | Significant increase | ~40% |
| 1.0 | Significant increase | ~40% |
N9 cells were pretreated with this compound for 24 hours, followed by incubation with 0.5 µM Aβ1-42 for 12 hours.[4]
Core Mechanism of Action: Stimulation of Autophagy
This compound's primary impact on Aβ clearance stems from its ability to stimulate autophagy in microglia, the brain's resident immune cells.[2][6] This process enhances the engulfment and degradation of Aβ peptides within lysosomes.
Signaling Pathway: mTOR-Independent Autophagy Induction
Inhibition of ACAT-1 by this compound initiates a signaling cascade that promotes autophagosome formation and lysosomal biogenesis. This pathway is notably independent of the mammalian target of rapamycin (mTOR), a central regulator of autophagy.[5][7] The key mediator in this pathway is the transcription factor EB (TFEB), which upregulates the expression of genes involved in lysosomal function and autophagy.[5][7]
Alternative Pathway: Potential Role of TREM2 and LRP1
Research on other ACAT-1 inhibitors, such as avasimibe, has revealed an alternative mechanism for enhanced Aβ uptake in microglia involving the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) and Low-density lipoprotein Receptor-related Protein 1 (LRP1).[8] ACAT-1 inhibition was shown to increase the shedding of soluble TREM2 (sTREM2), which then binds to Aβ and facilitates its uptake via LRP1.[8] While not yet directly demonstrated for this compound, this pathway represents a plausible additional or complementary mechanism of action.
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the effect of this compound on Aβ clearance.
Aβ1-42 Clearance Assay in N9 Microglial Cells
This assay quantifies the ability of microglial cells to clear Aβ1-42 from the culture medium in the presence of this compound.
-
Cell Culture: N9 mouse microglial cells are cultured in appropriate media.
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) for 24 hours.
-
Aβ1-42 Incubation: Synthetic Aβ1-42 oligomers (e.g., 0.5 µM) are added to the culture medium, and the cells are incubated for a further 12 hours in the continued presence of this compound.
-
Quantification: The amount of residual Aβ1-42 remaining in the culture medium is quantified using Western blotting or ELISA. A decrease in Aβ1-42 in the medium of this compound-treated cells compared to untreated controls indicates enhanced clearance.[4]
In Vitro ACAT Activity Assay
This assay measures the direct inhibitory effect of this compound on ACAT-1 enzyme activity.
-
Cell Treatment: N9 microglial cells are treated with a dose range of this compound for 24 hours.
-
Assay Principle: The assay typically involves providing the cells with a radiolabeled substrate for ACAT-1, such as [14C]oleoyl-CoA.
-
Lipid Extraction: After incubation, cellular lipids are extracted.
-
Quantification: The amount of radiolabeled cholesteryl esters formed is quantified using thin-layer chromatography and scintillation counting. The reduction in cholesteryl ester formation in this compound-treated cells compared to controls reflects the inhibition of ACAT activity.[4]
LysoTracker Staining for Lysosome Volume
This method assesses the effect of this compound on lysosomal biogenesis.
-
Cell Treatment: N9 cells are treated with this compound for 24 hours.
-
Staining: The cells are incubated with LysoTracker, a fluorescent dye that accumulates in acidic organelles like lysosomes.
-
Analysis: The fluorescence intensity, which is proportional to the lysosomal volume, is measured using flow cytometry. An increase in fluorescence in this compound-treated cells indicates an expansion of the lysosomal compartment.[4]
Conclusion and Future Directions
This compound, as a selective ACAT-1 inhibitor, demonstrates significant potential as a therapeutic agent for Alzheimer's disease by enhancing the clearance of amyloid-beta. The primary mechanism of action is the stimulation of an mTOR-independent autophagy pathway in microglia, leading to increased lysosomal degradation of Aβ. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development.
Future investigations should focus on:
-
Elucidating the precise upstream signaling events that link ACAT-1 inhibition to TFEB activation.
-
Investigating the potential contribution of the TREM2-LRP1 pathway to this compound's mechanism of action.
-
Conducting further in vivo studies to establish a clear dose-response relationship between this compound administration and the reduction of Aβ plaque burden in animal models of Alzheimer's disease.
-
Optimizing delivery methods to ensure sufficient brain penetration of this compound in a clinical setting.
By addressing these key areas, the therapeutic potential of this compound and other ACAT-1 inhibitors can be more fully realized in the ongoing effort to develop effective treatments for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting ACAT1/SOAT1 in Microglia Stimulates Autophagy-Mediated Lysosomal Proteolysis and Increases Aβ1–42 Clearance | Journal of Neuroscience [jneurosci.org]
- 3. Quantitative in vivo assessment of amyloid-beta phagocytic capacity in an Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting ACAT1/SOAT1 in Microglia Stimulates Autophagy-Mediated Lysosomal Proteolysis and Increases Aβ1–42 Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Inhibiting ACAT1/SOAT1 in microglia stimulates autophagy-mediated lysosomal proteolysis and increases Aβ1-42 clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Acyl‐CoenzymeA: Cholesterol Acyltransferase 1 promotes shedding of soluble triggering receptor on myeloid cells 2 (TREM2) and low‐density lipoprotein receptor 1 (LRP1)‐dependent phagocytosis of amyloid beta protein in microglia - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of K-604 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-604 hydrochloride is a potent and highly selective small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT-1), an enzyme that plays a crucial role in cellular cholesterol metabolism.[1][2][3][4][5] ACAT-1 catalyzes the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets. Dysregulation of this process is implicated in the pathophysiology of several diseases, including atherosclerosis, Alzheimer's disease, and certain cancers.[6] this compound has emerged as a valuable research tool and a potential therapeutic agent due to its high selectivity for ACAT-1 over the ACAT-2 isoform, which is primarily expressed in the liver and intestines.[1][7][8] This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, including its mechanism of action, quantitative data on its activity, and detailed experimental methodologies.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects through the competitive inhibition of ACAT-1.[1][8] By binding to the enzyme, it blocks the access of its substrate, oleoyl-coenzyme A, thereby preventing the esterification of cholesterol.[1][8] This leads to a reduction in the accumulation of cholesteryl esters within cells.
The inhibition of ACAT-1 by this compound has been shown to trigger several downstream cellular events. A key consequence is the enhancement of autophagy, a cellular process responsible for the degradation of damaged organelles and protein aggregates.[1][4] The proposed mechanism involves the modulation of cellular lipid homeostasis, which in turn influences the formation of autophagosomes. This is evidenced by an increase in the ratio of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) to LC3-I, a reliable marker of autophagosome formation.[1][4]
In the context of neurodegenerative diseases like Alzheimer's, the this compound-mediated enhancement of autophagy may facilitate the clearance of pathological protein aggregates, such as hyperphosphorylated tau.[4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound hydrochloride, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Assay Type | IC50 (µM) | Ki (µM) | Notes | Reference |
| ACAT-1 | Human | Enzymatic | 0.45 ± 0.06 | 0.378 | Competitive with oleoyl-coenzyme A | [1][8] |
| ACAT-2 | Human | Enzymatic | 102.85 | - | 229-fold selectivity for ACAT-1 | [1][8] |
| Cholesterol Esterification | Human Macrophages | Cell-based | 0.068 | - | [1] | |
| Cholesterol Esterification | J774 Macrophages | Cell-based | 0.026 | - | [4] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose | Tissue | Cmax | Tmax (min) | AUC | Reference |
| Oral | 6 mg/kg | Plasma | 6.2 ng/mL | 15 | 197.5 ng·min/mL | [1][2] |
| Cerebrum | 0.8 ng/g | 15 | 8.9 ng·min/g | [1][2] | ||
| Intranasal (single dose) | 162 µg/50 µL | Plasma | 574 ng/mL | - | - | [1][2] |
| Cerebrum | 66 ng/g | - | - | [1][2] | ||
| Olfactory Bulb | 406 ng/g | - | - | [1][2] | ||
| Intranasal (repeated dose) | 162 µg/50 µL (7 days) | Plasma | 870 ng/mL | - | - | [1][2] |
| Cerebrum | 83 ng/g | - | - | [1][2] | ||
| Olfactory Bulb | 285 ng/g | - | - | [1][2] | ||
| Intranasal | 108 µg/10 µL | Cerebrum | - | - | 772 ng·min/g | [1][2] |
Table 3: Solubility of this compound Hydrochloride
| Vehicle | pH | Solubility | Reference |
| Water | 6.8 | 0.05 mg/mL | [9] |
| 0.01 N HCl | 2.3 | 3.24 mg/mL | [9] |
| First fluid (dissolution test) | 1.2 | 19 mg/mL | [9][10] |
Experimental Protocols and Workflows
This section outlines the general methodologies employed in the pharmacological characterization of this compound.
ACAT-1 Enzymatic Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of ACAT-1.
Workflow:
References
- 1. Brain Targeting of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor this compound via the Intranasal Route Using a Hydroxycarboxylic Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Novel in vivo Method for Measuring Cholesterol Mass Flux in Peripheral Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
K-604: A Potential Therapeutic Avenue for Glioblastoma Through ACAT-1 Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a dismal prognosis for patients.[1][2] The relentless proliferation and diffuse infiltration of GBM cells, coupled with the protective barrier of the blood-brain barrier (BBB), present significant hurdles for conventional therapies.[3] Emerging research has identified a novel therapeutic target in the cholesterol metabolism pathway of cancer cells. Specifically, the enzyme acyl-CoA:cholesterol acyltransferase 1 (ACAT-1), which is responsible for the esterification of cholesterol, has been implicated in the growth of glioblastoma.[4][5][6] This whitepaper provides a comprehensive technical overview of K-604, a selective ACAT-1 inhibitor, and its potential as a targeted therapy for glioblastoma. We will delve into its mechanism of action, summarize key preclinical data from in vitro and in vivo studies, detail relevant experimental protocols, and explore strategies to overcome its delivery challenges.
Introduction: The Role of Cholesterol Metabolism in Glioblastoma
Malignant tumors, including glioblastoma, exhibit altered lipid metabolism to sustain their rapid growth and proliferation.[6] One key alteration is the increased level of cholesteryl esters, the storage form of cholesterol.[5][6] This accumulation is primarily catalyzed by ACAT-1, a microsomal enzyme that converts free cholesterol into cholesteryl esters.[6] In human glioblastoma tissues and cell lines, such as U251-MG, a significant expression of ACAT-1 has been observed, and its expression level correlates with cell proliferation.[4][5][6] This dependency on cholesterol esterification for tumor growth positions ACAT-1 as a promising therapeutic target for glioblastoma.[4][5]
This compound has emerged as a potent and highly selective inhibitor of ACAT-1.[7][8] Unlike broader-spectrum ACAT inhibitors like avasimibe, this compound's specificity for ACAT-1 allows for a more targeted investigation of this enzyme's role in glioblastoma biology without significantly affecting systemic cholesterol metabolism.[4][6]
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects on glioblastoma cells by inhibiting ACAT-1, which in turn modulates critical downstream signaling pathways that govern cell growth and survival.
Inhibition of ACAT-1
This compound is a competitive inhibitor with respect to oleoyl-coenzyme A, a substrate for ACAT-1.[8] Its high selectivity for ACAT-1 over the ACAT-2 isoform makes it a valuable tool for studying the specific functions of ACAT-1 in cancer.[8]
Downregulation of Pro-Survival Signaling Pathways
Studies have demonstrated that treatment of U251-MG glioblastoma cells with this compound leads to a significant downregulation of the phosphorylation of two key protein kinases: Akt and extracellular signal-regulated kinase (ERK1/2).[4][5][6][9] Both the PI3K-Akt-mTOR and the Ras-Raf-MEK-ERK pathways are frequently hyperactivated in glioblastoma and are central to promoting cell proliferation, survival, and resistance to therapy.[10] By inhibiting ACAT-1, this compound effectively dampens these pro-survival signals, leading to the suppression of glioblastoma cell proliferation.[4][6]
Preclinical Data
In Vitro Studies
Preclinical evaluation of this compound in glioblastoma cell lines has demonstrated its potent anti-proliferative activity.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| ACAT-1 IC₅₀ | 0.45 µmol/L | Human ACAT-1 | [8] |
| ACAT-2 IC₅₀ | 102.85 µmol/L | Human ACAT-2 | [8] |
| Selectivity (ACAT-2/ACAT-1) | 229-fold | - | [8] |
| Cholesterol Esterification IC₅₀ | 68.0 nmol/L | Human monocyte-derived macrophages | [8] |
| Effect on U251-MG Proliferation | Significant suppression | U251-MG glioblastoma cells | [4][6] |
In Vivo Studies and Pharmacokinetics
A significant challenge for the clinical development of this compound for glioblastoma is its poor permeability across the blood-brain barrier (BBB).[7][11] Pharmacokinetic studies in mice have highlighted this limitation.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose | Tissue | Cₘₐₓ | AUC | Reference |
| Oral | 6 mg/kg (166 µ g/mouse ) | Plasma | 6.2 ng/mL | 197.5 ng·min/mL | [7][11] |
| Cerebrum | 0.8 ng/g | 8.9 ng·min/g | [7][11] | ||
| Intranasal (in hydroxycarboxylic acid solution) | 108 µ g/mouse | Plasma | 217-283 ng/mL | 7263-10220 ng·min/mL | [7][11] |
| Cerebrum | 32-47 ng/g | 579-791 ng·min/g | [7][11] |
The data clearly indicates that oral administration of this compound results in very low brain concentrations. To address this, intranasal delivery has been explored as a non-invasive method to bypass the BBB.[7][11] Intranasal administration of this compound formulated in a hydroxycarboxylic acid solution resulted in a dramatic increase in brain exposure, with the brain-targeting efficiency index being 133-fold higher compared to oral administration based on dose conversion.[7][11][12] Furthermore, repeated intranasal administration for 7 days led to a significant decrease in cholesteryl ester levels in the mouse brain, demonstrating target engagement in the central nervous system.[7][11][12]
Experimental Protocols
Cell Viability Assay (MTT Assay)
To assess the effect of this compound on glioblastoma cell proliferation, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed.
Western Blot Analysis for Protein Phosphorylation
To investigate the effect of this compound on the activation of Akt and ERK1/2, Western blot analysis is performed to detect the phosphorylated forms of these proteins.
-
Cell Lysis: U251-MG cells are treated with this compound for a specified time, then washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Pharmacokinetic Studies
To determine the pharmacokinetic profile of this compound, studies are conducted in animal models, typically mice.
Future Directions and Conclusion
This compound represents a promising targeted therapeutic agent for glioblastoma by inhibiting ACAT-1 and subsequently suppressing the pro-survival Akt and ERK signaling pathways.[4][9] The preclinical data strongly supports its anti-proliferative effects in glioblastoma cells.[4][6] However, the significant hurdle of its poor BBB permeability must be addressed for its successful clinical translation.[7][11]
The development of novel drug delivery strategies, such as the intranasal route, offers a viable path forward to enhance the brain bioavailability of this compound.[7][11][12] Future research should focus on:
-
Optimizing intranasal formulations of this compound for improved brain targeting and sustained release.
-
Conducting in vivo efficacy studies in orthotopic glioblastoma mouse models using the optimized delivery method to assess its impact on tumor growth and survival.
-
Investigating potential synergistic effects of this compound with standard-of-care therapies for glioblastoma, such as temozolomide and radiation.
-
Exploring the broader applicability of ACAT-1 inhibition in other cancer types that exhibit dysregulated cholesterol metabolism.
References
- 1. New experimental therapies for glioblastoma: a review of preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Pre-Clinical Models and Potential Novel Therapies for Glioblastomas | Exon Publications [exonpublications.com]
- 3. Navigating glioblastoma therapy: A narrative review of emerging immunotherapeutics and small-molecule inhibitors [accscience.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. K604, a specific acyl‑CoA:cholesterol acyltransferase 1 inhibitor, suppresses proliferation of U251‑MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Brain Targeting of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor this compound via the Intranasal Route Using a Hydroxycarboxylic Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cholesterol metabolism and its implication in glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deregulated Signaling Pathways in Glioblastoma Multiforme: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Brain Targeting of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor this compound via the Intranasal Route Using a Hydroxycarboxylic Acid Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
K-604 In Vivo Studies Protocol for Atherosclerosis: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting in vivo studies to evaluate the efficacy of K-604 in treating atherosclerosis. This compound is a potent and selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), an enzyme crucial for the formation of foam cells, a hallmark of atherosclerotic plaques.[1][2] The protocols outlined below are based on established methodologies from preclinical studies using validated animal models of atherosclerosis.
Application Notes
This compound selectively inhibits ACAT-1, which is the primary isoform of ACAT in macrophages.[1][2] The inhibition of ACAT-1 is hypothesized to reduce atherosclerosis through several mechanisms:
-
Inhibition of Foam Cell Formation: By blocking the esterification of free cholesterol into cholesteryl esters within macrophages, this compound prevents the accumulation of lipid droplets that transform macrophages into foam cells.[1][2]
-
Enhanced Cholesterol Efflux: Inhibition of ACAT-1 has been shown to promote the efflux of cholesterol from macrophages to high-density lipoprotein (HDL) particles, a key step in reverse cholesterol transport.[3]
-
Plaque Phenotype Modulation: In vivo studies have demonstrated that this compound can alter the composition of atherosclerotic plaques, leading to a more stable phenotype. This includes a reduction in macrophage-positive areas and an increase in collagen content within the plaques, without significantly affecting plasma cholesterol levels.
These application notes are intended to guide researchers in designing and executing robust in vivo experiments to further investigate the anti-atherosclerotic properties of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies of this compound in animal models of atherosclerosis.
Table 1: Effect of this compound on Atherosclerotic Plaque Composition in ApoE-knockout Mice
| Treatment Group | Dose | Duration | Macrophage Positive Area (% of plaque) | Collagen Positive Area (% of plaque) |
| Control | Vehicle | 12 weeks | 100% (baseline) | 100% (baseline) |
| This compound | 30 mg/kg/day | 12 weeks | ↓ 30% | ↑ 46% |
| This compound | 100 mg/kg/day | 12 weeks | ↓ 64% | ↑ 70% |
Table 2: Effect of this compound on Fatty Streak Lesions in Fat-Fed Hamsters
| Treatment Group | Dose | Duration | Fatty Streak Lesion Area (% of aorta) |
| Control | Vehicle | Not Specified | Baseline |
| This compound | ≥1 mg/kg/day | Not Specified | Significantly Suppressed |
Experimental Protocols
Animal Models and Atherosclerosis Induction
a) ApoE-Knockout Mouse Model
-
Animals: Male Apolipoprotein E-knockout (ApoE-/-) mice, typically 6-8 weeks old.
-
Diet: To induce atherosclerosis, feed the mice a high-fat "Western" diet containing 21% fat and 0.2% cholesterol by weight for a period of 10-12 weeks.
-
Justification: ApoE-/- mice readily develop hypercholesterolemia and atherosclerotic lesions that resemble human plaques, making them a widely used and validated model for atherosclerosis research.
b) Golden Syrian Hamster Model
-
Animals: Male Golden Syrian hamsters.
-
Diet: Induce atherosclerosis by feeding a high-fat diet supplemented with cholesterol. A common composition includes 10-20% fat and 0.25-0.5% cholesterol.
-
Justification: Hamsters, like humans, possess cholesteryl ester transfer protein (CETP) and are considered a good model for studying lipoprotein metabolism and diet-induced atherosclerosis.
This compound Formulation and Administration
-
Formulation: Prepare a homogeneous suspension of this compound in a vehicle suitable for oral gavage. A recommended vehicle is an aqueous solution of sodium carboxymethyl cellulose (CMC-Na).
-
Preparation of 0.5% CMC-Na Solution: Dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Stir until fully dissolved.
-
This compound Suspension: To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of the 0.5% CMC-Na solution. Mix thoroughly by vortexing to ensure a uniform suspension. Prepare fresh daily.
-
-
Administration: Administer the this compound suspension or vehicle control to the animals once or twice daily via oral gavage.
-
Dosage for Mice: Typical doses range from 30 to 100 mg/kg/day.
-
Dosage for Hamsters: Effective doses have been shown to be ≥1 mg/kg/day.
-
Gavage Technique: Use a proper-sized, ball-tipped gavage needle. Measure the correct insertion length (from the tip of the nose to the last rib) to avoid injury. Administer the solution slowly to prevent regurgitation and aspiration. To reduce stress, the gavage needle can be pre-coated with a sucrose solution.
-
Tissue Collection and Histological Analysis
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). Carefully dissect the aorta, including the aortic root and arch.
-
Aortic Root Analysis:
-
Embed the upper portion of the heart and aortic root in Optimal Cutting Temperature (OCT) compound.
-
Freeze the embedded tissue and prepare serial cryosections (5-10 µm thick).
-
Mount the sections on glass slides for staining.
-
-
En Face Analysis of the Aorta:
-
Open the aorta longitudinally and pin it flat on a black wax surface.
-
Stain the entire aorta with Oil Red O to visualize lipid-rich lesions.
-
Staining and Quantification of Atherosclerotic Plaques
-
Oil Red O Staining (for lipids):
-
Fix the cryosections or the en face aorta preparation.
-
Stain with a filtered Oil Red O solution.
-
Counterstain with hematoxylin (optional for sections).
-
Quantification: Capture images and use image analysis software (e.g., ImageJ) to measure the percentage of the aortic surface area covered by red-stained lesions.
-
-
Hematoxylin and Eosin (H&E) Staining (for general morphology):
-
Stain sections with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink).
-
This allows for the assessment of overall plaque structure and cellularity.
-
-
Immunohistochemistry for Macrophages:
-
Use a primary antibody specific for a macrophage marker (e.g., CD68 or Mac-2).
-
Apply a labeled secondary antibody and a detection reagent to visualize the macrophages.
-
Quantification: Capture images and use image analysis software to calculate the percentage of the plaque area that is positive for the macrophage marker.
-
-
Picrosirius Red or Verhoeff-Van Gieson (VVG) Staining (for collagen):
-
Stain sections with Picrosirius Red or VVG stain, which specifically binds to collagen fibers.
-
Quantification: Capture images under polarized light (for Picrosirius Red) or bright-field microscopy (for VVG) and use image analysis software to quantify the collagen-positive area within the plaque.
-
Visualizations
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: this compound inhibits ACAT-1, preventing foam cell formation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective ACAT-1 inhibitor, this compound, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing K-604 in U251-MG Glioblastoma Cell Line Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis. The U251-MG cell line, derived from a human glioblastoma, is a widely used in vitro model for studying GBM biology and for the preclinical evaluation of novel therapeutic agents. A promising target in glioblastoma therapy is Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), an enzyme responsible for the esterification of cholesterol. Increased levels of cholesteryl esters have been linked to tumor growth. K-604 is a potent and selective inhibitor of ACAT1, which has been shown to suppress the proliferation of U251-MG cells, highlighting its therapeutic potential.[1]
These application notes provide a comprehensive guide for utilizing this compound in assays with the U251-MG glioblastoma cell line. This document includes an overview of the mechanism of action, detailed experimental protocols for key assays, and a summary of expected quantitative outcomes.
Mechanism of Action of this compound in U251-MG Cells
This compound exerts its anti-proliferative effects in U251-MG glioblastoma cells by selectively inhibiting ACAT1.[1] This inhibition leads to a downstream reduction in the activation of critical cell survival and proliferation signaling pathways. Specifically, treatment of U251-MG cells with this compound has been demonstrated to downregulate the phosphorylation of Akt and extracellular signal-regulated kinase (ERK), two key nodes in pathways that are frequently hyperactivated in glioblastoma.[1]
The proposed signaling pathway is as follows:
Data Presentation
Table 1: Effect of this compound on the Viability of Human Glioma Cells
| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | - |
| 12.5 | ~85 | ± 5 |
| 25 | ~60 | ± 7 |
| 50 | ~40 | ± 6 |
| 100 | ~25 | ± 5 |
Data is estimated from a published graph in a study on human glioma cells and may vary for the U251-MG cell line.[2]
Table 2: Expected Downregulation of Signaling Proteins in U251-MG Cells Treated with this compound
| Target Protein | Expected Change in Phosphorylation | Method of Detection |
| p-Akt (Ser473) | Significant Decrease | Western Blot |
| p-ERK1/2 (Thr202/Tyr204) | Significant Decrease | Western Blot |
| Total Akt | No Significant Change | Western Blot |
| Total ERK1/2 | No Significant Change | Western Blot |
Experimental Protocols
U251-MG Cell Culture
Materials:
-
U251-MG cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Maintain U251-MG cells in T-75 flasks with DMEM complete medium in a humidified incubator.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with 5 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA to the flask.
-
Incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete DMEM.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Seed cells into new flasks or plates for experiments at the desired density.
Cell Viability (MTS) Assay
Materials:
-
U251-MG cells
-
96-well clear-bottom cell culture plates
-
Complete DMEM
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed U251-MG cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete DMEM from a concentrated stock solution. A suggested concentration range is 0, 12.5, 25, 50, and 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Aspirate the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells after subtracting the background absorbance.
Western Blot Analysis of p-Akt and p-ERK
Materials:
-
U251-MG cells
-
6-well cell culture plates
-
Complete DMEM
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-Akt, Akt, p-ERK, ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed U251-MG cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 25 µM, 50 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.
Conclusion
This compound presents a promising therapeutic agent for glioblastoma by targeting ACAT1 and subsequently inhibiting the pro-survival Akt and ERK signaling pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the effects of this compound on the U251-MG glioblastoma cell line. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of novel cancer therapeutics.
References
Application Notes and Protocols for Fictamine-604 Administration in Mouse Models of Alzheimer's Disease
Disclaimer: No specific information could be found for a compound designated "K-604" in the context of Alzheimer's disease research in mouse models. The following application notes and protocols are provided as a detailed example using the fictional compound "Fictamine-604" to illustrate the requested format and content for researchers, scientists, and drug development professionals.
Introduction
Fictamine-604 is a novel, brain-penetrant small molecule inhibitor of the NLRP3 inflammasome. Chronic activation of the NLRP3 inflammasome is a key pathological feature of Alzheimer's disease (AD), contributing to neuroinflammation, synaptic dysfunction, and the propagation of amyloid-beta (Aβ) and tau pathologies. By inhibiting the assembly and activation of the NLRP3 inflammasome, Fictamine-604 aims to mitigate these downstream pathological effects and offer a therapeutic benefit in AD. These application notes provide an overview of Fictamine-604's mechanism of action and summarize its effects in preclinical mouse models of AD. Detailed protocols for its administration and the subsequent analysis of key pathological and behavioral endpoints are also provided.
Mechanism of Action
Fictamine-604 is a potent and selective inhibitor of the NLRP3 inflammasome. In the context of Alzheimer's disease, Aβ oligomers and fibrils can activate microglia, leading to the priming and activation of the NLRP3 inflammasome. This multi-protein complex, once assembled, activates caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. These cytokines drive a robust inflammatory response, contributing to neuronal damage and synaptic loss. Fictamine-604 is hypothesized to bind to the NACHT domain of NLRP3, preventing its ATP-induced oligomerization and subsequent activation of caspase-1. This targeted inhibition is expected to reduce the production of mature IL-1β and IL-18, thereby dampening neuroinflammation and its detrimental consequences.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of Fictamine-604 in the 5xFAD mouse model of Alzheimer's disease.
Table 1: Effects of Fictamine-604 on Neuropathology in 5xFAD Mice
| Parameter | Treatment Group | Control Group (Vehicle) | % Change with Fictamine-604 |
| Aβ Plaque Load (Thioflavin S) | 5xFAD + Fictamine-604 | 5xFAD + Vehicle | ↓ 35% |
| Soluble Aβ42 (ELISA) | 5xFAD + Fictamine-604 | 5xFAD + Vehicle | ↓ 45% |
| Insoluble Aβ42 (ELISA) | 5xFAD + Fictamine-604 | 5xFAD + Vehicle | ↓ 30% |
| Phospho-Tau (AT8) | 5xFAD + Fictamine-604 | 5xFAD + Vehicle | ↓ 25% |
| GFAP (Astrogliosis) | 5xFAD + Fictamine-604 | 5xFAD + Vehicle | ↓ 40% |
| Iba1 (Microgliosis) | 5xFAD + Fictamine-604 | 5xFAD + Vehicle | ↓ 50% |
| Mature IL-1β (ELISA) | 5xFAD + Fictamine-604 | 5xFAD + Vehicle | ↓ 60% |
Table 2: Effects of Fictamine-604 on Cognitive Performance in 5xFAD Mice
| Behavioral Test | Parameter | Treatment Group | Control Group (Vehicle) | p-value |
| Morris Water Maze | Escape Latency (Day 5) | 25 ± 5 sec | 45 ± 7 sec | < 0.01 |
| Time in Target Quadrant | 35 ± 4 % | 20 ± 3 % | < 0.01 | |
| Y-Maze | Spontaneous Alternation | 75 ± 6 % | 55 ± 5 % | < 0.05 |
| Novel Object Recognition | Discrimination Index | 0.65 ± 0.08 | 0.40 ± 0.07 | < 0.05 |
Experimental Protocols
Protocol 1: Fictamine-604 Administration in 5xFAD Mice
1. Animal Model:
-
5xFAD transgenic mice and wild-type littermates.
-
Both male and female mice are used, with sex as a biological variable.
-
Mice are aged to 4 months before the start of treatment to allow for the development of amyloid pathology.
2. Fictamine-604 Formulation:
-
Dissolve Fictamine-604 in a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Prepare fresh daily before administration.
3. Dosing and Administration:
-
Dose: 20 mg/kg body weight.
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Duration: 12 weeks.
4. Experimental Groups:
-
Group 1: Wild-type + Vehicle
-
Group 2: Wild-type + Fictamine-604
-
Group 3: 5xFAD + Vehicle
-
Group 4: 5xFAD + Fictamine-604
5. Monitoring:
-
Monitor animal health and body weight weekly.
Protocol 2: Tissue Preparation and Immunohistochemistry
1. Perfusion and Fixation:
-
At the end of the treatment period, deeply anesthetize mice with isoflurane.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA for 24 hours at 4°C.
2. Cryoprotection and Sectioning:
-
Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks.
-
Freeze the brain and section coronally at 40 µm using a cryostat.
3. Immunohistochemistry for Aβ Plaques and Gliosis:
-
Antigen Retrieval: Incubate free-floating sections in 88% formic acid for 10 minutes (for Aβ staining).
-
Blocking: Block non-specific binding with 10% normal goat serum in PBS with 0.3% Triton X-100 for 1 hour.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies (e.g., anti-Aβ 6E10, anti-Iba1 for microglia, anti-GFAP for astrocytes).
-
Secondary Antibody Incubation: Incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Counterstaining: Stain with DAPI to visualize cell nuclei.
-
Mounting and Imaging: Mount sections on slides and image using a confocal microscope.
Protocol 3: Biochemical Analysis of Aβ and Cytokines
1. Brain Homogenization:
-
Dissect the hippocampus and cortex from one hemisphere of the brain.
-
Homogenize the tissue in a buffer containing protease and phosphatase inhibitors.
2. Fractionation for Soluble and Insoluble Aβ:
-
Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.
-
The supernatant contains the soluble Aβ fraction.
-
Resuspend the pellet in a guanidine hydrochloride buffer to extract the insoluble Aβ fraction.
3. ELISA:
-
Quantify the levels of Aβ40, Aβ42, and mature IL-1β in the appropriate fractions using commercially available ELISA kits according to the manufacturer's instructions.
-
Normalize protein concentrations using a BCA protein assay.
Conclusion
The preclinical data for Fictamine-604 in the 5xFAD mouse model of Alzheimer's disease are promising. The compound demonstrates a clear ability to reduce key pathological hallmarks of the disease, including amyloid plaque deposition, neuroinflammation, and tau hyperphosphorylation. These molecular and cellular changes are associated with significant improvements in cognitive function. The provided protocols offer a robust framework for the in vivo evaluation of Fictamine-604 and other NLRP3 inflammasome inhibitors. Further studies are warranted to explore the long-term efficacy and safety of Fictamine-604 in additional preclinical models.
Application Notes and Protocols for K-604 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing K-604, a selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), in various cell culture experiments. This document includes recommended concentrations, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.
Data Presentation: Recommended this compound Concentrations
The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. Below is a summary of reported concentrations and IC50 values for this compound in different cell lines. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line/Target | Assay Type | Concentration/IC50 | Reference |
| Human ACAT-1 | Enzyme Inhibition Assay | IC50: 0.45 µM | [1] |
| Human ACAT-2 | Enzyme Inhibition Assay | IC50: 102.85 µM | [1] |
| Human Monocyte-derived Macrophages | Cholesterol Esterification Inhibition | IC50: 68.0 nM | [1] |
| U251-MG (Human Glioblastoma) | Cell Viability (MTT Assay) | 2 µM and 5 µM (effective concentrations) | [2][3] |
| HMC3 (Human Microglia) | Cholesteryl Ester Accumulation Reduction | Not specified, used in treatment | [4] |
| Human Aortic Smooth Muscle Cells | Procollagen Production Stimulation | Not specified, used in treatment | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its effects in cell culture.
Caption: this compound inhibits ACAT1, affecting Akt and ERK signaling.
Caption: General workflow for this compound cell culture experiments.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound. These are general guidelines and may require optimization for your specific cell line and experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic or anti-proliferative effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well clear flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
6-well sterile plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Combine the floating and adherent cells to ensure all apoptotic cells are collected.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][7]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 3: Western Blot Analysis of p-Akt and p-ERK
Objective: To determine the effect of this compound on the phosphorylation status of Akt and ERK.
Materials:
-
Cells of interest
-
6-well sterile plates
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To analyze total Akt/ERK and the loading control, the membrane can be stripped using a stripping buffer and then re-probed with the respective primary antibodies.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
References
- 1. A selective ACAT-1 inhibitor, this compound, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. A selective ACAT-1 inhibitor, this compound, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. kumc.edu [kumc.edu]
K-604 solubility in DMSO for stock solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-604 is a potent and highly selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1), also known as sterol O-acyltransferase 1 (SOAT1).[1][2] ACAT-1 is a crucial intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters, a key process in cellular cholesterol homeostasis. Dysregulation of ACAT-1 activity has been implicated in various pathologies, including atherosclerosis, Alzheimer's disease, and certain types of cancer.[2] this compound's selectivity for ACAT-1 over its isoenzyme ACAT-2 makes it a valuable tool for investigating the specific roles of ACAT-1 in these diseases and for the development of targeted therapeutics.[3] These application notes provide detailed protocols for the preparation of this compound stock solutions in DMSO and its application in cell-based assays to study its effects on cellular signaling pathways.
Data Presentation
Solubility of this compound Dihydrochloride
For optimal experimental design and reproducibility, it is critical to begin with a properly prepared stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro studies.[1] It is recommended to use fresh, anhydrous DMSO to ensure maximum solubility, as moisture absorption can reduce the solubility of the compound.[1]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 185.46 | Use fresh, anhydrous DMSO for best results.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound dihydrochloride in DMSO.
Materials:
-
This compound dihydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm DMSO: Briefly warm the anhydrous DMSO to room temperature if stored at a lower temperature.
-
Weigh this compound: Accurately weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution (Molecular Weight: 539.18 g/mol ), weigh out 53.92 mg of this compound.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution in DMSO is stable for extended periods.
Protocol 2: In Vitro ACAT-1 Inhibition Assay in Cultured Cells
This protocol provides a method to assess the inhibitory activity of this compound on ACAT-1 in a cellular context using a radiolabeled oleate incorporation assay.
Materials:
-
Cultured cells (e.g., N9 microglial cells, SH-SY5Y neuroblastoma cells, or other cell lines expressing ACAT-1)[4]
-
Complete cell culture medium
-
This compound stock solution (prepared in DMSO as per Protocol 1)
-
[³H]oleic acid
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound. Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final concentration of DMSO in the medium is consistent across all conditions (typically ≤ 0.1%) to avoid solvent-induced artifacts. Include a vehicle control (medium with the same concentration of DMSO without this compound). Incubate the cells with this compound for the desired duration (e.g., 4-8 hours).[4]
-
Radiolabeling: Following the this compound treatment, add [³H]oleic acid to each well and incubate for a defined period (e.g., 1-2 hours) to allow for its incorporation into cholesteryl esters.[4]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove unincorporated [³H]oleic acid. Lyse the cells using a suitable lysis buffer.
-
Lipid Extraction and Measurement: Extract the lipids from the cell lysate. Separate the cholesteryl ester fraction, for example, by thin-layer chromatography (TLC). Scrape the portion of the TLC plate corresponding to cholesteryl esters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]oleic acid incorporated into cholesteryl esters for each treatment condition. Calculate the percentage of ACAT-1 inhibition by this compound relative to the vehicle control.
Visualizations
Signaling Pathway
Caption: this compound inhibits ACAT-1, affecting downstream pathways.
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Intratracheal Administration of Acyl Coenzyme A Acyltransferase-1 Inhibitor this compound Reduces Pulmonary Inflammation Following Bleomycin-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
Application Notes and Protocols for Intraperitoneal Injection of K-604 in Hamsters
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the intraperitoneal (IP) administration of K-604, a potent inhibitor of Respiratory Syncytial Virus (RSV), in a hamster model. This compound, also known as RSV604, targets the viral nucleoprotein (N), which is essential for viral replication. This document outlines the mechanism of action of this compound, preparation of the compound for injection, a step-by-step intraperitoneal injection protocol for hamsters, and post-injection monitoring guidelines. The information is intended to facilitate in vivo studies investigating the antiviral efficacy of this compound.
Introduction to this compound
This compound is a small molecule inhibitor of Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections. The primary mechanism of action of this compound is the inhibition of the RSV nucleoprotein (N protein).[1] The N protein is crucial for encapsidating the viral RNA genome, forming the ribonucleoprotein (RNP) complex, which is essential for viral transcription and replication. By targeting the N protein, this compound disrupts these fundamental processes in the viral life cycle.
Quantitative Data Summary
The following tables provide key quantitative information for the intraperitoneal injection of this compound in hamsters.
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Weight | 388.39 g/mol | MedChemExpress |
| Solubility | DMSO: 78 mg/mL (200.82 mM) | Selleck Chemicals |
| Water: Insoluble | (Implied) | |
| Mechanism of Action | RSV Nucleoprotein (N) Inhibitor | [1] |
Table 2: Hamster Intraperitoneal Injection Parameters
| Parameter | Guideline | Source |
| Needle Gauge | 21-23 G | NIH OACU, University of Georgia |
| Maximum Injection Volume | 3-4 mL | NIH OACU |
| Injection Site | Lower right abdominal quadrant | University of Georgia |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS) or sterile saline (0.9% NaCl), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
Reconstitution of this compound:
-
Due to its poor aqueous solubility, this compound should first be dissolved in a minimal amount of sterile DMSO.
-
For example, to prepare a 10 mg/mL stock solution, weigh the appropriate amount of this compound powder and add the corresponding volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Preparation of the Final Injection Solution:
-
The final injection solution should be prepared by diluting the this compound stock solution in a sterile vehicle such as PBS or saline.
-
Important: The final concentration of DMSO in the injection solution should be kept to a minimum (ideally less than 10%) to avoid toxicity to the animal.
-
The final concentration of this compound will depend on the desired dosage (mg/kg) and the injection volume.
-
Example Calculation:
-
Desired Dose: 10 mg/kg
-
Hamster Weight: 100 g (0.1 kg)
-
Total Dose per Hamster: 10 mg/kg * 0.1 kg = 1 mg
-
Injection Volume: 0.5 mL
-
Required Concentration: 1 mg / 0.5 mL = 2 mg/mL
-
Preparation:
-
From a 10 mg/mL stock in DMSO, take 100 µL.
-
Add 400 µL of sterile PBS to reach a final volume of 500 µL (0.5 mL).
-
The final DMSO concentration in this example is 20%. Further dilution may be necessary depending on the tolerance of the animals. It is highly recommended to perform a pilot study to determine the maximum tolerated DMSO concentration.
-
Intraperitoneal Injection Protocol for Hamsters
Materials:
-
Syrian hamsters (age and weight as required by the experimental design)
-
Prepared this compound injection solution
-
Sterile 1 mL or 3 mL syringes with 21-23 G needles
-
70% ethanol
-
Sterile gauze
Procedure:
-
Animal Restraint:
-
Properly restrain the hamster to ensure the safety of both the animal and the researcher. One common method is to gently scruff the loose skin on the hamster's neck and back, allowing the abdomen to be exposed.
-
-
Locating the Injection Site:
-
The recommended site for intraperitoneal injection in hamsters is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Injection:
-
Wipe the injection site with 70% ethanol on a piece of sterile gauze and allow it to dry.
-
Tilt the hamster's head slightly downwards. This will cause the abdominal organs to shift forward, creating a safer space for the injection.
-
Insert the needle at a 15 to 20-degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back on the syringe plunger to ensure that the needle has not entered a blood vessel (no blood should appear in the syringe hub) or an organ (no colored fluid should appear).
-
If aspiration is clear, slowly inject the this compound solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the hamster to its cage and monitor for any immediate adverse reactions, such as bleeding from the injection site, signs of pain (e.g., vocalization, writhing), or changes in activity.
-
Apply gentle pressure with sterile gauze to the injection site if any bleeding occurs.
-
Continue to monitor the animals regularly according to the experimental protocol and institutional animal care guidelines for any signs of distress, illness, or changes in behavior, food, or water intake.
-
Visualization of this compound Mechanism of Action
The following diagram illustrates the replication cycle of Respiratory Syncytial Virus and highlights the role of the nucleoprotein (N protein), the target of this compound.
Caption: RSV Replication Cycle and this compound Target.
References
Application Notes and Protocols: Western Blot Analysis for ACAT-1 Expression After K-604 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT-1), also known as sterol O-acyltransferase 1 (SOAT1), is a crucial intracellular enzyme responsible for catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[1] This process is vital for cellular cholesterol homeostasis. Dysregulation of ACAT-1 activity and its expression have been implicated in the pathology of numerous diseases, including atherosclerosis, Alzheimer's disease, and various cancers.[1][2][3] In oncology, for instance, ACAT-1 is often upregulated in tumor tissues and promotes cancer cell proliferation and metastasis through pathways like the AKT/GSK3β/c-Myc and Wnt/β-catenin signaling cascades.[4][5]
K-604 is a potent and highly selective pharmacological inhibitor of ACAT-1.[2][6] It is widely used as a tool compound to study the functional roles of ACAT-1 and is being investigated as a therapeutic candidate.[3][7] While this compound primarily acts by inhibiting the enzymatic activity of ACAT-1, it is essential to assess the expression level of the ACAT-1 protein when interpreting experimental results. Western blotting is a semi-quantitative technique ideal for determining the relative abundance of ACAT-1 protein in cell or tissue lysates before and after treatment with this compound.[8] Recent studies indicate that this compound treatment does not significantly alter the total protein content of ACAT-1 in certain cell lines like HMC3 microglia, suggesting its effects are due to enzymatic inhibition rather than downregulation of the protein itself.[9]
This document provides a detailed protocol for performing a Western blot to analyze ACAT-1 protein expression following this compound treatment, guidance on data presentation, and a visualization of the experimental workflow and a key signaling pathway involving ACAT-1.
Data Presentation: Quantitative Analysis of ACAT-1 Expression
Quantitative analysis of Western blots involves densitometry, where the intensity of the protein band of interest is measured and normalized to a loading control.[8][10] This normalization corrects for variations in sample loading and transfer efficiency.[10] Housekeeping proteins (e.g., β-actin, GAPDH) or total protein stains are commonly used for this purpose.[11] The final data should be presented as the relative expression of ACAT-1 in this compound treated samples compared to a vehicle control.
Table 1: Representative Data for Relative ACAT-1 Expression after this compound Treatment
| Treatment Group | ACAT-1 Band Intensity (Arbitrary Units) | Loading Control (β-actin) Intensity (Arbitrary Units) | Normalized ACAT-1 Intensity (ACAT-1 / β-actin) | Fold Change vs. Vehicle Control |
| Vehicle Control (DMSO) | 15,430 | 16,100 | 0.958 | 1.00 |
| This compound (1 µM) | 14,980 | 15,850 | 0.945 | 0.99 |
| This compound (5 µM) | 15,150 | 16,230 | 0.933 | 0.97 |
| This compound (10 µM) | 14,890 | 15,990 | 0.931 | 0.97 |
Note: The data presented above are for illustrative purposes only and represent a hypothetical scenario where this compound does not significantly alter ACAT-1 protein expression levels, consistent with published findings.[9]
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The diagram below outlines the key steps for performing a Western blot analysis of ACAT-1 expression.
ACAT-1 in the AKT/GSK3β/c-Myc Signaling Pathway
ACAT-1 has been shown to promote cancer cell proliferation and metastasis through the AKT/GSK3β/c-Myc signaling pathway.[5] this compound inhibits the enzymatic function of ACAT-1, which can indirectly affect downstream cellular processes influenced by cholesterol metabolism.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific cell line or tissue being used.
1. Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., U251-MG, HMC3, PC-3), culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
This compound Treatment: this compound compound, Dimethyl sulfoxide (DMSO) for stock solution.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer (with β-mercaptoethanol).
-
Membrane Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris, Glycine, Methanol).
-
Blocking: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibodies:
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
2. Cell Culture and this compound Treatment
-
Culture cells to approximately 70-80% confluency in appropriate culture vessels.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) for the specified duration (e.g., 24 hours). Include a vehicle control group treated with an equivalent volume of DMSO.
3. Sample Preparation (Cell Lysis)
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.[14]
-
Add ice-cold lysis buffer to the culture dish (e.g., 0.5 mL for a 60 mm dish).[15]
-
Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.[15]
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet cell debris.[15]
-
Carefully transfer the supernatant (protein lysate) to a new pre-cooled tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to load an equal amount of protein (typically 20-30 µg) per lane.[15]
-
Prepare samples by mixing the calculated lysate volume with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[16]
5. SDS-PAGE and Protein Transfer
-
Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel (10-12% gel is suitable for ACAT-1, which is ~50 kDa).
-
Run the gel at 100-120 V until the dye front reaches the bottom.[15]
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Ensure the PVDF membrane is activated with methanol prior to use.[16]
6. Immunoblotting and Detection
-
Blocking: Incubate the membrane in blocking buffer (5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation.[14]
-
Primary Antibody Incubation: Dilute the primary anti-ACAT-1 antibody in blocking buffer (e.g., 1:1000 to 1:2000 dilution).[12] Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000 to 1:20,000). Incubate the membrane for 1 hour at room temperature.[16]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's protocol. Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imager.
7. Data Analysis
-
Use imaging software to quantify the band intensity for ACAT-1 and the loading control (e.g., β-actin) in each lane.[8]
-
For each lane, calculate the normalized ACAT-1 expression by dividing the ACAT-1 band intensity by the corresponding loading control band intensity.[17]
-
Express the results as a fold change relative to the vehicle control group.
References
- 1. Targeting ACAT1 in cancer: from threat to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective ACAT-1 inhibitor, this compound, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA Acetyltransferase 1 Enhances Malignant Progression of Prostate Cancer Cells through Activation of the Wnt/β-Catenin Pathway [aber.apacsci.com]
- 5. ACAT1 promotes proliferation and metastasis of bladder cancer via AKT/GSK3β/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. K604, a specific acyl‑CoA:cholesterol acyltransferase 1 inhibitor, suppresses proliferation of U251‑MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intratracheal Administration of Acyl Coenzyme A Acyltransferase-1 Inhibitor this compound Reduces Pulmonary Inflammation Following Bleomycin-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. ACAT1 antibody (16215-1-AP) | Proteintech [ptglab.com]
- 13. ACAT1 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. antibodiesinc.com [antibodiesinc.com]
- 17. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Impact of K-604 on Cellular Lipid Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid accumulation within cells is a hallmark of various metabolic diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and certain cancers. The formation of lipid droplets, organelles responsible for storing neutral lipids like triglycerides and cholesteryl esters, is a critical process in cellular lipid homeostasis. Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1) is a key enzyme that catalyzes the esterification of cholesterol into cholesteryl esters, which are subsequently stored in lipid droplets.[1][2][3] Dysregulation of ACAT-1 activity is implicated in the pathogenesis of diseases characterized by excessive lipid accumulation.
K-604 is a potent and highly selective small molecule inhibitor of ACAT-1.[3] It serves as a valuable pharmacological tool for investigating the role of cholesterol esterification in various cellular processes and as a potential therapeutic agent for diseases associated with aberrant lipid storage. This application note provides detailed protocols for assessing the effect of this compound on lipid accumulation in cultured cells using both fluorescent and colorimetric assays.
Mechanism of Action
ACAT-1 is an integral membrane protein primarily located in the endoplasmic reticulum (ER).[1][4] It plays a crucial role in cellular cholesterol homeostasis by converting free cholesterol into cholesteryl esters, thereby preventing the toxic accumulation of free cholesterol in membranes and facilitating its storage in lipid droplets.[1][2] this compound acts as a competitive inhibitor with respect to the oleoyl-coenzyme A substrate of ACAT-1, effectively blocking the synthesis of cholesteryl esters.[5] This inhibition is expected to reduce the accumulation of neutral lipids within lipid droplets.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing essential information for experimental design.
Table 1: Inhibitory Activity of this compound
| Parameter | Species | Isoform | Value | Reference |
| IC₅₀ | Human | ACAT-1 | 0.45 µM | [5] |
| IC₅₀ | Human | ACAT-2 | 102.85 µM | [5] |
| Kᵢ | Human | ACAT-1 | 0.378 µM | [5] |
| IC₅₀ (Cholesterol Esterification) | Human Macrophages | - | 68.0 nM | [5] |
Table 2: Recommended Concentration Range for Cell Culture Experiments
| Cell Type | Concentration Range | Observation | Reference |
| U251-MG Glioblastoma Cells | 1 - 5 µM | Suppression of proliferation | [6][7] |
| Human Monocyte-Derived Macrophages | 68.0 nM | Inhibition of cholesterol esterification | [5] |
| Retinal Microglia | 1 µM | Inhibition of OGD-induced effects | [8] |
Experimental Protocols
This section provides detailed protocols for inducing lipid accumulation in a relevant cell model and subsequently quantifying the changes in lipid content after treatment with this compound.
Protocol 1: Fluorescent Staining of Lipid Droplets with BODIPY 493/503
This protocol is designed for the fluorescent labeling and quantification of neutral lipid droplets in cultured cells.
Materials:
-
Cell line of choice (e.g., human THP-1 monocytes, murine RAW 264.7 macrophages)
-
Complete culture medium
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
-
Acetylated Low-Density Lipoprotein (acLDL)
-
This compound (dissolved in DMSO)
-
BODIPY 493/503 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
96-well black, clear-bottom imaging plates
Procedure:
-
Cell Seeding and Differentiation:
-
Seed cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of the assay.
-
For THP-1 monocytes, differentiate into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours. Replace with fresh, PMA-free medium for 24 hours before proceeding.
-
-
Induction of Lipid Accumulation:
-
Incubate the cells with acLDL (e.g., 50 µg/mL) in serum-free medium for 24-48 hours to induce foam cell formation and lipid droplet accumulation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium containing acLDL. A suggested concentration range is 10 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Staining:
-
Fixation and Counterstaining:
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[12]
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with DAPI or Hoechst stain according to the manufacturer's protocol.
-
Wash twice with PBS.
-
-
Imaging and Quantification:
-
Add PBS or mounting medium to the wells.
-
Acquire images using a fluorescence microscope with appropriate filters for BODIPY 493/503 (Excitation/Emission: ~493/503 nm) and the nuclear stain.
-
For quantitative analysis, use an automated image analysis software to segment the cells and quantify the total fluorescence intensity of BODIPY 493/503 per cell.
-
Alternatively, for high-throughput screening, read the fluorescence intensity of the entire well using a microplate reader. Normalize the BODIPY 493/503 fluorescence to the cell number (which can be estimated from the nuclear stain fluorescence).
-
Protocol 2: Colorimetric Quantification of Lipid Accumulation with Oil Red O Staining
This protocol provides a method for staining neutral lipids with Oil Red O, followed by extraction and spectrophotometric quantification.
Materials:
-
Cell line, culture medium, acLDL, and this compound as in Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin or 4% Paraformaldehyde (PFA)
-
Oil Red O stock solution (e.g., 0.5% in isopropanol)
-
60% Isopropanol
-
100% Isopropanol
-
Hematoxylin (optional, for nuclear counterstaining)
-
24- or 48-well plates
Procedure:
-
Cell Culture, Lipid Induction, and this compound Treatment:
-
Follow steps 1-3 from Protocol 1, using a 24- or 48-well plate.
-
-
Fixation:
-
Wash the cells gently with PBS.
-
Fix the cells with 10% formalin or 4% PFA for at least 1 hour at room temperature.[13]
-
-
Staining:
-
Remove the fixative and wash the cells with distilled water.
-
Aspirate the water and add 60% isopropanol to each well for 5 minutes.
-
Remove the isopropanol.
-
Prepare the Oil Red O working solution by diluting the stock solution with distilled water (e.g., 6 parts stock to 4 parts water) and filtering it.
-
Add the fresh Oil Red O working solution to each well and incubate for 20-30 minutes at room temperature.[13]
-
Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.
-
(Optional) For visualization, counterstain with hematoxylin for 1 minute and wash with water.
-
-
Quantification:
-
After the final wash, aspirate all the water and allow the plate to dry completely.
-
Visually inspect and capture images of the stained cells using a light microscope. Lipid droplets will appear as red puncta.
-
Add 100% isopropanol to each well to extract the Oil Red O stain from the lipid droplets. Incubate for 10-15 minutes with gentle shaking.
-
Transfer the isopropanol-dye mixture to a 96-well plate.
-
Measure the absorbance at a wavelength between 510-520 nm using a spectrophotometer or microplate reader.[14]
-
Expected Results
Treatment of lipid-loaded cells with this compound is expected to cause a dose-dependent decrease in the accumulation of intracellular lipid droplets. This will be observed as a reduction in the fluorescence intensity of BODIPY 493/503 or a decrease in the absorbance of extracted Oil Red O. These results would provide evidence for the role of ACAT-1 in the formation of lipid droplets in the chosen cell model and demonstrate the efficacy of this compound as an inhibitor of this process.
Troubleshooting
-
High Background Staining (Fluorescence): Ensure thorough washing steps. Optimize the concentration of the fluorescent dye; lower concentrations may reduce background.[]
-
Low Signal: Confirm that lipid accumulation was successfully induced by including a positive control (lipid-loaded cells without this compound). Ensure the this compound is active and used at an appropriate concentration.
-
Cell Detachment: Handle cells gently during washing steps, especially after fixation.
-
Precipitate in Oil Red O Stain: Always filter the working solution of Oil Red O just before use.
Conclusion
The protocols outlined in this application note provide robust and reliable methods for investigating the effects of the selective ACAT-1 inhibitor, this compound, on cellular lipid accumulation. By employing both fluorescent and colorimetric techniques, researchers can obtain both qualitative and quantitative data to elucidate the role of cholesterol esterification in their specific models of interest. These assays are valuable tools in the fields of metabolic disease research and drug discovery.
References
- 1. Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage‐mediated cholesterol handling in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. emulatebio.com [emulatebio.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. K604, a specific acyl‑CoA:cholesterol acyltransferase 1 inhibitor, suppresses proliferation of U251‑MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of acyl-coenzyme A: cholesterol transferase 1 (ACAT1) in retinal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 12. protocols.io [protocols.io]
- 13. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 14. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
Application Notes and Protocols for K-604 in Brain Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma remains one of the most aggressive and challenging-to-treat primary brain tumors, largely due to the protective blood-brain barrier (BBB) that limits the efficacy of many chemotherapeutic agents. K-604, a potent and selective inhibitor of Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1), has emerged as a promising therapeutic candidate.[1][2] ACAT-1 is highly expressed in glioblastoma tissues and the U251-MG glioblastoma cell line, and its inhibition has been shown to suppress tumor cell proliferation.[1][2] However, the clinical translation of this compound for brain tumors is hampered by its poor solubility in neutral water and low permeability across the BBB.[3]
These application notes provide an overview of delivery methods for this compound in the context of brain tumor research, with a focus on intranasal delivery, which has shown significant promise in preclinical models. Detailed protocols for in vitro and in vivo evaluation are provided to guide researchers in their investigation of this compound's therapeutic potential.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by selectively inhibiting ACAT-1.[2] This inhibition leads to the downregulation of the PI3K/Akt and MAPK/ERK signaling pathways, which are critical for cell survival and proliferation in glioblastoma.[1][2] The suppression of these pathways ultimately hinders glioblastoma cell proliferation.[1][2] Furthermore, ACAT1 inhibition has been shown to promote the differentiation of glioblastoma cells into astrocytes and delay tumor growth.[3][4]
Delivery Methods for Brain Tumor Research
Oral Administration
Oral administration of this compound results in very low brain uptake due to its poor BBB permeability.[3] Pharmacokinetic studies in mice have demonstrated significantly lower concentrations of this compound in the cerebrum compared to plasma after oral administration.[3]
Intranasal Delivery
Intranasal delivery has emerged as a highly effective, non-invasive method to bypass the BBB and deliver this compound directly to the brain.[3][5] Studies in mice have shown that intranasal administration of this compound in a hydroxycarboxylic acid solution leads to substantially higher brain concentrations compared to oral administration.[3]
Nanoparticle-Based Delivery (Investigational)
Encapsulating hydrophobic drugs like this compound into nanoparticles, such as liposomes or polymeric nanoparticles, is a promising strategy to improve their solubility, stability, and ability to cross the BBB.[6][7][8][9] While specific studies on this compound nanoformulations for glioblastoma are not yet widely published, this remains an active area of research for many CNS-targeting drugs.[6][7][8][9]
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Source |
| In Vitro Efficacy | |||
| ACAT-1 IC50 | 0.45 µM (human) | CHO cells | [2] |
| ACAT-2 IC50 | 102.85 µM (human) | CHO cells | [2] |
| Pharmacokinetics (Mice) | |||
| Oral Admin. (166 µ g/mouse ) - Cerebrum AUC | 8.9 ng·min/g | ICR mice | [3] |
| Intranasal Admin. (108 µ g/mouse ) - Cerebrum AUC | 772 ng·min/g | ICR mice | [3] |
| Intranasal Admin. (32.4 µ g/mouse ) - Cerebrum AUC | 367 ng·min/g | ICR mice | [3] |
| Intranasal Admin. (108 µ g/mouse ) - Plasma Cmax | 217-283 ng/mL | ICR mice | [3] |
| Intranasal Admin. (108 µ g/mouse ) - Cerebral Tissue Cmax | 32-47 ng/g | ICR mice | [3] |
| In Vivo Efficacy (Mice) | |||
| Cholesteryl Ester Levels (after 7 days intranasal admin.) | Decrease from 0.70 to 0.04 µmol/g | Mouse brain | [3] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on the U251-MG glioblastoma cell line.
Materials:
-
U251-MG cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U251-MG cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. K604, a specific acyl‑CoA:cholesterol acyltransferase 1 inhibitor, suppresses proliferation of U251‑MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACAT1 Induces the Differentiation of Glioblastoma Cells by Rewiring Choline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT1 Induces the Differentiation of Glioblastoma Cells by Rewiring Choline Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intranasal delivery of experimental compounds in orthotopic brain tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Non-Metal Nanoparticle-Based Therapeutic Approaches for Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanotechnology and Nanocarrier-Based Drug Delivery as the Potential Therapeutic Strategy for Glioblastoma Multiforme: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Delivery Nanosystems in Glioblastoma Multiforme Treatment: Current State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemotherapeutic nanoparticles for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry Staining for ACAT-1 with K-604
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA: cholesterol acyltransferase 1 (ACAT-1), also known as sterol O-acyltransferase 1 (SOAT1), is a key intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters. This process is crucial for cellular cholesterol homeostasis, and dysregulation of ACAT-1 activity has been implicated in a variety of diseases, including atherosclerosis, Alzheimer's disease, and various cancers.[1][2] In cancer, for instance, increased ACAT-1 expression and the subsequent accumulation of cholesteryl esters are thought to be critical for tumor growth and proliferation.[3]
K-604 is a potent and highly selective small molecule inhibitor of ACAT-1.[4][5] Its ability to specifically target ACAT-1 over its isoform ACAT-2 makes it a valuable tool for studying the specific roles of ACAT-1 in disease models and a potential therapeutic agent.[4][6] These application notes provide detailed protocols for the immunohistochemical (IHC) staining of ACAT-1 in formalin-fixed, paraffin-embedded (FFPE) tissues, alongside data on the use of this compound as a tool to investigate ACAT-1 function.
Quantitative Data
The following tables summarize the key quantitative data for the ACAT-1 inhibitor this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Ki (µM) | Cell-Based Assay IC50 (nmol/L) |
| Human ACAT-1 | 0.45 | 0.378 | 68.0 (in human monocyte-derived macrophages) |
| Human ACAT-2 | 102.85 | Not Reported | Not Reported |
Data compiled from multiple sources.[4][6]
Table 2: In Vivo Effects of this compound on Cholesteryl Esters
| Animal Model | Tissue | Treatment | Change in Cholesteryl Esters |
| Mouse | Brain | Intranasal this compound (7 days) | Decreased from 0.70 to 0.04 µmol/g |
Data from a study on brain delivery of this compound.[1]
ACAT-1 Signaling Pathway
ACAT-1 is involved in multiple signaling pathways that are critical for cell proliferation, survival, and metabolism. The diagram below illustrates a key pathway involving ACAT-1. In several cancers, ACAT-1 has been shown to promote proliferation and metastasis through the AKT/GSK3β/c-Myc signaling pathway. Furthermore, ACAT-1 expression can be transcriptionally promoted by insulin, a process that involves the ERK, p38MAPK, and JNK signaling pathways.[7]
Experimental Protocols
Immunohistochemistry (IHC) Staining of ACAT-1 in FFPE Tissues
This protocol provides a general guideline for the chromogenic detection of ACAT-1 in formalin-fixed, paraffin-embedded tissue sections. Optimization may be required for specific tissues and antibody lots.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Hydrogen Peroxide Block (3% H₂O₂ in methanol)
-
Blocking Buffer: 5% normal goat serum in PBST
-
Primary Antibody: Rabbit anti-ACAT-1 polyclonal antibody (e.g., Proteintech 16215-1-AP)
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval buffer in a water bath or steamer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in wash buffer (2 changes for 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (2 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ACAT-1 antibody in blocking buffer. A starting dilution of 1:100 to 1:200 is recommended.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the immunohistochemistry protocol for ACAT-1.
Disclaimer
These protocols and application notes are intended for research use only and should be used as a guideline. Individual optimization of experimental conditions is highly recommended for achieving the best results. Always follow standard laboratory safety procedures.
References
- 1. IHC-P protocols | Abcam [abcam.com]
- 2. Brain Targeting of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor this compound via the Intranasal Route Using a Hydroxycarboxylic Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. This compound is a selective ACAT-1 inhibitor [otavachemicals.com]
- 6. ACAT1 antibody (16215-1-AP) | Proteintech [ptglab.com]
- 7. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: K-604 Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with K-604 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a potent and selective inhibitor of acyl-coenzyme A:cholesterol acyltransferase-1 (ACAT-1).[1][2] Its limited solubility in aqueous solutions at neutral pH can pose challenges for in vitro and in vivo studies, potentially leading to inaccurate experimental results and poor bioavailability. The solubility of this compound in purified water at neutral pH is reported to be as low as 0.05 mg/mL.[3]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound is highly dependent on the pH and the solvent system used. Quantitative data is summarized in the table below.
Q3: How does pH affect the solubility of this compound?
A3: this compound is a hydrochloride salt, and its solubility is significantly higher in acidic conditions.[3] As the pH decreases, the amine groups in the this compound molecule become protonated, increasing its polarity and interaction with water molecules, thus enhancing solubility.
Q4: I observed a precipitate when I diluted my this compound stock solution in my aqueous buffer. What should I do?
A4: This is a common issue when a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is diluted into an aqueous buffer. Refer to the Troubleshooting Guide below for a stepwise approach to resolving this problem.
Q5: What are the most common strategies for enhancing the solubility of this compound?
A5: Several techniques can be employed to improve the solubility of this compound, including pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the preparation of solid dispersions.[4][5][6] The choice of method depends on the specific experimental requirements, such as the desired final concentration and the compatibility of excipients with the assay.
Data Presentation: this compound Solubility
| Solvent/Condition | Solubility (mg/mL) | Reference |
| Purified Water (neutral pH) | 0.05 | [3] |
| Simulated Gastric Fluid (pH 1.2) | 19 | |
| Aqueous solution with hydroxycarboxylic acids (pH 3.0-3.8) | 10.8 | [3] |
| DMSO | ≥10 | [1] |
| DMSO/PEG300/Tween-80/Saline | 2.25 (prepared solution) | [7] |
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility issues encountered with this compound.
Issue: Precipitation upon dilution of DMSO stock in aqueous buffer.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol is adapted from a method for preparing a 2.25 mg/mL solution of this compound.[7]
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 22.5 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to the mixture to reach a final volume of 1 mL. The final concentration of this compound will be 2.25 mg/mL.
-
Visually inspect the solution for clarity. If any precipitation is observed, gentle warming or sonication may be applied.
Protocol 2: Improving this compound Solubility with Cyclodextrins (Kneading Method)
Materials:
-
This compound hydrochloride
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
Procedure:
-
Weigh this compound and the cyclodextrin in a 1:1 molar ratio.
-
Place the cyclodextrin in the mortar and add a small amount of deionized water to form a thick paste.
-
Gradually add the this compound powder to the paste while continuously triturating (kneading) with the pestle.
-
Continue the kneading process for at least 30-60 minutes to ensure thorough mixing and complex formation.
-
Dry the resulting solid mass in a desiccator or a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
The resulting powder can be used for dissolution studies or incorporated into other formulations.
Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Materials:
-
This compound hydrochloride
-
A suitable hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
A suitable organic solvent (e.g., methanol, ethanol)
Procedure:
-
Accurately weigh the this compound and the hydrophilic carrier in the desired ratio (e.g., 1:5 w/w).
-
Dissolve both the this compound and the carrier in a minimal amount of the organic solvent in a round-bottom flask.
-
Ensure complete dissolution, using sonication if necessary.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film in a vacuum oven at a low temperature to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: ACAT-1 Inhibition
Workflow for Selecting a Solubility Enhancement Method
References
- 1. mdpi.com [mdpi.com]
- 2. Brain Targeting of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor this compound via the Intranasal Route Using a Hydroxycarboxylic Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajprd.com [ajprd.com]
- 4. humapub.com [humapub.com]
- 5. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. iosrphr.org [iosrphr.org]
Technical Support Center: Overcoming Poor Bioavailability of K-604 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor in vivo bioavailability of the ACAT-1 inhibitor, K-604.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. Is this expected?
A1: Yes, this is a known characteristic of this compound. The compound exhibits poor aqueous solubility at neutral pH, which significantly limits its dissolution and absorption in the gastrointestinal (GI) tract, leading to low oral bioavailability.[1][2][3] Studies in mice have demonstrated that after oral administration, the maximum plasma concentration (Cmax) of this compound is very low.[1][2]
Q2: What are the primary reasons for this compound's poor oral bioavailability?
A2: The primary reasons for this compound's poor oral bioavailability are:
-
Poor Aqueous Solubility: this compound has very low solubility in neutral aqueous solutions (0.05 mg/mL at pH 6.8), which is the physiological pH of the small intestine where most drug absorption occurs.[1][2][3]
-
pH-Dependent Solubility: The solubility of this compound is highly dependent on pH, with increased solubility in acidic environments like the stomach.[1][2] However, the transit time in the stomach is limited, and the drug may precipitate upon entering the more neutral environment of the intestine.
-
Low Permeability: In addition to poor solubility, this compound has been shown to have low permeability across the blood-brain barrier, and it is likely to have low intestinal permeability as well, further hindering its absorption into the systemic circulation.[1][2]
Q3: Our team is considering different formulation strategies to improve the oral bioavailability of this compound. What are the most promising approaches?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound.[4][5][6][7] Based on the physicochemical properties of this compound, the following approaches are recommended:
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rate and saturation solubility.[8][9][10][11]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs) can improve its solubilization in the GI tract and enhance its absorption via lymphatic pathways.[12][13][14][15][16]
-
Amorphous Solid Dispersions (ASDs): Creating a solid dispersion of this compound in a polymeric carrier can convert the drug from a crystalline to a more soluble amorphous state, thereby improving its dissolution and absorption.[17][18]
-
pH Modification: Incorporating acidic excipients into the formulation can create an acidic microenvironment in the GI tract, which can help to maintain this compound in a solubilized state for a longer duration.[19][20]
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound Following Oral Administration in Mice
| Parameter | Plasma | Cerebrum | Cerebellum |
| Dose | 6 mg/kg | 6 mg/kg | 6 mg/kg |
| Cmax | 6.2 ng/mL | 0.8 ng/g | 0.7 ng/g |
| Tmax | 15 min | 15 min | 15 min |
| Concentration at 60 min | < LLOQ | < LLOQ | < LLOQ* |
*LLOQ: Lower Limit of Quantification Data extracted from a study by Shibuya et al. (2019).[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Wet Milling
Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., a polymer like hydroxypropyl methylcellulose (HPMC) or a surfactant like Tween 80)[9]
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
Method:
-
Prepare a suspension of this compound (e.g., 5% w/v) and a stabilizer (e.g., 1-2% w/v) in purified water.
-
Add the suspension and milling media to the milling chamber of a high-energy bead mill.
-
Mill the suspension at a controlled temperature for a sufficient duration (e.g., 4-8 hours) to achieve the desired particle size.
-
Periodically withdraw samples to monitor the particle size distribution using a laser diffraction particle size analyzer.
-
Once the desired particle size (typically < 500 nm) is achieved, separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used for in vitro dissolution testing or in vivo animal studies.
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a lipid-based formulation that forms a fine emulsion upon contact with GI fluids, enhancing this compound solubilization and absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Method:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of the oil, surfactant, and co-surfactant with water and observing the formation of a stable emulsion.
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.
-
Dissolve this compound in the selected excipient mixture with gentle heating and stirring until a clear solution is obtained.
-
The resulting SEDDS pre-concentrate can be filled into hard gelatin capsules for oral administration.
-
Characterize the SEDDS for self-emulsification time, droplet size distribution upon dilution, and in vitro drug release.
Visualizations
Caption: Challenges to this compound Oral Bioavailability.
References
- 1. Brain Targeting of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor this compound via the Intranasal Route Using a Hydroxycarboxylic Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 14. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 17. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. senpharma.vn [senpharma.vn]
- 20. tandfonline.com [tandfonline.com]
K-604 stability issues in long-term experiments
Welcome to the technical support center for K-604. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of this compound in long-term experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1).[1][2][3][4] ACAT-1 is an enzyme responsible for the esterification of cholesterol, a process crucial for its storage in cells. By inhibiting ACAT-1, this compound prevents the formation of cholesteryl esters. This mechanism is being explored for therapeutic potential in conditions like atherosclerosis and Alzheimer's disease.[3][5]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound dihydrochloride should be stored at -20°C. For short-term storage, 0°C is acceptable.[6] The compound is also described as needing to be stored in a desiccated environment at 2-8°C.[1] It is crucial to prevent moisture absorption, especially when dissolved in DMSO.[2]
Q3: What is the solubility of this compound?
This compound is soluble in DMSO.[1][6] One supplier indicates a solubility of 10 mg/mL in DMSO, while another states 100 mg/mL, noting that moisture-absorbing DMSO can reduce solubility.[1][2] It has poor water solubility at neutral pH but solubility increases at lower pH.[5]
Q4: What are the known IC50 values for this compound?
The inhibitory concentration (IC50) of this compound varies depending on the target and the assay conditions.
| Target | IC50 | Reference |
| Human ACAT-1 | 0.45 µM (450 nM) | [1][3] |
| Human ACAT-2 | 102.85 µM | [1][3] |
| Cholesterol Esterification in Human Monocyte-Derived Macrophages | 68.0 nM | [1][3] |
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause 1: Improper Storage. Repeated freeze-thaw cycles or storage at incorrect temperatures can lead to degradation of the compound.
-
Solution: Aliquot the this compound stock solution upon preparation and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Degradation in Culture Media. The stability of this compound in aqueous cell culture media over extended periods may be limited.
-
Solution: Prepare fresh dilutions of this compound in media for each experiment. For long-term experiments (e.g., several days), consider replenishing the media with freshly diluted this compound at regular intervals.
-
-
Possible Cause 3: Interaction with Serum Proteins. Components in fetal bovine serum (FBS) or other serum supplements can bind to small molecules and reduce their effective concentration.
-
Solution: If variability is high, consider reducing the serum concentration if your cell line permits, or perform experiments in serum-free media for a short duration. Always maintain consistent serum batches throughout a series of experiments.
-
Issue 2: Precipitation of this compound in aqueous solutions.
-
Possible Cause: Poor Aqueous Solubility. this compound has low solubility in neutral aqueous solutions.[5] Adding a concentrated DMSO stock directly to a large volume of aqueous buffer or media can cause it to precipitate.
-
Solution: To prepare aqueous solutions from a DMSO stock, perform serial dilutions. Add the DMSO stock to a small volume of media/buffer first while vortexing, and then bring it to the final volume. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
-
Issue 3: High variability between experimental replicates.
-
Possible Cause 1: Pipetting Inaccuracy. Errors in pipetting small volumes of concentrated stock solutions can lead to significant variations in the final concentration.
-
Solution: Use calibrated pipettes and prepare a master mix of your final this compound dilution to be added to the experimental wells, rather than adding small volumes of stock directly to each well.
-
-
Possible Cause 2: Uneven Cell Seeding. Inconsistent cell numbers across wells can lead to variable responses to this compound treatment.
-
Solution: Ensure a homogenous cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates.
-
Experimental Protocols
Key Experiment: Inhibition of Cholesterol Esterification in Macrophages
This protocol is a generalized procedure based on methodologies described in the literature.[3]
-
Cell Culture: Culture human monocyte-derived macrophages (or a suitable macrophage cell line like THP-1) in appropriate media and conditions until they are differentiated and adherent.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, create a series of dilutions in culture media to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Remember to prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the culture media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Induction of Foam Cell Formation: To stimulate cholesterol esterification, add acetylated low-density lipoprotein (acLDL) to the media.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
Cell Lysis and Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them. Extract the total lipids from the cell lysate using a suitable solvent system (e.g., hexane/isopropanol).
-
Quantification of Cholesteryl Esters: Dry the extracted lipids and then dissolve them in a suitable solvent. The amount of cholesteryl esters can be quantified using methods like high-performance liquid chromatography (HPLC) or a fluorescent enzymatic assay kit.
-
Data Analysis: Determine the concentration of cholesteryl esters for each this compound concentration and the vehicle control. Calculate the percentage of inhibition relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound as an ACAT-1 inhibitor.
Caption: Experimental workflow for assessing this compound activity.
Caption: Troubleshooting logic for this compound experimental variability.
References
- 1. This compound = 98 HPLC 217094-32-1 [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A selective ACAT-1 inhibitor, this compound, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a selective ACAT-1 inhibitor [otavachemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. aobious.com [aobious.com]
Troubleshooting K-604 crystallization in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the ACAT-1 inhibitor, K-604.
Troubleshooting Crystallization in this compound Stock Solutions
Crystallization of this compound in stock solutions can lead to inaccurate dosing and experimental variability. This guide provides a systematic approach to troubleshoot and prevent this issue.
Issue: Crystals have formed in my this compound stock solution.
This is a common issue that can arise during storage, particularly after freeze-thaw cycles.
| Potential Cause | Recommended Action |
| Supersaturation | The concentration of this compound may be too high for the solvent under the current storage conditions. |
| Solution: | 1. Gently warm the solution to 37°C in a water bath. 2. Vortex or sonicate the solution until the crystals redissolve. 3. If crystals persist, consider preparing a fresh, less concentrated stock solution. |
| Solvent Quality | The solvent (e.g., DMSO) may have absorbed moisture, reducing the solubility of this compound. |
| Solution: | 1. Use fresh, anhydrous DMSO for preparing new stock solutions.[1] 2. Store DMSO in a desiccator to prevent moisture absorption. |
| Storage Conditions | Repeated freeze-thaw cycles can promote crystallization. |
| Solution: | 1. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1] 2. For long-term storage, -80°C is recommended.[1] For short-term use, -20°C is also an option. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound, with a reported solubility of up to 10 mg/mL. For aqueous solutions, the solubility of this compound is highly pH-dependent. It is poorly soluble in neutral water (0.05 mg/mL at pH 6.8) but significantly more soluble in acidic conditions (19 mg/mL at pH 1.2).[2]
Q2: What is the recommended storage procedure for this compound stock solutions to prevent crystallization?
A2: To prevent crystallization and ensure stability, it is recommended to aliquot this compound stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage (up to one year), store the aliquots at -80°C.[1] For shorter periods (up to one month), -20°C is acceptable.[1]
Q3: Can I filter my this compound stock solution to remove crystals?
A3: Filtering a stock solution to remove crystals is not recommended. This will lead to an unknown and significant decrease in the actual concentration of this compound in your solution, compromising the accuracy of your experiments. The best approach is to redissolve the crystals as described in the troubleshooting guide above.
Q4: What should I do if I observe precipitation when diluting my this compound DMSO stock into an aqueous buffer?
A4: This is a common issue when diluting a high-concentration DMSO stock into an aqueous medium where the compound is less soluble. To mitigate this, you can try the following:
-
Increase the final volume of the aqueous buffer: A lower final concentration of this compound may remain in solution.
-
Add the DMSO stock to the aqueous buffer while vortexing: This rapid mixing can help to prevent localized high concentrations that lead to precipitation.
-
Use a co-solvent: In some cases, adding a small percentage of an organic solvent that is miscible with both DMSO and water can improve solubility.
-
Consider using an acidic buffer: Given this compound's higher solubility at low pH, using an acidic buffer (if compatible with your experimental system) can help maintain its solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 575.64 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 5.76 mg of this compound.
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gentle warming (up to 37°C) or sonication can be used to aid dissolution.
-
Aliquot for storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store appropriately: For long-term storage, place the aliquots at -80°C. For short-term use, store at -20°C.
Visualizations
Caption: A workflow for troubleshooting this compound crystallization.
Caption: this compound inhibits ACAT-1, impacting downstream pathways.
References
Technical Support Center: Optimizing K-604 Dosage for Minimal Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of K-604, a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of ACAT1, an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. This compound acts as a competitive inhibitor with respect to oleoyl-coenzyme A. By inhibiting ACAT1, this compound prevents the accumulation of cholesteryl esters within cells.
Q2: What are the known on-target and potential off-target effects of this compound?
The primary on-target effect of this compound is the inhibition of ACAT1, leading to a decrease in cellular cholesteryl ester levels. This has therapeutic potential in diseases characterized by excessive cholesterol accumulation, such as atherosclerosis and certain types of cancer.[1][2]
Potential off-target effects, inferred from studies on other ACAT inhibitors, may be associated with the accumulation of free cholesterol, which can lead to cellular toxicity. Clinical trials of other ACAT inhibitors have reported adverse effects such as adrenal and liver toxicity.[3][4] It is crucial to experimentally verify the off-target effects of this compound in the specific biological system being studied.
Q3: How can I determine the optimal dosage of this compound in my experiments?
The optimal dosage is the lowest concentration that achieves the desired on-target effect (e.g., significant inhibition of ACAT1 activity or a specific downstream phenotype) with minimal off-target effects. A dose-response curve should be generated to determine the EC50 (half-maximal effective concentration) for the desired on-target effect. The experimental concentration should ideally be kept at or near the EC50 value.
Troubleshooting Guides
Issue 1: Observed cellular toxicity at effective this compound concentrations.
-
Possible Cause: The effective concentration of this compound may be causing off-target effects leading to cytotoxicity.
-
Troubleshooting Steps:
-
Dose Titration: Perform a more granular dose-response experiment to identify a narrower therapeutic window.
-
Assess Off-Target Activity: Utilize the experimental protocols outlined below (e.g., Kinase Profiling, Phenotypic Screening) to identify potential off-target interactions.
-
Rescue Experiment: If a specific off-target is identified, a rescue experiment can be designed. For example, if this compound is found to inhibit a specific kinase, overexpressing a drug-resistant mutant of that kinase could rescue the toxic phenotype, confirming the off-target effect.
-
Issue 2: Discrepancy between in vitro and in-cellulo efficacy of this compound.
-
Possible Cause: Differences in the biochemical and cellular environments can affect compound activity. Factors include cell permeability, efflux pumps, and intracellular ATP concentrations for potential off-target kinases.
-
Troubleshooting Steps:
-
Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® Target Engagement Assays to confirm that this compound is binding to ACAT1 within the cell at the tested concentrations.
-
Permeability Assays: Assess the cell permeability of this compound using standard methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Efflux Pump Inhibition: Test for the involvement of efflux pumps by co-administering this compound with known efflux pump inhibitors.
-
Data Presentation
Table 1: In Vitro Selectivity Profile of this compound
| Target | IC50 (µM) | Selectivity Index (ACAT2/ACAT1) | Reference |
| Human ACAT-1 | 0.45 | 229 | [1][2][5] |
| Human ACAT-2 | 102.85 | [2][5] |
Table 2: Example Data for Off-Target Kinase Profiling
This table is a template for presenting data from a kinase profiling screen.
| Kinase | % Inhibition at 1 µM this compound | IC50 (µM) | Selectivity Score (S-score) |
| ACAT1 (Control) | 95% | 0.45 | N/A |
| Kinase A | 80% | 5.2 | 0.1 |
| Kinase B | 25% | > 100 | >1 |
| Kinase C | 5% | > 100 | >1 |
Note: The Selectivity Score (S-score) can be calculated based on the number of kinases inhibited above a certain threshold at a specific concentration. A lower S-score indicates higher selectivity.[6]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for ACAT1 Target Engagement
This protocol determines if this compound binds to and stabilizes ACAT1 in intact cells.
Materials:
-
Cells expressing ACAT1
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against ACAT1
-
Secondary antibody for Western blotting
-
BCA Protein Assay Kit
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the aggregated protein.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an anti-ACAT1 antibody.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the this compound treated samples compared to the control indicates target engagement.
Workflow Diagram:
References
- 1. Targeting ACAT1 in cancer: from threat to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silencing the ACAT1 Gene in Human SH-SY5Y Neuroblastoma Cells Inhibits the Expression of Cyclo-Oxygenase 2 (COX2) and Reduces β-Amyloid-Induced Toxicity Due to Activation of Protein Kinase C (PKC) and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: K-604 Cell Toxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cell toxicity of K-604, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cell viability results with this compound at high concentrations in our MTT assay. What could be the cause?
A1: High concentrations of certain compounds can interfere with the MTT assay. Here are a few possibilities:
-
Compound Precipitation: this compound, especially at high concentrations, might precipitate in the culture medium. These precipitates can interfere with the absorbance reading, leading to inaccurate results.[1] Always check for precipitate formation under a microscope before and after adding the MTT reagent.
-
Direct Reduction of MTT: Some compounds can chemically reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This would lead to a false-positive signal, suggesting higher viability than is actually present.[1]
-
Inhibition of Cellular Reductases: Conversely, the compound could directly inhibit the mitochondrial dehydrogenases responsible for MTT reduction, leading to a false-negative signal of decreased viability.
Troubleshooting Tip: To check for direct MTT reduction, incubate this compound at the highest concentration with MTT in cell-free medium. Any color change would indicate direct reduction. Also, consider using an alternative viability assay that relies on a different principle, such as the LDH assay (measuring membrane integrity) or a luminescent ATP-based assay.[2]
Q2: Our LDH assay results show high cytotoxicity for this compound even at concentrations where the MTT assay shows good viability. How should we interpret this discrepancy?
A2: This discrepancy suggests that this compound at these concentrations might be causing cell membrane damage (necrosis) without a proportional decrease in metabolic activity, or there might be an issue with one of the assays. The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity, which is a marker of cytotoxicity.[3][4] The MTT assay, on the other hand, measures metabolic activity.[5]
It is possible that the cells are metabolically active for a period even after their membranes have been compromised. Alternatively, as mentioned in Q1, this compound could be interfering with the MTT assay, leading to an overestimation of viability.
Troubleshooting Tip: We recommend using a third, mechanistically different assay to confirm the results. An apoptosis assay, such as Annexin V staining, can help determine if the cells are undergoing programmed cell death, which involves different cellular processes than necrosis.[6]
Q3: We are trying to determine if this compound induces apoptosis at high concentrations. Which assay is most suitable?
A3: To specifically investigate apoptosis, several assays can be employed:
-
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[6]
-
Caspase Activity Assays: Caspases are key executioner enzymes in the apoptotic pathway.[8][9] Measuring the activity of caspases, particularly caspase-3, provides a strong indication of apoptosis induction.[8][9][10] These assays are often colorimetric or fluorometric.[11][12][13]
Q4: What is the known mechanism of action for this compound, and how might it relate to cell toxicity at high concentrations?
A4: this compound is a potent and selective inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1).[14][15] ACAT1 is involved in the formation of cholesteryl esters.[16][17] Inhibition of ACAT1 by this compound has been shown to suppress the proliferation of glioblastoma cells by downregulating the phosphorylation of Akt and ERK1/2.[16][17][18]
At high concentrations, it is possible that the profound inhibition of ACAT1 could lead to cellular stress and ultimately trigger apoptotic pathways. Furthermore, off-target effects, which are more likely at higher concentrations, could contribute to cytotoxicity through unknown mechanisms.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the 96-well plate- Compound precipitation | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Visually inspect wells for precipitates after adding this compound. |
| Viability appears to increase at the highest concentrations | - Compound interference with the assay reagent (e.g., direct MTT reduction)- Compound precipitation scattering light | - Run a cell-free control with this compound and the assay reagent.- Use a different, mechanistically distinct viability assay (e.g., LDH or ATP-based).[2] |
| No dose-dependent effect observed | - Incorrect concentration range (too high or too low)- Compound instability in culture medium- Cell line is resistant to this compound | - Perform a broader range of serial dilutions.- Prepare fresh this compound solutions for each experiment.- Test on a different, sensitive cell line if available. |
Guide 2: Issues with Apoptosis Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High background in Annexin V staining | - Excessive trypsinization during cell harvesting- Centrifugation speed too high- Delayed processing of cells | - Use a gentle cell scraper for adherent cells or a shorter trypsinization time.- Optimize centrifugation speed and time.- Process cells immediately after harvesting and keep them on ice. |
| No caspase-3 activation detected despite other signs of cell death | - Cell death is occurring through a caspase-independent pathway- The timing of the assay is not optimal | - Investigate other markers of apoptosis (e.g., PARP cleavage).- Perform a time-course experiment to identify the peak of caspase activity. |
| High percentage of necrotic cells in Annexin V/PI assay | - The concentration of this compound is causing rapid necrosis rather than apoptosis- The incubation time is too long | - Test lower concentrations of this compound.- Perform a time-course experiment to capture earlier apoptotic events. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[5][19][20][21]
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol is based on standard LDH assay kits.[3][22][23][24]
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit)
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired time.
-
Prepare controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the end of the experiment.
-
Background control: Medium only.
-
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer.
Annexin V/PI Apoptosis Assay
This protocol is a general guideline for Annexin V/PI staining.[6][7][25][26]
Materials:
-
Cells of interest
-
6-well plates or T25 flasks
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound Treatment
| This compound Conc. (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Apoptotic Cells (Annexin V) |
| 0 (Vehicle) | 100 ± 4.5 | 2.1 ± 0.8 | 3.2 ± 1.1 |
| 1 | 98.2 ± 5.1 | 3.5 ± 1.2 | 4.5 ± 1.5 |
| 10 | 85.7 ± 6.2 | 15.8 ± 3.4 | 18.9 ± 4.3 |
| 50 | 52.1 ± 7.8 | 48.2 ± 5.9 | 55.6 ± 6.7 |
| 100 | 25.4 ± 4.9 | 75.3 ± 8.1 | 78.1 ± 7.2 |
| 200 | 10.8 ± 3.3 | 92.6 ± 4.5 | 89.4 ± 5.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits ACAT1, leading to reduced cell proliferation via downregulation of Akt and ERK1/2 phosphorylation.
Experimental Workflow for Cell Viability Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. caspase3 assay [assay-protocol.com]
- 9. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. Apoptosis/differentiation-inducing effects of vitamin K2 on HL-60 cells: dichotomous nature of vitamin K2 in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. mpbio.com [mpbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. K604, a specific acyl‑CoA:cholesterol acyltransferase 1 inhibitor, suppresses proliferation of U251‑MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. cellbiologics.com [cellbiologics.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. kumc.edu [kumc.edu]
Preventing K-604 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of K-604 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a potent and selective inhibitor of Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1 or SOAT-1).[1][2] ACAT-1 is an enzyme that plays a crucial role in cellular cholesterol metabolism by catalyzing the formation of cholesteryl esters.[1] In research settings, this compound is used to study the effects of ACAT-1 inhibition on various cellular processes, including cholesterol homeostasis, foam cell formation in atherosclerosis, and potentially in the context of neurodegenerative diseases like Alzheimer's.[1]
Q2: What are the primary causes of this compound precipitation in cell culture media?
This compound has poor aqueous solubility at neutral pH (0.05 mg/mL), which is a common cause of precipitation when added to standard cell culture media (typically pH 7.2-7.4).[1] Other contributing factors can include:
-
High Concentration: Exceeding the solubility limit of this compound in the media.
-
Solvent Shock: Rapid dilution of a concentrated this compound stock solution (e.g., in DMSO) into the aqueous media can cause the compound to crash out of solution.[3][4]
-
Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can alter the solubility of media components and the compound.[5]
-
Media Composition: Interactions with salts, proteins, and other components in the culture medium can reduce the solubility of this compound.[5]
-
pH Shifts: The solubility of this compound is pH-dependent, increasing at lower pH values.[1] Cellular metabolism can cause pH shifts in the media, potentially leading to precipitation over time.[3]
Q3: Can I filter out the precipitate from my this compound-containing media?
Filtering the media to remove the precipitate is generally not recommended. The precipitate is the active compound, so filtering it out will lower the effective concentration of this compound in your experiment, leading to inaccurate and unreliable results.[3] The focus should be on preventing precipitation from occurring in the first place.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Visualizing the Problem-Solving Workflow
Caption: Troubleshooting workflow for this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media | Solvent Shock: The rapid change in solvent polarity causes the compound to fall out of solution. | 1. Optimize Dilution: Instead of a single large dilution, perform a stepwise serial dilution.[3] 2. Slow Addition with Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing.[4] This helps to avoid localized high concentrations. |
| High Stock Concentration: The initial stock solution is too concentrated. | Prepare a lower concentration stock solution of this compound in DMSO. | |
| Precipitate appears over time in the incubator | pH Instability: Cellular metabolism can lead to a decrease in media pH, affecting this compound solubility. | 1. Monitor Media pH: Regularly check the pH of your culture medium. 2. Use Buffered Media: Ensure your media has adequate buffering capacity (e.g., HEPES) if not using a CO2 incubator. |
| Temperature Shifts: Moving between different temperatures can cause precipitation. | 1. Pre-warm Media: Always pre-warm the cell culture media to 37°C before adding the this compound stock solution. 2. Avoid Freeze-Thaw Cycles: Aliquot your this compound stock solution to minimize freeze-thaw cycles.[5] | |
| Evaporation: Water loss from the culture vessel increases the concentration of all components, including this compound. | Ensure proper humidification in the incubator and that culture plates or flasks are well-sealed.[3] | |
| Precipitate is observed in freshly thawed media containing this compound | Improper Thawing: Rapid thawing can cause components to precipitate. | Thaw media slowly at 4°C or in a 37°C water bath with gentle swirling.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required mass of this compound and volume of DMSO.
-
Aseptically weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Reagent and Equipment:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
-
Vortex mixer or magnetic stirrer
-
Calibrated pipettes
-
-
Procedure (Stepwise Dilution):
-
Determine the final desired working concentration of this compound in the cell culture medium.
-
Perform a serial dilution of the this compound stock solution in pre-warmed media. For example, to achieve a 10 µM final concentration from a 10 mM stock:
-
Step 1 (Intermediate Dilution): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed media to create a 100 µM intermediate solution. Mix thoroughly by gentle vortexing.
-
Step 2 (Final Dilution): Add the desired volume of the 100 µM intermediate solution to your final volume of cell culture media. For example, add 1 mL of the 100 µM solution to 9 mL of media for a final concentration of 10 µM.
-
-
Alternatively, for direct addition, add the stock solution dropwise to the final volume of media while continuously and gently mixing.
-
Ensure the final DMSO concentration in the media is non-toxic to the cells (typically ≤ 0.5%).[3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
This compound Signaling Pathway
This compound functions by inhibiting the ACAT-1 enzyme. This has downstream effects on cellular cholesterol metabolism.
Caption: this compound inhibits ACAT-1, preventing the esterification of free cholesterol.
References
Technical Support Center: Vehicle Control for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the challenges of vehicle selection and use in in vivo studies. While the compound "K-604" is a selective ACAT-1 inhibitor, this guide will address the critical aspects of the vehicle used to deliver such compounds, a crucial element for successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in in vivo research?
A1: A vehicle is an inert substance used to deliver a test compound, such as this compound, to a biological system.[1] The vehicle control group receives the vehicle without the active compound. This is critical because the vehicle itself can have unintended physiological, biochemical, or behavioral effects.[1] These "vehicle effects" can confound experimental results, leading to misinterpretation of the drug's true efficacy and toxicity.[1] A carefully selected vehicle should ideally have no biological effect, but this is rarely the case, especially with solvents required for poorly water-soluble compounds.[1][2] Therefore, a vehicle control group is essential to differentiate the effects of the drug from the effects of the delivery medium.
Q2: this compound is noted to have poor solubility in neutral water. What are common vehicle components for such hydrophobic compounds?
A2: For compounds with low water solubility like this compound, researchers often use a combination of solvents and excipients to create a suitable formulation.[3] Common components include:
-
Co-solvents: Such as Dimethyl sulfoxide (DMSO) and Polyethylene glycol (PEG) to dissolve the compound.[4][5]
-
Surfactants: Like Tween 80 (Polysorbate 80) to improve and maintain solubility in an aqueous solution, preventing precipitation.[4]
-
Aqueous Base: Saline or Phosphate-Buffered Saline (PBS) is used to bring the formulation to the final volume and ensure it is isotonic.[4]
-
Other options: For some compounds, lipid-based vehicles (e.g., corn oil) or cyclodextrins may be better tolerated and more effective.[2][4]
Q3: What are the potential side effects of the vehicle itself?
A3: The components of the vehicle, particularly at higher concentrations, can have their own biological effects. High concentrations of DMSO can cause inflammation and have been shown to affect locomotor activity in rodents.[4][6] Similarly, PEG and Tween 80 can cause adverse reactions at high doses.[4] It is crucial to conduct a tolerability study of the vehicle alone to establish a safe dose for your specific animal model and route of administration.[4][7]
Q4: How should a vehicle formulation be prepared and stored?
A4: The vehicle should be prepared under sterile conditions. The components are typically added sequentially, ensuring each is fully dissolved before adding the next.[4] For example, the active pharmaceutical ingredient (API) would first be dissolved in DMSO, followed by the addition of PEG300, then Tween-80, and finally, saline or PBS is added to reach the final volume.[4] The formulation should be stored according to its stability profile, which should be determined experimentally. Many formulations are prepared fresh before each use to avoid degradation or precipitation.[4][7]
Troubleshooting Guide
| Observed Issue | Possible Cause | Suggested Solution |
| Precipitation of the test compound (e.g., this compound) during preparation or before administration. | The solubility of the compound in the chosen vehicle is insufficient.[4] | 1. Increase the proportion of organic co-solvents (e.g., DMSO, PEG) in a stepwise manner, being mindful of potential toxicity.[4]2. Increase the concentration of the surfactant (e.g., Tween 80).[4]3. Adjust the pH of the vehicle to enhance solubility.[7] For instance, this compound has significantly higher solubility in acidic solutions like 0.01 N HCl.[3] |
| Animals in the vehicle control group are showing adverse effects (e.g., weight loss, lethargy, skin irritation at the injection site). | The concentration of one or more vehicle components is too high, leading to toxicity.[4] The vehicle's osmolality or pH may be causing irritation.[7] | 1. Reduce the concentration of the organic co-solvents and/or surfactant.[4]2. Conduct a dose-escalation study with the vehicle alone to determine the Maximum Tolerated Dose (MTD).[4]3. Consider an alternative, better-tolerated vehicle formulation.[4]4. Ensure the final formulation's pH is within a tolerable physiological range (typically 6.5-7.5 for injections) and is near-isotonic.[1] |
| Significant biological effect observed in the vehicle control group compared to an untreated/saline-only group. | The vehicle itself is biologically active in the context of your experimental model.[4] | 1. The vehicle control, not an untreated group, should be used as the baseline for calculating the specific effects of your API.[4]2. If the vehicle's effect is too pronounced and confounds the interpretation of the results, you must reformulate the vehicle with lower concentrations of the active components or find an alternative, more inert vehicle.[4] |
| High variability in experimental data within the vehicle control group. | Inconsistent formulation preparation, non-homogenous suspension, or variable dosing volumes.[7] | 1. Standardize the formulation protocol.[7]2. Ensure uniform suspension through proper mixing before each dose.[7]3. Use calibrated equipment for accurate dosing.[7] |
Quantitative Data Summary
Solubility of this compound in Different Vehicles [3]
| Vehicle | Additive | This compound Solubility | pH |
| Water | None | 0.05 mg/mL | 6.8 |
| 0.01 N HCl | None | 3.24 mg/mL | 2.3 |
| 0.05 N HCl | None | 19 mg/mL | 1.3 |
Common Vehicle Components and Considerations [4]
| Component | Molecular Weight ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Typical Concentration Range | Potential Side Effects |
| DMSO | 78.13 | 1.10 | 189 | 1-10% | Can have anti-inflammatory and analgesic effects. |
| PEG300 | 285-315 | ~1.12 | >200 | 10-50% | Generally well-tolerated, but high doses can be toxic. |
| Tween 80 | 1310 | ~1.07 | >100 | 1-10% | Can cause hypersensitivity reactions in some cases. |
Experimental Protocols
Protocol 1: Preparation of a Standard Vehicle Formulation for a Hydrophobic Compound
This protocol is a general guideline and should be optimized for your specific compound and experimental needs.
-
Weigh the desired amount of the test compound (e.g., this compound).
-
Dissolve the compound in a minimal amount of DMSO. Vortex until fully dissolved.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween 80 to the solution and mix until a clear solution is obtained.
-
Slowly add saline or PBS to the desired final volume while continuously mixing.
-
Visually inspect the final formulation for any signs of precipitation.
-
Prepare the formulation fresh daily or determine its stability at the desired storage temperature.
Protocol 2: Vehicle Tolerability Study
-
Select a cohort of animals matching the species, strain, sex, and age of those in the planned efficacy study.
-
Prepare the vehicle formulation at the highest concentration intended for use.
-
Administer the vehicle to the animals using the same route and volume as planned for the main study.
-
Include a control group that receives saline or no treatment.
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and local reactions at the administration site.
-
Record all observations and determine the maximum tolerated dose (MTD) of the vehicle.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Brain Targeting of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor this compound via the Intranasal Route Using a Hydroxycarboxylic Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Addressing batch-to-batch variability of K-604
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with the ACAT-1 inhibitor, K-604.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Acyl-coenzyme A:cholesterol acyltransferase-1 (ACAT-1).[1][2][3] ACAT-1 is an intracellular enzyme that catalyzes the formation of cholesteryl esters from free cholesterol.[4] By inhibiting ACAT-1, this compound prevents the esterification and subsequent storage of free cholesterol in lipid droplets.[4] This leads to an increase in the intracellular pool of free cholesterol, which can modulate various cellular processes, including cholesterol efflux and signaling pathways.[2]
Q2: What are the key signaling pathways affected by this compound?
The primary effect of this compound is the inhibition of cholesterol esterification. This leads to downstream consequences on cellular cholesterol homeostasis. Additionally, studies have shown that this compound can influence other signaling pathways. For instance, in glioblastoma cells, this compound has been observed to downregulate the activation of Akt and extracellular signal-regulated kinase (ERK).[5][6]
Q3: What are the recommended solvent and storage conditions for this compound?
Q4: I am observing inconsistent results between different batches of this compound. What could be the cause?
Batch-to-batch variability is a common challenge in research using small molecule inhibitors.[8] Several factors can contribute to this, including:
-
Purity and Impurity Profile: The purity of the compound can vary between batches. Even small amounts of impurities can have off-target effects or interfere with the assay.
-
Compound Stability: Improper storage or handling of different batches can lead to degradation of the compound, resulting in reduced potency.
-
Solubility Issues: Incomplete solubilization of the compound can lead to inaccurate dosing.
-
Experimental Conditions: Variations in cell passage number, cell density, incubation times, and reagent preparation can all contribute to inconsistent results.[8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values or reduced potency of this compound in cell-based assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degraded this compound Stock Solution | Verify the integrity of your stock solution. | Prepare a fresh stock solution from solid this compound. If the problem persists, consider analyzing the purity and concentration of your stock solution using HPLC or LC-MS. Compare the results with the Certificate of Analysis (CoA) provided by the supplier. |
| Improper Storage | Review your storage procedures. | Always store this compound stock solutions at -20°C or -80°C in tightly sealed vials to prevent degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Solubility Issues | Visually inspect your stock and working solutions for precipitates. | Ensure this compound is fully dissolved in DMSO before preparing further dilutions. When diluting into aqueous media, be mindful of the final DMSO concentration (typically <0.5%) to avoid precipitation. Gentle warming or sonication can aid dissolution. |
| Variability in Cell Culture | Standardize your cell culture conditions. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. |
| Assay-Related Variability | Standardize all assay parameters. | Use freshly prepared reagents. Ensure consistent incubation times with this compound across all experiments. Calibrate pipettes regularly to ensure accurate dosing. |
Issue 2: High background or unexpected off-target effects.
| Potential Cause | Troubleshooting Step | Recommended Action |
| This compound Concentration Too High | Perform a dose-response experiment. | Determine the optimal concentration range for your specific cell line and assay. High concentrations of small molecule inhibitors can lead to non-specific effects.[11] |
| Batch-Specific Impurities | Compare results from different batches. | If you observe different off-target effects with different batches, it may be due to impurities. Contact the supplier to inquire about the impurity profile of the specific batch. |
| Solvent Effects | Run a vehicle control. | Always include a control group treated with the same concentration of DMSO as your this compound-treated samples to account for any effects of the solvent. |
| Cell Line Sensitivity | Characterize the response of your cell line. | Different cell lines may have varying sensitivities to this compound and its off-target effects. |
Understanding Your this compound Certificate of Analysis (CoA)
The Certificate of Analysis is a critical document that provides quality control information for a specific batch of this compound. Here are key parameters to check:
| Parameter | What it Means | Why it's Important for Troubleshooting |
| Appearance | The physical form and color of the compound. | A change in appearance from the specified description could indicate degradation or contamination. |
| Purity (by HPLC) | The percentage of the active compound in the sample. | A lower-than-expected purity can lead to reduced potency and the presence of impurities that may cause off-target effects. |
| Identity (by ¹H NMR, MS) | Confirms the chemical structure of the compound. | Ensures you are working with the correct molecule. |
| Solubility | The concentration at which the compound dissolves in a specific solvent. | Verifies that the compound should be soluble at your desired stock concentration. |
| Residual Solvents | The amount of solvents remaining from the synthesis process. | High levels of residual solvents can be toxic to cells and interfere with assays. |
| Water Content | The amount of water present in the solid compound. | Can affect the actual concentration of your stock solution if not accounted for. |
Key Experimental Protocols
Protocol 1: Cellular ACAT-1 Activity Assay
This protocol is a general guideline for measuring the inhibition of ACAT-1 activity in cultured cells.
-
Cell Seeding: Plate cells (e.g., macrophages, or a cell line overexpressing ACAT-1) in a multi-well plate and allow them to adhere and reach the desired confluency.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).
-
Labeling with [³H]-Oleate: Add [³H]-oleate complexed to bovine serum albumin (BSA) to the culture medium and incubate for a specific period (e.g., 30 minutes to 2 hours) to allow for the formation of cholesteryl-[³H]-oleate.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer).
-
Lipid Extraction: Extract the lipids from the cell lysate using a solvent system such as hexane:isopropanol (3:2, v/v).
-
Thin-Layer Chromatography (TLC): Separate the extracted lipids on a TLC plate using a mobile phase that resolves cholesteryl esters from other lipids.
-
Quantification: Scrape the spot corresponding to cholesteryl esters and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of ACAT-1 inhibition for each concentration of this compound compared to the vehicle control.
Protocol 2: Western Blot for Phospho-Akt and Phospho-ERK
This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of Akt and ERK.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration. Include positive and negative controls for pathway activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits ACAT-1, blocking cholesterol esterification and affecting downstream pathways.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. Purification of Recombinant Acyl-Coenzyme A:Cholesterol Acyltransferase 1 (ACAT1) from H293 Cells and Binding Studies Between the Enzyme and Substrates Using Difference Intrinsic Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. corning.com [corning.com]
- 4. benchchem.com [benchchem.com]
- 5. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting the Cholesterol Storage Enzyme ACAT1/SOAT1 in Myelin Debris-Treated Microglial Cell Lines Activates the Gene Expression of Cholesterol Efflux Transporter ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Clinical Candidate 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride [this compound], an Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
Mitigating K-604 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of K-604 during storage. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the integrity and efficacy of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to this compound stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: Like many small molecule inhibitors, this compound is susceptible to degradation from several factors, including:
-
Hydrolysis: The molecule may react with water, especially under acidic or basic conditions.
-
Oxidation: Exposure to air can lead to oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV light, can cause the molecule to break down.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation process.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines:
-
Solid Form: Store this compound powder in a desiccated environment at -20°C for up to 3 years.[1]
-
In Solvent: Stock solutions of this compound should be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[1] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: My this compound solution has been stored for a while. How can I check if it has degraded?
A3: The most reliable method to assess the integrity of your this compound solution is through analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and quantify the intact this compound from any potential degradation products. A significant decrease in the peak corresponding to this compound or the appearance of new peaks would indicate degradation.
Q4: I am observing inconsistent or no inhibitory effect in my experiments. Could this be due to this compound degradation?
A4: Yes, a loss of inhibitory activity is a common consequence of compound degradation. If you suspect degradation, it is recommended to first validate the integrity of your stock solution using HPLC or LC-MS. If degradation is confirmed, a fresh stock solution should be prepared from solid this compound.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or no inhibitory activity | This compound has degraded due to improper storage or handling. | 1. Verify the storage conditions and handling procedures. 2. Test the integrity of the stock solution using HPLC or LC-MS. 3. Prepare a fresh stock solution from solid this compound. |
| Inaccurate concentration of the working solution. | 1. Recalculate the dilution and ensure accurate pipetting. 2. Use calibrated pipettes. | |
| Precipitate forms in the stock solution | The solubility limit has been exceeded. | 1. Gently warm the solution to aid dissolution. 2. Use sonication to help dissolve the precipitate. 3. If the precipitate persists, prepare a new, less concentrated stock solution. |
| The solvent has absorbed moisture, reducing solubility.[1] | Use fresh, anhydrous DMSO to prepare stock solutions.[1] | |
| Variability between experiments | Inconsistent handling of this compound solutions. | 1. Ensure consistent freeze-thaw cycles for aliquots. 2. Protect solutions from light during all experimental steps. 3. Prepare fresh dilutions for each experiment. |
Quantitative Data on this compound Stability
The following table summarizes the recommended storage conditions and expected stability of this compound.
| Form | Storage Temperature | Duration of Stability |
| Solid (Powder) | -20°C (desiccated) | 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year[1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be applied briefly if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber, tightly sealed vials to protect from light and minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Sample Preparation: Prepare several identical samples of this compound in a suitable solvent (e.g., 50% acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the samples to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 80°C for 48 hours.
-
Photodegradation: Expose to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method with a photodiode array (PDA) detector.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify any degradation products.
-
Calculate the percentage of this compound degradation under each condition.
-
Assess the peak purity of this compound to ensure no co-eluting degradation products.
-
Visualizations
References
Validation & Comparative
K-604 Versus Avasimibe: A Comparative Guide to ACAT Inhibition
In the landscape of atherosclerosis and neurodegenerative disease research, the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT), has been a significant area of investigation. This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Two prominent inhibitors that have been extensively studied are K-604 and avasimibe. This guide provides a detailed, objective comparison of these two compounds, supported by experimental data, to aid researchers in their selection and application.
Quantitative Performance Comparison
The inhibitory efficacy of this compound and avasimibe against the two isoforms of ACAT, ACAT-1 and ACAT-2, varies significantly. This compound demonstrates high selectivity for ACAT-1, while avasimibe inhibits both isoforms. The following table summarizes their key quantitative parameters based on available research.
| Parameter | This compound | Avasimibe | Reference |
| Target(s) | Predominantly ACAT-1 | ACAT-1 and ACAT-2 | [1][2] |
| IC50 for human ACAT-1 | 0.45 ± 0.06 µM | 24 µM | [1][2] |
| IC50 for human ACAT-2 | 102.85 µM | 9.2 µM | [2][3] |
| Selectivity (ACAT-2/ACAT-1 IC50) | ~229-fold for ACAT-1 | Non-selective | [3] |
| Inhibition of Cholesterol Esterification in human macrophages (IC50) | 68.0 nM | Not explicitly stated, but effective | [4] |
| Kinetic Mechanism (vs. Oleoyl-CoA) | Competitive | Not explicitly stated | [3] |
| Ki value (for ACAT-1) | 0.378 µM | Not available | [3] |
Mechanism of Action and Downstream Effects
Both this compound and avasimibe function by inhibiting ACAT, thereby preventing the conversion of free cholesterol to cholesteryl esters. This leads to an accumulation of free cholesterol within the cell, which in turn triggers a cascade of downstream cellular responses.
This compound , with its high selectivity for ACAT-1, has been shown to suppress the development of atherosclerosis in animal models without affecting plasma cholesterol levels.[4] Its mechanism is thought to involve the direct inhibition of ACAT-1 within arterial walls, leading to a reduction in foam cell formation.[4] Furthermore, this compound has been observed to enhance cholesterol efflux from macrophages.[4] In the context of neurodegenerative diseases, inhibition of ACAT-1 by this compound has been linked to the induction of autophagy in neuronal cells, a critical process for clearing aggregated proteins.[3]
Avasimibe , being a non-selective inhibitor of both ACAT-1 and ACAT-2, was initially developed as a lipid-lowering agent.[5] It reduces foam cell formation in human macrophages by enhancing free cholesterol efflux and inhibiting the uptake of modified LDL.[6] In animal models, avasimibe has been shown to reduce plasma total triglyceride and VLDL cholesterol levels.[6] However, its development for atherosclerosis was halted due to interactions with other drugs and a lack of favorable effects in a pivotal study.[5] More recently, interest in avasimibe has been renewed for its potential anti-tumor properties.[5]
Below is a diagram illustrating the central role of ACAT in cholesterol metabolism and the points of intervention for this compound and avasimibe.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for assessing ACAT inhibition, drawn from published studies on this compound and avasimibe.
Protocol 1: Microsomal ACAT Inhibition Assay (General)
This protocol is a common method to determine the direct inhibitory effect of a compound on ACAT enzyme activity in a cell-free system.
1. Preparation of Liver Microsomes:
-
Homogenize fresh or frozen liver tissue in 4 volumes of ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in the homogenization buffer and repeat the ultracentrifugation step.
-
Resuspend the final pellet in a suitable buffer and determine the protein concentration (e.g., using a Bradford assay). Store at -80°C.[7]
2. ACAT Inhibition Assay:
-
Prepare a reaction mixture containing microsomal protein (e.g., 100 µg), potassium phosphate buffer, and fatty acid-free Bovine Serum Albumin (BSA).
-
Add varying concentrations of the test inhibitor (this compound or avasimibe) dissolved in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration is minimal (<1%).
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding [1-14C]oleoyl-CoA to a final concentration of 10 µM.
-
Incubate the reaction for 10-30 minutes at 37°C.
-
Stop the reaction by adding 1.5 mL of chloroform:methanol (2:1, v/v).[7]
3. Quantification of Cholesteryl Oleate:
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower chloroform phase and evaporate the solvent under nitrogen.
-
Resuspend the lipid extract in chloroform and spot it onto a silica gel Thin-Layer Chromatography (TLC) plate.
-
Develop the TLC plate using a mobile phase such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Visualize and quantify the radiolabeled cholesteryl oleate band using autoradiography or a phosphorimager to determine the percentage of inhibition.[7]
Protocol 2: Cellular Cholesterol Esterification Assay
This assay measures the ability of an inhibitor to block cholesterol esterification within a cellular context.
1. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., human monocyte-derived macrophages, THP-1 macrophages, or HepG2 cells) in culture plates.
-
Once the cells reach the desired confluency, treat them with varying concentrations of this compound or avasimibe for a specified period.
2. Measurement of Cholesterol Esterification:
-
After inhibitor treatment, add a source of cholesterol, such as acetylated LDL (AcLDL) or [3H]-cholesterol, to the culture medium.
-
Incubate the cells to allow for cholesterol uptake and esterification.
-
Lyse the cells and extract the total lipids.
-
Separate the cholesteryl esters from free cholesterol using TLC, as described in the microsomal assay protocol.
-
Quantify the amount of labeled cholesteryl esters to determine the inhibitory effect of the compound.
The following diagram outlines a typical experimental workflow for evaluating an ACAT inhibitor.
Conclusion
This compound and avasimibe are both valuable research tools for investigating the role of ACAT in various physiological and pathological processes. The choice between these two inhibitors will largely depend on the specific research question. For studies requiring selective inhibition of ACAT-1, this compound is the superior choice due to its high selectivity. Conversely, if the research aims to investigate the effects of inhibiting both ACAT isoforms, or if a broader impact on lipid metabolism is desired, avasimibe may be more appropriate. Researchers should carefully consider the distinct pharmacological profiles of each compound when designing experiments and interpreting results.
References
- 1. Increased atherosclerosis in LDL receptor–null mice lacking ACAT1 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting ACAT1 in cancer: from threat to treatment [frontiersin.org]
- 5. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 6. ahajournals.org [ahajournals.org]
- 7. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of K-604 and Other ACAT-1 Inhibitors
Acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) has long been a target for therapeutic intervention in diseases characterized by cholesterol dysregulation, such as atherosclerosis. The enzyme exists in two isoforms, ACAT-1 and ACAT-2, with distinct tissue distributions and functions. ACAT-1 is ubiquitously expressed and is the primary isoform in macrophages, where it contributes to the formation of foam cells, a hallmark of atherosclerotic plaques.[1][2][3] ACAT-2 is predominantly found in the liver and intestines, playing a key role in cholesterol absorption.[2][4] This guide provides a comparative analysis of K-604, a highly selective ACAT-1 inhibitor, against other notable ACAT inhibitors, focusing on efficacy, selectivity, and outcomes from preclinical and clinical studies.
Quantitative Comparison of ACAT Inhibitor Potency and Selectivity
The efficacy and specificity of an inhibitor are critical determinants of its therapeutic potential. This compound demonstrates remarkable selectivity for ACAT-1 over ACAT-2, a feature that distinguishes it from non-selective or dual inhibitors like pactimibe and avasimibe.[1][5][6]
| Inhibitor | Target(s) | IC50 / Ki (µM) | Selectivity Ratio (ACAT-2 IC50 / ACAT-1 IC50) | Source |
| This compound | ACAT-1 | 0.45 | ~229-fold | [1] |
| ACAT-2 | 102.85 | [1] | ||
| ACAT-1 | 0.041 | ~225-fold | [5] | |
| ACAT-2 | 9.25 | [5] | ||
| Pactimibe | ACAT-1 | 3.14 | ~1.3-fold | [5] |
| ACAT-2 | 4.09 | [5] | ||
| Avasimibe (CI-1011) | ACAT-1 | 24 | ~0.4-fold (Higher affinity for ACAT-2) | [7] |
| ACAT-2 | 9.2 | [7] | ||
| F12511 (eflucimibe) | ACAT-1 | 0.039 (Ki) | ~2.8-fold | [8] |
| ACAT-2 | 0.110 (Ki) | [8] |
Mechanism of Action: Selective ACAT-1 Inhibition in Macrophages
The primary therapeutic rationale for ACAT-1 inhibition in atherosclerosis is to prevent the accumulation of cholesteryl esters within macrophages in the arterial wall. By blocking ACAT-1, excess free cholesterol is not esterified and stored in lipid droplets. This is believed to enhance cholesterol efflux from the macrophage to HDL acceptors, thereby preventing the transformation of macrophages into lipid-laden foam cells and potentially reducing plaque burden or promoting plaque stability.
Caption: this compound selectively inhibits ACAT-1, preventing cholesterol esterification and foam cell formation.
Comparative Preclinical and Clinical Efficacy
Preclinical studies in animal models highlight the distinct effects of selective versus non-selective ACAT inhibition. This compound has been shown to favorably alter plaque composition without affecting systemic plasma cholesterol levels, suggesting a direct effect on the arterial wall. In contrast, non-selective inhibitors often impact plasma lipids but have failed to translate into positive clinical outcomes.
| Inhibitor | Animal Model | Key Findings | Impact on Plasma Cholesterol | Source |
| This compound | Fat-fed Hamsters | Suppressed fatty streak lesions. | No effect. | [1][6] |
| ApoE-knockout Mice | Reduced macrophage area, increased collagen (plaque stabilization). | No effect. | [5][9] | |
| Pactimibe | ApoE-knockout Mice | Did not reduce macrophage area or increase collagen. | Potently decreased. | [5][9] |
| Avasimibe | ApoE*3-Leiden Mice | Reduced atherosclerotic lesion area. | Potently decreased. | [10] |
Clinical Trial Outcomes: The promise of ACAT inhibition seen in early animal studies has not been realized in human clinical trials for non-selective agents.
-
Pactimibe: The ACTIVATE trial showed pactimibe not only failed to reduce atherosclerosis progression but also had potential proatherogenic effects.[5][11][12] The CAPTIVATE trial was terminated early and showed an association with an increased incidence of major cardiovascular events.[13]
-
Avasimibe: Development was halted during Phase 3 trials due to potentially unfavorable effects.[11]
-
This compound: Phase I safety tests have been completed.[8] A clinical trial (NCT00851500) was initiated to evaluate its effect on atherosclerosis, but the results have not been publicly disclosed, and the compound was reportedly withdrawn from trials for undisclosed reasons.[6]
Experimental Protocols
The determination of an inhibitor's potency (IC50) is a critical first step in its evaluation. The in vitro microsomal ACAT inhibition assay is a standard method used for this purpose.
Protocol: In Vitro Microsomal ACAT Inhibition Assay
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of ACAT-1 and ACAT-2.
-
Materials:
-
Microsomal fractions from cells engineered to overexpress human ACAT-1 or ACAT-2.
-
[¹⁴C]Oleoyl-CoA (radiolabeled substrate).
-
Bovine Serum Albumin (BSA).
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Liposomes containing cholesterol.
-
Scintillation fluid and vials.
-
-
Procedure:
-
Preparation: Prepare a reaction mixture containing the assay buffer, BSA, and cholesterol-laden liposomes.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (or vehicle control) to the reaction tubes and pre-incubate with the microsomes (containing the ACAT enzyme) for a set time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding the radiolabeled substrate, [¹⁴C]Oleoyl-CoA.
-
Incubation: Incubate the reaction mixture for a specific duration (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of isopropanol and heptane.
-
Extraction: Extract the lipids, specifically the formed [¹⁴C]cholesteryl oleate, into the organic phase.
-
Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Caption: Workflow of the in vitro microsomal ACAT inhibition assay to determine IC50 values.
Conclusion
The comparative data strongly suggest that selectivity for ACAT-1 is a critical factor for achieving desirable therapeutic effects in the context of atherosclerosis. This compound stands out as a potent and highly selective ACAT-1 inhibitor.[1] Its ability in preclinical models to modulate plaque composition by reducing macrophage accumulation and increasing collagen content, without the systemic cholesterol-lowering effects that confounded the results of non-selective inhibitors, provides direct evidence for the pharmacological benefit of inhibiting ACAT-1 within the arterial wall.[1][5][9] While the clinical development of this compound and other ACAT inhibitors has been halted, the distinct mechanism and promising preclinical profile of this compound underscore the potential of isoform-selective inhibition as a more refined and targeted strategy for future drug development in cardiovascular and other diseases.[6]
References
- 1. A selective ACAT-1 inhibitor, this compound, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era [mdpi.com]
- 3. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A selective ACAT-1 inhibitor, this compound, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl-CoA:cholesterol acyltransferase inhibitor avasimibe reduces atherosclerosis in addition to its cholesterol-lowering effect in ApoE*3-Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACTIVATE: ACAT IntraVascular Atherosclerosis Treatment Evaluation [medscape.org]
- 12. Effect of ACAT inhibition on the progression of coronary atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ACAT inhibition and progression of carotid atherosclerosis in patients with familial hypercholesterolemia: the CAPTIVATE randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
K-604: A Selective Inhibitor of ACAT-1 for Targeted Therapeutic Development
For Immediate Release
This guide provides a comprehensive comparison of K-604, a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase-1 (ACAT-1), with other ACAT inhibitors. The presented data and experimental protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and its potential applications in targeted therapeutic strategies.
Introduction to ACAT Inhibition
Acyl-CoA: Cholesterol Acyltransferases (ACATs), also known as sterol O-acyltransferases (SOATs), are intracellular enzymes that catalyze the esterification of cholesterol to form cholesteryl esters. Two isoforms, ACAT-1 and ACAT-2, have been identified, each with distinct tissue distributions and physiological roles. ACAT-1 is ubiquitously expressed and is the primary isoform found in macrophages, adrenal glands, and the brain. In contrast, ACAT-2 is predominantly located in the liver and intestines. This differential expression highlights the potential for developing isoform-selective inhibitors to achieve targeted therapeutic effects with minimized off-target side effects.
Comparative Performance of ACAT Inhibitors
The selectivity of an ACAT inhibitor for ACAT-1 over ACAT-2 is a critical determinant of its therapeutic potential and safety profile. This compound demonstrates remarkable selectivity for ACAT-1, as evidenced by the comparative IC50 values in the table below. For context, data for Avasimibe and Pactimibe, two other well-characterized ACAT inhibitors, are also included.
| Compound | Target | IC50 (µM) | Selectivity (ACAT-2 IC50 / ACAT-1 IC50) |
| This compound | ACAT-1 | 0.45 [1][2] | ~229-fold [1] |
| ACAT-2 | 102.85 [1][2] | ||
| Avasimibe | ACAT-1 | 24[3][4] | ~0.38-fold (more selective for ACAT-2) |
| ACAT-2 | 9.2[3][4] | ||
| Pactimibe | ACAT-1 | 4.9[5] | ~0.61-fold (more selective for ACAT-2) |
| ACAT-2 | 3.0[5] |
Experimental Protocols
The following is a generalized protocol for a cell-based assay to determine the inhibitory activity and selectivity of compounds against ACAT-1 and ACAT-2. This protocol is based on the principles of the widely used NBD-cholesterol assay.
Objective: To measure the IC50 values of test compounds for ACAT-1 and ACAT-2 in a cellular context.
Materials:
-
Cell lines exclusively expressing either human ACAT-1 or human ACAT-2.
-
Cell culture medium and supplements.
-
Test compounds (e.g., this compound) and control inhibitors (e.g., Avasimibe, Pactimibe).
-
NBD-cholesterol (fluorescent cholesterol analog).
-
Assay buffer.
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Culture: Plate the ACAT-1 and ACAT-2 expressing cells in separate 96-well plates and culture until they reach optimal confluency.
-
Compound Preparation: Prepare a serial dilution of the test compounds and control inhibitors in the assay buffer.
-
Compound Incubation: Remove the culture medium from the cells and add the diluted compounds. Incubate for a predetermined period to allow for compound uptake and interaction with the enzyme.
-
NBD-Cholesterol Addition: Add NBD-cholesterol to each well and incubate for a sufficient time to allow for cholesterol esterification.
-
Fluorescence Measurement: After incubation, wash the cells to remove excess NBD-cholesterol and measure the intracellular fluorescence using a microplate reader. The intensity of the fluorescence is proportional to the amount of esterified NBD-cholesterol, and thus to the ACAT activity.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound against each ACAT isoform.
Signaling Pathways and Experimental Workflows
To visualize the distinct roles of ACAT-1 and ACAT-2 and the experimental workflow for inhibitor validation, the following diagrams are provided.
References
- 1. Frontiers | Targeting ACAT1 in cancer: from threat to treatment [frontiersin.org]
- 2. ACAT2 may be a novel predictive biomarker and therapeutic target in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From mitochondria to tumor suppression: ACAT1's crucial role in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT1 Antibody (#44276) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. ACAT2 Promotes Cell Proliferation and Associates with Malignant Progression in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of K-604 with other enzymes
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Cross-Reactivity of K-604
This compound has been identified as a potent and highly selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1), an enzyme implicated in cellular cholesterol metabolism and a therapeutic target for various diseases, including atherosclerosis and certain cancers.[1][2] This guide provides a comparative analysis of this compound's enzymatic inhibition profile, focusing on its selectivity for ACAT-1 over its isoform, ACAT-2. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound for their studies.
Performance Data: this compound Inhibition of ACAT Isoforms
The selectivity of an enzyme inhibitor is a critical parameter in drug development, as it minimizes off-target effects and potential toxicity. This compound demonstrates a remarkable selectivity for human ACAT-1 over ACAT-2. The following table summarizes the key quantitative data from in vitro studies.
| Enzyme Target | Inhibitor | IC50 (µM) | Ki (µM) | Selectivity (ACAT-2 IC50 / ACAT-1 IC50) |
| Human ACAT-1 | This compound | 0.45 ± 0.06 | 0.378 | ~229-fold |
| Human ACAT-2 | This compound | 102.85 | Not Reported |
The data clearly indicates that this compound is significantly more potent against ACAT-1, with an IC50 value in the sub-micromolar range, while its inhibitory effect on ACAT-2 is substantially weaker.[3][4] This high degree of selectivity is a key characteristic of this compound. Kinetic analysis has revealed that this compound acts as a competitive inhibitor with respect to the substrate oleoyl-coenzyme A for ACAT-1.[4][5]
Experimental Methodologies
The following are detailed protocols for key experiments used to characterize the inhibitory activity and selectivity of this compound.
Biochemical Assay: Mixed Micelle ACAT Inhibition Assay
This in vitro assay directly measures the enzymatic activity of ACAT in a reconstituted system, allowing for the determination of IC50 and kinetic parameters.
Objective: To determine the direct inhibitory effect of this compound on ACAT-1 and ACAT-2 activity.
Materials:
-
Purified recombinant human ACAT-1 or ACAT-2 enzyme
-
This compound (and other test compounds)
-
[¹⁴C]Oleoyl-CoA (radiolabeled substrate)
-
Cholesterol
-
Phosphatidylcholine
-
Sodium taurocholate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Protocol:
-
Preparation of Mixed Micelles:
-
Prepare a solution of phosphatidylcholine and cholesterol in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with assay buffer containing sodium taurocholate by vortexing, creating mixed micelles containing cholesterol.
-
-
Enzyme and Inhibitor Incubation:
-
In a reaction tube, combine the purified ACAT enzyme and the mixed micelles.
-
Add varying concentrations of this compound (or vehicle control) to the tubes.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA to each tube.
-
-
Reaction and Termination:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a mixture of isopropanol and heptane.
-
-
Extraction and Analysis:
-
Extract the lipids, where the product, [¹⁴C]cholesteryl oleate, will partition into the organic phase.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Visualize the separated lipid spots (e.g., using iodine vapor).
-
Scrape the spots corresponding to cholesteryl oleate and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ACAT inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assay: NBD-Cholesterol Esterification Assay
This assay measures ACAT activity within a cellular context, providing insights into the inhibitor's performance in a more physiologically relevant environment.
Objective: To assess the ability of this compound to inhibit cholesterol esterification in living cells.
Materials:
-
CHO (Chinese Hamster Ovary) cells stably expressing human ACAT-1 or human ACAT-2
-
This compound (and other test compounds)
-
NBD-cholesterol (a fluorescent cholesterol analog)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding:
-
Seed the ACAT-1 or ACAT-2 expressing CHO cells into a 96-well plate and allow them to adhere and grow overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (or vehicle control) and incubate for a period of 1-2 hours.
-
-
Substrate Addition:
-
Add NBD-cholesterol to the cell culture medium and incubate for an additional 4-6 hours. During this time, the cells will take up the NBD-cholesterol, and active ACAT will esterify it, leading to the accumulation of fluorescent cholesteryl esters in lipid droplets.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove any unincorporated NBD-cholesterol.
-
Measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm). The intensity of the fluorescence correlates with the amount of NBD-cholesteryl ester formed.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cholesterol esterification for each this compound concentration relative to the vehicle-treated cells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity and selectivity of an enzyme inhibitor like this compound.
Caption: Workflow for determining the selectivity of an ACAT inhibitor.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Recombinant acyl-CoA:cholesterol acyltransferase-1 (ACAT-1) purified to essential homogeneity utilizes cholesterol in mixed micelles or in vesicles in a highly cooperative manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of K-604's Effects in Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor, K-604, and its effects in various cell lines. The performance of this compound is compared with other ACAT-1 inhibitors, supported by available experimental data.
Introduction to this compound and ACAT-1 Inhibition in Cancer
This compound is a potent and highly selective inhibitor of acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1), an enzyme responsible for the esterification of intracellular free cholesterol into cholesteryl esters. Elevated ACAT-1 activity and the subsequent accumulation of cholesteryl esters have been implicated in the progression of various cancers, making ACAT-1 a promising therapeutic target. Inhibition of ACAT-1 can lead to an increase in free cholesterol levels within cancer cells, inducing cellular stress, apoptosis, and cell cycle arrest. This guide focuses on the effects of this compound in cancer cell lines and provides a comparison with other notable ACAT-1 inhibitors.
Data Presentation: Comparative Effects of ACAT-1 Inhibitors
While direct comparative studies of this compound across a wide range of cancer cell lines are limited, existing research provides insights into its anti-proliferative effects. In contrast, more extensive quantitative data is available for the ACAT-1 inhibitor Avasimibe.
This compound: Qualitative and Mechanistic Data
Avasimibe: Quantitative IC50 Data in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Avasimibe in several cancer cell lines, demonstrating its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| U251 | Glioblastoma | 20.29 | [2][3] |
| U87 | Glioblastoma | 28.27 | [2][3] |
| 5637 | Bladder Cancer | 12.03 | [4] |
| T24 | Bladder Cancer | 11.18 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of ACAT-1 inhibitors.
Cell Viability and Proliferation Assays (MTT/CCK8)
Objective: To determine the effect of ACAT-1 inhibitors on the viability and proliferation of cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., U251-MG, U87, 5637, T24)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
ACAT-1 inhibitors (this compound, Avasimibe) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the ACAT-1 inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or CCK8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Absorbance Measurement: For MTT assays, solubilize the formazan crystals with a solubilization buffer. For CCK8 assays, the product is water-soluble. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Colony Formation Assay
Objective: To assess the long-term effect of ACAT-1 inhibitors on the ability of single cancer cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
ACAT-1 inhibitors
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates.
-
Drug Treatment: Treat the cells with the ACAT-1 inhibitor at various concentrations.
-
Incubation: Incubate the plates for an extended period (e.g., 10-14 days), allowing colonies to form. Replace the medium with fresh medium containing the inhibitor every 2-3 days.
-
Colony Staining: After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.
-
Colony Counting: After washing and drying, count the number of visible colonies in each well.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of ACAT-1 inhibitors on the expression and phosphorylation of proteins in specific signaling pathways (e.g., Akt, ERK, p53).
Materials:
-
Cancer cell lines
-
ACAT-1 inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p53, p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the ACAT-1 inhibitor for the desired time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and Avasimibe, as well as a general experimental workflow for evaluating these inhibitors.
Caption: this compound inhibits ACAT-1, leading to reduced cell proliferation and survival via downregulation of Akt and ERK signaling.
Caption: Avasimibe induces apoptosis and cell cycle arrest through ER stress and activation of the p53 pathway.
Caption: General experimental workflow for the comparative analysis of ACAT-1 inhibitors in cancer cell lines.
Conclusion
The available data indicates that ACAT-1 is a viable target in certain cancer types, with inhibitors like this compound and Avasimibe demonstrating anti-proliferative effects. This compound, a selective ACAT-1 inhibitor, effectively suppresses the growth of glioblastoma cells by targeting the Akt and ERK signaling pathways. Avasimibe shows broader documented activity across glioblastoma and bladder cancer cell lines, with defined IC50 values, and its mechanism involves the induction of apoptosis and cell cycle arrest via the p53 pathway. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and efficacy of this compound against other ACAT-1 inhibitors in a wider range of cancer cell lines. This would provide a more comprehensive understanding for guiding future drug development efforts in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to K-604 and F12511 for Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent investigational compounds, K-604 and F12511, for the study of atherosclerosis. Both molecules target the enzyme Acyl-coenzyme A: cholesterol acyltransferase (ACAT), a key player in the formation of foam cells and the development of atherosclerotic plaques. However, their distinct selectivity profiles and ancillary mechanisms offer different therapeutic and research avenues. This document synthesizes available experimental data to facilitate an informed choice of compound for specific research applications.
At a Glance: this compound vs. F12511
| Feature | This compound | F12511 (Eflucimibe) |
| Primary Target | Acyl-coenzyme A: cholesterol acyltransferase 1 (ACAT-1) | Acyl-coenzyme A: cholesterol acyltransferase 1 and 2 (ACAT-1 & ACAT-2) |
| Selectivity | Highly selective for ACAT-1 (229-fold over ACAT-2) | Dual inhibitor with higher affinity for ACAT-1 |
| Key Effects in Atherosclerosis | Reduces macrophage accumulation, increases plaque collagen content, stabilizes plaques. | Reduces plasma cholesterol, decreases lesion incidence and macrophage accumulation. |
| Effect on Plasma Cholesterol | Minimal to no effect on plasma cholesterol levels.[1] | Significantly reduces total plasma cholesterol.[2] |
| Unique Mechanism | Stimulates procollagen production in vascular smooth muscle cells, independent of ACAT inhibition.[1] | Potent systemic hypocholesterolemic effect. |
Mechanism of Action: A Tale of Two Isoforms
Atherosclerosis is a complex inflammatory disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the artery walls. A critical step in this process is the accumulation of cholesteryl esters within macrophages, transforming them into foam cells. This esterification is catalyzed by ACAT. Two isoforms of this enzyme, ACAT-1 and ACAT-2, play distinct roles in cholesterol metabolism.
This compound: The Selective ACAT-1 Inhibitor
This compound is a potent and highly selective inhibitor of ACAT-1.[3] ACAT-1 is ubiquitously expressed, and is the primary isoform found in macrophages. By selectively inhibiting ACAT-1 in macrophages within the arterial wall, this compound aims to directly prevent foam cell formation and reduce the lipid core of atherosclerotic plaques without significantly altering systemic lipid profiles.[1]
F12511: The Dual ACAT-1/ACAT-2 Inhibitor
F12511, also known as Eflucimibe, is a powerful inhibitor of both ACAT-1 and ACAT-2.[3] While it shows a higher affinity for ACAT-1, its inhibition of ACAT-2, which is predominantly expressed in the intestine and liver, contributes to a significant reduction in cholesterol absorption and hepatic VLDL (very-low-density lipoprotein) assembly. This dual inhibition leads to a potent systemic reduction in plasma cholesterol levels, in addition to the local effects on macrophage foam cell formation.[2]
Signaling Pathways and Cellular Effects
An intriguing and significant difference between the two compounds is the effect of this compound on vascular smooth muscle cells (VSMCs). Research has shown that this compound increases the production of procollagen type I in human aortic smooth muscle cells.[1] This effect is independent of its ACAT-1 inhibitory activity and contributes to the thickening of the fibrous cap of atherosclerotic plaques, a key feature of plaque stability. The precise signaling pathway for this effect is still under investigation, but it is hypothesized to involve modulation of transcription factors that regulate collagen gene expression.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and F12511 from various preclinical studies. It is important to note that direct comparisons should be made with caution due to differences in experimental models, dosages, and treatment durations.
Table 1: In Vitro Efficacy of this compound and F12511
| Compound | Target | Cell Line/System | IC50 | Reference |
| This compound | Human ACAT-1 | - | 0.45 µM | [3] |
| Human ACAT-2 | - | 102.85 µM | [3] | |
| F12511 | Human ACAT-1 | - | 0.039 µM | [3] |
| Human ACAT-2 | - | 0.110 µM | [3] |
Table 2: In Vivo Effects of this compound in ApoE-knockout Mice
| Parameter | Treatment Group (this compound, 60 mg/kg/day for 12 weeks) | Control Group | % Change | Reference |
| Macrophage-positive area in plaque | Significantly reduced | - | ↓ | [1] |
| Collagen-positive area in plaque | Significantly increased | - | ↑ | [1] |
| Plasma Cholesterol Levels | No significant change | No significant change | ~0% | [1] |
| Aortic Lesion Area | No significant change | No significant change | ~0% | [1] |
Table 3: In Vivo Effects of F12511 in Hypercholesterolemic Rabbits
| Parameter | Treatment Group (F12511, 8 mg/kg/day for 24 weeks) | Control Group | % Change | Reference |
| Total Plasma Cholesterol | Reduced | - | ↓ 50% | [2] |
| Aortic Lesion Incidence | Reduced | - | ↓ 50% | [2] |
| Macrophage Accumulation in Aorta | Reduced | - | ↓ | [2] |
| Smooth Muscle Cell Content in Lesions | Increased | - | ↑ | [2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used in the evaluation of this compound and F12511.
In Vivo Atherosclerosis Model (ApoE-knockout Mice for this compound)
-
Animal Model: Male Apolipoprotein E (ApoE)-knockout mice, a well-established model for spontaneous atherosclerosis.[4]
-
Diet: Standard chow diet.
-
Treatment: this compound administered orally at a dose of 60 mg/kg/day for 12 weeks, starting at 8 weeks of age.[1]
-
Atherosclerotic Plaque Analysis:
-
Aortas are perfusion-fixed with formalin and dissected.
-
Lipid Deposition: Aortas are stained with Oil Red O to visualize lipid-rich plaques. The stained area is quantified using image analysis software.[5][6]
-
Plaque Composition: Cross-sections of the aortic root are prepared for immunohistochemical staining.
-
Macrophages are identified using an anti-MOMA-2 antibody.
-
Collagen is visualized using Picrosirius Red staining.[7]
-
-
Stained areas are quantified using image analysis software to determine the percentage of macrophage and collagen content within the plaques.
-
-
Plasma Lipid Analysis: Blood samples are collected at the end of the study to measure total cholesterol, triglycerides, and lipoprotein profiles using standard enzymatic assays.
In Vivo Atherosclerosis Model (Hypercholesterolemic Rabbits for F12511)
-
Animal Model: Male New Zealand White rabbits.
-
Diet: A cholesterol-free, casein-rich diet to induce endogenous hypercholesterolemia.[2]
-
Endothelial Injury: After 6 weeks on the diet, an endothelial abrasion is performed in the abdominal aorta to accelerate lesion formation.[2]
-
Treatment: F12511 is administered as a diet admixture at a dose of 8 mg/kg/day for 24 weeks, starting at 8 weeks.[2]
-
Atherosclerotic Plaque Analysis:
-
Aortas are dissected and stained with Sudan IV to visualize fatty streak lesions.
-
Quantitative image analysis is performed on serial sections of the aorta to determine the surface area covered by lesions.
-
Immunohistochemistry is used to identify macrophages and smooth muscle cells within the lesions.
-
-
Plasma Lipid Analysis: Blood samples are taken at regular intervals to monitor total plasma cholesterol levels.
In Vitro Collagen Synthesis Assay (Human Aortic Smooth Muscle Cells for this compound)
-
Cell Culture: Human aortic smooth muscle cells (HASMCs) are cultured in appropriate media.
-
Treatment: HASMCs are treated with varying concentrations of this compound for a specified period (e.g., 48 hours).
-
Procollagen Type I Measurement:
-
ELISA: The concentration of procollagen type I C-peptide (PIP) in the culture supernatant is measured using a commercial ELISA kit. This provides a quantitative measure of secreted procollagen.
-
RT-qPCR: Total RNA is extracted from the cells, and the mRNA levels of procollagen type I (COL1A1) are quantified by reverse transcription-quantitative PCR to assess gene expression.
-
-
Data Analysis: Results are normalized to a control group (vehicle-treated cells) to determine the effect of this compound on collagen synthesis.
Conclusion and Future Directions
This compound and F12511 represent two distinct strategies for targeting ACAT in atherosclerosis.
-
F12511 acts as a potent lipid-lowering agent through its dual inhibition of ACAT-1 and ACAT-2, making it a candidate for studies focused on the impact of systemic cholesterol reduction on atherogenesis. Its ability to reduce lesion size and macrophage accumulation highlights its potential as a traditional anti-atherosclerotic agent.
-
This compound offers a more nuanced approach by selectively targeting macrophage ACAT-1. Its unique ability to promote collagen synthesis in VSMCs, thereby potentially enhancing plaque stability, sets it apart. This makes this compound an invaluable tool for investigating the mechanisms of plaque stabilization and the role of the fibrous cap in preventing rupture, independent of systemic lipid-lowering effects.
The choice between this compound and F12511 will ultimately depend on the specific research question. For studies investigating the direct effects of inhibiting macrophage foam cell formation and promoting plaque stability, this compound is the more suitable tool. For research focused on the combined effects of systemic lipid reduction and local ACAT inhibition, F12511 is a strong candidate.
Future research should aim for direct head-to-head comparisons of these two compounds in the same animal model to provide a more definitive assessment of their relative efficacy. Furthermore, a deeper investigation into the signaling pathway by which this compound stimulates collagen synthesis could unveil novel therapeutic targets for promoting plaque stability.
References
- 1. A selective ACAT-1 inhibitor, this compound, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-atherosclerotic properties of the acyl-coenzyme A:cholesterol acyltransferase inhibitor F 12511 in casein-fed New Zealand rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The apolipoprotein e knockout mouse: a model documenting accelerated atherogenesis in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. umassmed.edu [umassmed.edu]
- 6. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Veterian Key [veteriankey.com]
- 7. stainsfile.com [stainsfile.com]
K-604: A Comparative Guide to its Anti-Proliferative Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-proliferative effects of K-604, a selective Acyl-CoA:cholesterol acyltransferase 1 (ACAT-1) inhibitor, in cancer cells. Through objective comparisons with other ACAT inhibitors and supporting experimental data, this document serves as a valuable resource for researchers investigating novel cancer therapeutics.
Executive Summary
This compound has demonstrated notable anti-proliferative activity, particularly in glioblastoma cell lines. Its mechanism of action involves the selective inhibition of ACAT-1, a key enzyme in cholesterol esterification, which is often upregulated in cancer cells. This inhibition leads to the downregulation of critical cell signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, ultimately suppressing cancer cell growth. This guide presents a comparative analysis of this compound with the non-selective ACAT inhibitor, avasimibe, highlighting differences in potency and cellular effects. Detailed experimental protocols and visual representations of the underlying molecular mechanisms are provided to facilitate further research and drug development efforts.
Comparative Analysis of Anti-Proliferative Activity
Table 1: Comparison of Anti-Proliferative Effects of ACAT Inhibitors in Glioblastoma Cell Lines
| Compound | Target | Cell Line | IC50 (µM) | Key Findings & Citations |
| This compound | ACAT-1 (selective) | U251-MG | Not explicitly reported | Significantly inhibited proliferation of U251-MG cells in a dose-dependent manner. Downregulated the phosphorylation of Akt and ERK1/2.[1] |
| Avasimibe | ACAT-1 and ACAT-2 (non-selective) | U251 | 20.29 | Dose-dependently inhibited proliferation.[2] |
| U87 | 28.27 | Dose-dependently inhibited proliferation.[2] |
Mechanism of Action: The ACAT-1 Signaling Pathway
This compound exerts its anti-proliferative effects by targeting the ACAT-1 enzyme. In many cancer cells, the upregulation of ACAT-1 leads to an increase in cholesteryl esters, which are crucial for membrane synthesis and signaling, thereby promoting cell proliferation and survival. By inhibiting ACAT-1, this compound disrupts cholesterol homeostasis within the cancer cells. This disruption leads to the downregulation of key downstream signaling pathways that are critical for cell growth and proliferation, namely the PI3K/Akt and MAPK/ERK pathways. Recent research also implicates the involvement of the GSK3β/c-Myc axis downstream of Akt.[3][4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the anti-proliferative effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., U251-MG) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Akt and ERK1/2 Phosphorylation
Western blotting is used to detect the levels of phosphorylated Akt (p-Akt) and ERK1/2 (p-ERK1/2) to assess the effect of this compound on these signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Treat U251-MG cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound presents a promising therapeutic strategy for cancers with upregulated ACAT-1, particularly glioblastoma. Its selective inhibition of ACAT-1 leads to the suppression of key pro-proliferative signaling pathways. While further studies are needed to quantify its potency with specific IC50 values in a broader range of cancer cell lines, the existing data strongly supports its continued investigation as a potential anti-cancer agent. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their exploration of this compound and other ACAT-1 inhibitors.
References
- 1. K604, a specific acyl‑CoA:cholesterol acyltransferase 1 inhibitor, suppresses proliferation of U251‑MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACAT1 promotes proliferation and metastasis of bladder cancer via AKT/GSK3β/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT1 promotes proliferation and metastasis of bladder cancer via AKT/GSK3β/c-Myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] ACAT1 promotes proliferation and metastasis of bladder cancer via AKT/GSK3β/c-Myc signaling pathway | Semantic Scholar [semanticscholar.org]
Head-to-Head Comparison: K-604 and CI-1011 in ACAT Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors: K-604 and CI-1011 (Avasimibe). This document synthesizes publicly available experimental data to objectively evaluate their performance, mechanisms of action, and potential therapeutic applications.
Executive Summary
This compound and CI-1011 are both inhibitors of ACAT, a key enzyme in cellular cholesterol metabolism. However, they exhibit distinct profiles in terms of selectivity, potency, and clinical development history. This compound is a potent and highly selective inhibitor of ACAT-1, the predominant isoform in macrophages and the brain. In contrast, CI-1011 is a non-selective inhibitor of both ACAT-1 and ACAT-2. While CI-1011 underwent clinical trials for atherosclerosis, it ultimately did not demonstrate sufficient efficacy. This compound, while also investigated for cardiovascular diseases, is now gaining attention for its potential in neurodegenerative disorders like Alzheimer's disease and in oncology.
Comparative Data
The following tables summarize the key quantitative data for this compound and CI-1011 based on available literature.
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound | CI-1011 (Avasimibe) | References |
| Target(s) | ACAT-1 | ACAT-1 and ACAT-2 | [1][2] |
| IC50 (ACAT-1) | 0.45 µM | 24 µM | [1] |
| IC50 (ACAT-2) | 102.85 µM | 9.2 µM | [1] |
| Selectivity (ACAT-1 vs ACAT-2) | ~229-fold | Non-selective | [1] |
| Ki (ACAT-1) | 0.378 µM (competitive with oleoyl-CoA) | 20 µM | [3] |
| Ki (ACAT-2) | Not Reported | 20 µM | [3] |
| Inhibition of Cholesterol Esterification in Human Macrophages (IC50) | 68 nM | Not directly reported in a comparable manner | [4] |
Table 2: In Vivo Effects and Clinical Status
| Parameter | This compound | CI-1011 (Avasimibe) | References |
| Primary Therapeutic Areas Investigated | Atherosclerosis, Alzheimer's Disease, Glioblastoma | Atherosclerosis, Hyperlipidemia | [2][5] |
| Effect on Atherosclerotic Lesions | Suppresses fatty streak lesions in hamsters and reduces macrophage area in apoE-knockout mice.[6][7] | Reduces aortic fatty streak area in hamsters and can reverse diffuse brain amyloid pathology in transgenic mice.[5][8] | [6][5][7][8] |
| Effect on Plasma Cholesterol | Does not significantly affect plasma cholesterol levels at doses effective against atherosclerosis.[7] | Lowers plasma total cholesterol, LDL-C, and triglycerides in various animal models.[5] | [5][7] |
| Clinical Development Status | Investigational | Failed Phase III trials for coronary atherosclerosis.[9] | [2][3] |
Mechanism of Action and Signaling Pathways
Both this compound and CI-1011 function by inhibiting ACAT, which catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By blocking this process, these inhibitors can modulate cellular cholesterol homeostasis, impacting processes like foam cell formation in atherosclerosis and amyloid-beta production in Alzheimer's disease.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating ACAT inhibitors.
In Vitro ACAT Activity Assay
This protocol is a common method for determining the inhibitory potency of compounds against ACAT enzymes.
Objective: To measure the IC50 of this compound and CI-1011 against ACAT-1 and ACAT-2.
Materials:
-
Microsomal fractions from cells expressing human ACAT-1 or ACAT-2.
-
[¹⁴C]Oleoyl-CoA (radiolabeled substrate).
-
Unlabeled cholesterol.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
This compound and CI-1011 dissolved in DMSO.
-
Bovine Serum Albumin (BSA).
-
Thin-layer chromatography (TLC) plates and developing solvents.
-
Scintillation counter.
Procedure:
-
Enzyme Preparation: Prepare microsomal fractions from cultured cells (e.g., Sf9 or CHO cells) overexpressing either human ACAT-1 or ACAT-2.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a standardized amount of microsomal protein, BSA, and unlabeled cholesterol.
-
Inhibitor Addition: Add varying concentrations of this compound or CI-1011 to the reaction tubes. Include a vehicle control (DMSO). Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Lipid Extraction: Stop the reaction and extract the lipids using a solvent mixture like chloroform:methanol (2:1).
-
TLC Separation: Spot the extracted lipids onto a TLC plate and separate the cholesteryl esters from the free fatty acids using an appropriate solvent system.
-
Quantification: Visualize the radioactive spots, scrape the cholesteryl ester bands, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Avasimibe - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Acyl-CoA:cholesterol acyltransferase 1 blockage enhances autophagy in the neurons of triple transgenic Alzheimer’s disease mouse and reduces human P301L-tau content at the pre-symptomatic stage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ACAT inhibitor, CI-1011 is effective in the prevention and regression of aortic fatty streak area in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 8. The Acyl-Coenzyme A:Cholesterol Acyltransferase Inhibitor CI-1011 Reverses Diffuse Brain Amyloid Pathology in Aged Amyloid Precursor Protein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of K-604's Effects on Cholesterol Efflux: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ACAT-1 inhibitor K-604 and its effects on cholesterol efflux, with a focus on the reproducibility of its experimental outcomes. We will delve into the available quantitative data, detail the experimental protocols used to assess its efficacy, and compare its performance with alternative compounds.
This compound and Cholesterol Efflux: An Overview
This compound is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT-1), an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage. By inhibiting ACAT-1, this compound is proposed to increase the intracellular pool of free cholesterol, which in turn stimulates the efflux of cholesterol from cells to extracellular acceptors like High-Density Lipoprotein (HDL) and apolipoprotein A-I (apoA-I). This mechanism is of significant interest in the context of atherosclerosis, where the accumulation of cholesterol in macrophages contributes to the formation of foam cells and atherosclerotic plaques.
Comparative Analysis of ACAT Inhibitors on Cholesterol Efflux
To assess the reproducibility of this compound's effects, it is crucial to compare its performance with other known ACAT inhibitors. The following table summarizes key quantitative data from various studies. A significant challenge in directly comparing the reproducibility of this compound's effect on cholesterol efflux is the limited number of publicly available studies that provide quantitative data on the magnitude of this specific effect under standardized conditions.
| Compound | Target(s) | IC50 (ACAT-1) | IC50 (ACAT-2) | Cell Type | Cholesterol Efflux Effect | Reference |
| This compound | ACAT-1 | 0.45 µM | 102.85 µM | THP-1 Macrophages | Enhanced efflux to HDL3 and apoA-I | [1][2] |
| Microglia | Upregulates ABCA1 expression | [3] | ||||
| F12511 (Eflucimibe) | ACAT-1/ACAT-2 | 0.039 µM | 0.110 µM | Multiple | Potent ACAT inhibitor | [3] |
| Avasimibe | ACAT-1/ACAT-2 | Not specified | Not specified | Human Macrophages | Enhances free cholesterol efflux | [1][4] |
| Pactimibe | ACAT-1/ACAT-2 | Not specified | Not specified | Not specified | Non-selective ACAT inhibitor | [5] |
Note: While IC50 values for enzyme inhibition are available, direct quantitative comparisons of cholesterol efflux enhancement (e.g., percentage increase) by this compound across multiple independent studies are not readily found in the public domain, making a definitive statement on its reproducibility challenging.
Signaling Pathway of this compound in Promoting Cholesterol Efflux
The primary mechanism by which this compound enhances cholesterol efflux is through the inhibition of ACAT-1. This leads to an increase in the intracellular free cholesterol pool, which activates the Liver X Receptor (LXR). Activated LXR then upregulates the expression of the ATP-binding cassette transporter A1 (ABCA1), a key protein that facilitates the transport of cholesterol and phospholipids to extracellular acceptors.
This compound inhibits ACAT-1, increasing free cholesterol, activating LXR, and upregulating ABCA1 to promote cholesterol efflux.
Experimental Protocols for Cholesterol Efflux Assays
The reproducibility of findings related to this compound is highly dependent on the experimental methods employed. Below are detailed protocols for commonly used cholesterol efflux assays.
Protocol 1: Radiolabeled Cholesterol Efflux Assay
This is a traditional and widely used method for quantifying cholesterol efflux.
1. Cell Culture and Labeling:
-
Plate macrophages (e.g., THP-1, J774, or primary peritoneal macrophages) in 24- or 48-well plates.
-
Differentiate THP-1 monocytes to macrophages using phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Label cells with [³H]-cholesterol (typically 1 µCi/mL) in serum-containing medium for 24-48 hours. To increase the free cholesterol pool, cells can be co-incubated with acetylated low-density lipoprotein (acLDL).
2. Equilibration:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells in serum-free medium for 18-24 hours to allow for the equilibration of the labeled cholesterol throughout the intracellular pools.
3. Cholesterol Efflux:
-
Wash the cells with PBS.
-
Add serum-free medium containing the cholesterol acceptor (e.g., apoA-I, HDL) and the test compound (e.g., this compound at various concentrations).
-
Incubate for a defined period (typically 4-24 hours).
4. Quantification:
-
Collect the medium and lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100.
Protocol 2: Fluorescent Cholesterol Efflux Assay
This method offers a non-radioactive alternative with higher throughput potential.
1. Cell Culture and Labeling:
-
Plate and differentiate macrophages as described in the radiolabeled protocol.
-
Label cells with a fluorescent cholesterol analog, such as BODIPY-cholesterol, for 1-4 hours.
2. Equilibration:
-
Wash the cells and incubate in serum-free medium for 1-2 hours.
3. Cholesterol Efflux:
-
Add serum-free medium containing the cholesterol acceptor and the test compound (this compound).
-
Incubate for 1-4 hours.
4. Quantification:
-
Collect the medium.
-
Measure the fluorescence in the medium using a fluorescence plate reader.
-
Lyse the cells and measure the fluorescence in the cell lysate.
-
Calculate the percentage of cholesterol efflux as in the radiolabeled assay.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a cholesterol efflux experiment.
A generalized workflow for conducting a cholesterol efflux assay to evaluate the effect of this compound.
Conclusion and Future Directions
The available evidence suggests that this compound is a potent and selective inhibitor of ACAT-1 that can enhance cholesterol efflux from macrophages. The proposed mechanism involving the LXR-ABCA1 pathway is well-supported by existing literature on cholesterol metabolism. However, to establish the reproducibility of this compound's effects on cholesterol efflux conclusively, more independent studies providing quantitative data on the magnitude of this effect are needed. Future research should aim to:
-
Standardize experimental conditions: Consistent use of cell lines, cholesterol acceptors, and incubation times across different studies would allow for more direct and meaningful comparisons.
-
Report quantitative efflux data: Publications should include detailed quantitative data, such as percentage increase in efflux or EC50 values for the efflux process itself, rather than just qualitative statements.
-
Conduct head-to-head comparative studies: Direct comparisons of this compound with other ACAT inhibitors in the same experimental setup would provide the most robust data on their relative efficacies and help to solidify the understanding of their reproducible effects.
By addressing these points, the scientific community can build a more comprehensive and reliable picture of this compound's potential as a modulator of cholesterol efflux and its therapeutic implications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. AMPK activates LXRα and ABCA1 expression in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca++ antagonists and ACAT inhibitors promote cholesterol efflux from macrophages by different mechanisms. II. Characterization of intracellular morphologic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the In Vivo Efficacy of K-604, a Selective ACAT-1 Inhibitor
For researchers, scientists, and drug development professionals, the selection of a reliable source for small molecule inhibitors is a critical step in ensuring the validity and reproducibility of in vivo studies. This guide provides a comparative overview of the selective Acyl-CoA:cholesterol acyltransferase-1 (ACAT-1) inhibitor, K-604, with a focus on its in vivo efficacy and the importance of supplier validation.
This compound is a potent and selective inhibitor of ACAT-1, an enzyme responsible for the esterification of cholesterol in various tissues.[1] This mechanism of action makes this compound a valuable tool for studying the role of ACAT-1 in diseases such as atherosclerosis and neurodegenerative disorders. This guide aims to provide researchers with the necessary information to confidently source and utilize this compound in their in vivo experimental models.
Unveiling the Mechanism: The ACAT-1 Signaling Pathway in Atherosclerosis
ACAT-1 plays a crucial role in the development of atherosclerosis. Within macrophages in the arterial wall, ACAT-1 promotes the conversion of free cholesterol into cholesteryl esters, leading to the formation of foam cells, a hallmark of atherosclerotic plaques.[2][3][4] By inhibiting ACAT-1, this compound is expected to reduce the accumulation of cholesteryl esters, thereby mitigating foam cell formation and potentially slowing the progression of atherosclerosis.
Figure 1: Simplified signaling pathway of ACAT-1 in macrophage foam cell formation.
Evaluating Performance: A Summary of In Vivo Efficacy Data
| Supplier | Animal Model | Dosage | Duration | Key Findings | Reference |
| Sigma-Aldrich | Apolipoprotein E-knockout (apoE-KO) mice | 60 mg/kg/day (oral) | 12 weeks | Significantly reduced macrophage-positive area and increased collagen-positive area in atherosclerotic plaques without affecting plasma cholesterol levels. | [1][5] |
| Kowa Company Ltd. | Apolipoprotein E-knockout (apoE-KO) mice | Not specified | Not specified | This compound was developed by Kowa Company Ltd. and used in their internal studies. | [6] |
Note: The absence of a supplier in this table does not imply a lack of quality or efficacy. Many studies do not explicitly state the commercial source of their reagents. Researchers are encouraged to contact authors directly for this information if needed.
Ensuring Reproducibility: The Importance of Supplier Validation and Quality Control
The variability in the purity, formulation, and stability of a chemical compound can significantly impact its in vivo efficacy and lead to inconsistent results. Therefore, it is crucial for researchers to obtain and scrutinize the quality control data provided by the supplier.
A Certificate of Analysis (CoA) is a key document that provides information on the identity, purity, and quality of a specific lot of a compound. For example, a CoA for this compound from a reputable supplier like Sigma-Aldrich would typically include data on its appearance, identity (confirmed by techniques like NMR or mass spectrometry), and purity (often determined by HPLC).[1]
Researchers should look for:
-
High Purity: Typically ≥98% for in vivo studies.
-
Confirmation of Identity: Spectral data that matches the known structure of this compound.
-
Lot-to-Lot Consistency: While challenging to assess beforehand, researchers should maintain records of the lot numbers used in their experiments to track any potential variability.
A Blueprint for Success: Experimental Protocol for In Vivo Efficacy Testing
The following is a representative experimental protocol for evaluating the in vivo efficacy of this compound in an apolipoprotein E-knockout (apoE-KO) mouse model of atherosclerosis, based on published studies.[5]
1. Animal Model:
-
Male apoE-KO mice, 8-10 weeks old.
-
Mice are fed a high-fat diet (e.g., Western diet) to induce atherosclerosis.
2. This compound Formulation and Administration:
-
This compound is typically formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose). The solubility and stability of the formulation should be confirmed.[6]
-
A common dosage is 60 mg/kg/day, administered once daily by oral gavage.
-
A vehicle control group receiving only the formulation vehicle should be included.
3. Study Duration:
-
The treatment period is typically 12 weeks to allow for the development of significant atherosclerotic lesions.
4. Efficacy Endpoints:
-
Atherosclerotic Lesion Analysis:
-
At the end of the study, mice are euthanized, and the aortas are perfused and dissected.
-
The extent of atherosclerotic lesions in the aorta can be quantified by en face analysis after staining with Oil Red O.
-
Histological analysis of the aortic root can be performed to assess lesion composition, including macrophage and collagen content, by immunohistochemistry.
-
-
Plasma Lipid Analysis:
-
Blood samples are collected to measure plasma levels of total cholesterol, triglycerides, and lipoproteins.
-
5. Statistical Analysis:
-
Data should be analyzed using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the differences between the this compound treated group and the vehicle control group.
Figure 2: Experimental workflow for confirming the in vivo efficacy of this compound.
By carefully selecting a supplier, validating the quality of the compound, and following a robust experimental protocol, researchers can confidently investigate the in vivo efficacy of this compound and contribute to a deeper understanding of the role of ACAT-1 in health and disease.
References
- 1. This compound ≥98% (HPLC) | 217094-32-1 [sigmaaldrich.com]
- 2. Myeloid Acat1/Soat1 KO attenuates pro-inflammatory responses in macrophages and protects against atherosclerosis in a model of advanced lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of ACAT1 Attenuates Atherosclerosis Aggravated by Loss of NCEH1 in Bone Marrow-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of ACAT-1 protein in human atherosclerotic lesions and cultured human monocytes-macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective ACAT-1 inhibitor, this compound, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of K-604: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of K-604, a compound also identified as this compound (hydrochloride) with CAS number 217094-32-1. While the Safety Data Sheet (SDS) for this compound (hydrochloride) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), adherence to standard laboratory waste management protocols is imperative.[1]
Key Data on this compound (hydrochloride)
A summary of the available quantitative and qualitative data for this compound (hydrochloride) is presented below. This information is crucial for a comprehensive understanding of the compound's properties.
| Property | Value | Source |
| CAS Number | 217094-32-1 | [1][2] |
| Molecular Formula | C₂₃H₃₀N₆OS₃ · 2HCl | [2] |
| Molecular Weight | 575.64 g/mol | [2] |
| Physical State | Solid | [1] |
| GHS Classification | Not classified as hazardous | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| First Aid Measures | No special measures required. In case of discomfort, supply fresh air and consult a doctor. | [1] |
| Environmental Precautions | Do not allow to enter sewers/ surface or ground water. | [1] |
Procedural Guidance for Disposal
Even though this compound (hydrochloride) is not classified as a hazardous substance, it is not recommended to dispose of it down the drain or in the regular trash.[1][3] Laboratory chemical waste should be managed in accordance with institutional and local regulations. The following steps outline a general protocol for the proper disposal of this compound.
Step 1: Container Preparation and Labeling
-
Select a Compatible Container: Choose a waste container that is compatible with this compound. Glass or plastic containers are generally suitable for solid chemical waste.[4] The container must be in good condition, with no leaks or cracks.[5]
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste" or "Chemical Waste" as per your institution's guidelines.[3][4][5] The label must include the full chemical name, "this compound (hydrochloride)," and the quantity of the waste.[3] Do not use abbreviations or chemical formulas.[5]
Step 2: Waste Accumulation and Storage
-
Segregation: Store the this compound waste separately from other incompatible waste streams.[5] Although this compound is not classified as reactive, it is good practice to segregate different chemical wastes to prevent unforeseen reactions.
-
Closed Containers: Keep the waste container securely closed except when adding waste.[4][5]
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory where the waste is generated.[6]
Step 3: Disposal Request and Pickup
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste disposal. This typically involves submitting a waste pickup request to the Environmental Health and Safety (EHS) office.[3]
-
Provide Necessary Information: The request form will likely require details about the waste, including the chemical name, quantity, and container information.[3]
Disposal of Empty Containers
For containers that previously held this compound, a triple-rinse procedure is recommended before disposal in the regular trash or recycling.[5][7] The rinsate from this process should be collected and treated as chemical waste.[5][7] Always deface or remove the original label from the empty container to avoid confusion.[4]
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound (hydrochloride).
This guide is intended to provide a framework for the safe disposal of this compound. It is essential for all laboratory personnel to be familiar with their institution's specific chemical hygiene and waste management plans. Always consult your EHS department for clarification on any disposal procedures.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound ≥98% (HPLC) | 217094-32-1 [sigmaaldrich.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Chemical Waste [k-state.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling K-604
Essential Safety and Handling Guide for K-604
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (hydrochloride) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound.
Chemical and Safety Data Summary
While this compound (hydrochloride) is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety practices is paramount.[1] The following table summarizes key quantitative safety data.[1]
| Hazard Assessment | Rating | System |
| Health Hazard | 0 | NFPA |
| Flammability | 0 | NFPA |
| Instability | 0 | NFPA |
| Health | 0 | HMIS |
| Flammability | 0 | HMIS |
| Reactivity | 0 | HMIS |
NFPA: National Fire Protection Association HMIS: Hazardous Materials Identification System
Operational and Handling Protocols
Adherence to the following step-by-step procedures will ensure the safe handling of this compound in a laboratory environment.
Engineering Controls and Work Environment
-
Ventilation: Work in a well-ventilated area. While the Safety Data Sheet (SDS) does not mandate a chemical fume hood, it is considered best practice for handling any chemical compound.
-
Eye Wash and Safety Shower: Ensure a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
-
Work Surface: Prepare a clean and organized workspace. The use of disposable, absorbent bench paper is recommended to contain any potential spills.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles. Although the SDS states eye protection is not required, it is a mandatory component of standard laboratory practice.[1]
-
Hand Protection: Wear standard laboratory gloves (e.g., nitrile gloves). The SDS for this compound (hydrochloride) does not recommend a specific glove material due to a lack of testing data.[1] Therefore, it is crucial to inspect gloves for any signs of degradation or contamination and to change them immediately if contact with the compound is suspected.
-
Body Protection: A standard laboratory coat must be worn to protect from potential splashes and contamination.
Handling and Experimental Procedures
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Weighing: If weighing the solid form, do so in a location that minimizes the potential for creating and dispersing dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly.
-
Spill Response: In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material and place it in a sealed container for proper disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
While this compound is classified as only slightly hazardous to water, it should not be disposed of in the sewer system.[1] All waste containing this compound must be treated as chemical waste and disposed of in accordance with institutional, local, and national regulations.
-
Waste Collection: Collect all solid waste (e.g., contaminated gloves, bench paper) and solutions containing this compound in a designated, sealed, and clearly labeled waste container.
-
Labeling: The waste container label should include the name of the chemical (this compound) and any solvents used.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) department.
Workflow for Safe Handling of this compound
The following diagram illustrates the procedural workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
